Product packaging for Oxytocin free acid(Cat. No.:)

Oxytocin free acid

Cat. No.: B3026480
M. Wt: 1008.2 g/mol
InChI Key: NFBCSRNZYJJWNB-DSZYJQQASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Free acid form of oxytocin, which is a hormone involved in many aspects of mammalian reproduction as well as other physiological processes such as bond pairing and cardiovascular homeostasis.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C43H65N11O13S2 B3026480 Oxytocin free acid

Properties

IUPAC Name

2-[[(2S)-2-[[(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H65N11O13S2/c1-5-22(4)35-42(66)48-26(12-13-32(45)56)38(62)50-29(17-33(46)57)39(63)52-30(20-69-68-19-25(44)36(60)49-28(40(64)53-35)16-23-8-10-24(55)11-9-23)43(67)54-14-6-7-31(54)41(65)51-27(15-21(2)3)37(61)47-18-34(58)59/h8-11,21-22,25-31,35,55H,5-7,12-20,44H2,1-4H3,(H2,45,56)(H2,46,57)(H,47,61)(H,48,66)(H,49,60)(H,50,62)(H,51,65)(H,52,63)(H,53,64)(H,58,59)/t22-,25-,26-,27-,28-,29-,30-,31-,35-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFBCSRNZYJJWNB-DSZYJQQASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)O)CC(=O)N)CCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)CC(=O)N)CCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H65N11O13S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1008.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Oxytocin Free Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxytocin, a nonapeptide hormone, plays a crucial role in a variety of physiological processes, most notably in uterine contractions during parturition and in lactation. Its analogue, oxytocin free acid (also known as 9-deamido-oxytocin), where the C-terminal glycinamide is replaced by a glycine, serves as an important molecule for understanding the structure-activity relationships of the oxytocin receptor. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with the oxytocin receptor, the subsequent signaling cascades, and the resulting physiological responses. This document synthesizes available data on its binding affinity and potency, outlines key experimental protocols for its study, and presents visual representations of its signaling pathways to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Oxytocin is a peptide hormone and neurotransmitter synthesized in the hypothalamus and released from the posterior pituitary. Its diverse functions are mediated through the oxytocin receptor (OTR), a class A G-protein coupled receptor (GPCR). The C-terminal amide group of oxytocin has been a subject of extensive research to elucidate its role in receptor binding and activation. This compound, which lacks this amide group, provides a valuable tool for these investigations. Understanding the subtle yet significant differences in the mechanism of action between oxytocin and its free acid analogue is critical for the design of novel and more selective OTR-targeting therapeutics.

Receptor Binding and Affinity

The initial step in the mechanism of action of this compound is its binding to the oxytocin receptor. While direct comparative quantitative data for this compound is limited in publicly available literature, studies on related analogues suggest that the C-terminal modification can influence binding affinity.

Table 1: Comparative Binding Affinities (Ki) at the Oxytocin Receptor

CompoundKi (nM)Species/TissueReference
Oxytocin0.75 ± 0.08Human Myometrial Cells[1]
Oxytocin4.28Male Syrian Hamster Brains[2]
This compound (9-deamido-oxytocin)Data not available

Note: The absence of direct comparative Ki values for this compound in the same experimental system as oxytocin highlights a gap in the current literature.

Signaling Pathways

Upon binding to the oxytocin receptor, this compound is expected to activate the same primary signaling pathway as oxytocin, which is the Gq/11-phospholipase C (PLC) pathway. This activation initiates a cascade of intracellular events culminating in a physiological response.

Gq/11 Protein Coupling and Phospholipase C Activation

The oxytocin receptor is predominantly coupled to the Gq/11 family of G proteins. Ligand binding induces a conformational change in the receptor, leading to the activation of Gq/11. The activated α-subunit of Gq/11 then stimulates phospholipase C (PLC), a membrane-bound enzyme. PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

G_Protein_Coupling OFA This compound OTR Oxytocin Receptor (OTR) OFA->OTR Binding Gq_inactive Gq/11 (inactive) (αβγ) OTR->Gq_inactive Activation Gq_active Gq/11 (active) (α-GTP) Gq_inactive->Gq_active GTP/GDP Exchange PLC Phospholipase C (PLC) Gq_active->PLC Stimulation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG

Figure 1: this compound Induced Gq/11-PLC Signaling Pathway.
Intracellular Calcium Mobilization

Inositol 1,4,5-trisphosphate (IP3) diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER) or sarcoplasmic reticulum (SR). This binding triggers the release of stored calcium ions (Ca2+) into the cytoplasm, leading to a rapid increase in intracellular calcium concentration ([Ca2+]i). Diacylglycerol (DAG) remains in the plasma membrane and, in conjunction with the elevated [Ca2+]i, activates protein kinase C (PKC).

Calcium_Mobilization IP3 IP3 ER_SR Endoplasmic/Sarcoplasmic Reticulum (ER/SR) IP3->ER_SR Binds to IP3 Receptor Ca_stored Stored Ca²⁺ Ca_cytosol Cytosolic Ca²⁺ ([Ca²⁺]i) Ca_stored->Ca_cytosol Release PKC Protein Kinase C (PKC) Ca_cytosol->PKC Co-activation Physiological_Response Physiological Response (e.g., Muscle Contraction) Ca_cytosol->Physiological_Response Direct effects DAG DAG DAG->PKC Activation PKC->Physiological_Response Phosphorylation of target proteins

Figure 2: Downstream Signaling Events Following PLC Activation.

Physiological Effects and Potency

The primary physiological effect of oxytocin and its analogues is the contraction of smooth muscle, particularly in the uterus and mammary glands. The potency of this compound in eliciting these responses is a key parameter for its characterization.

Table 2: Comparative Potency (EC50) in Functional Assays

AssayCompoundEC50 (nM)Species/TissueReference
Calcium MobilizationOxytocin1Human Myometrial Cells[1]
This compound (9-deamido-oxytocin)Data not available
Uterine ContractionOxytocin2.0Term Pregnant Rat Myometrium[3]
This compound (9-deamido-oxytocin)Data not available

Note: The lack of direct comparative EC50 values for this compound in the same functional assays as oxytocin is a significant gap in the available scientific literature.

Studies on deamino-[9-glycolicamide] oxytocin, an analog where the C-terminal amide is replaced by an ester linkage, showed uterotonic activity, suggesting that the terminal amide is not an absolute requirement for biological function, although its absence may impact potency[4].

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a ligand for its receptor.

Protocol Workflow:

Binding_Assay_Workflow start Start prepare_membranes Prepare cell membranes expressing Oxytocin Receptor start->prepare_membranes incubate Incubate membranes with a fixed concentration of radiolabeled oxytocin and varying concentrations of This compound (competitor) prepare_membranes->incubate separate Separate bound from free radioligand (e.g., via filtration) incubate->separate quantify Quantify bound radioactivity separate->quantify analyze Analyze data to determine IC50 and calculate Ki quantify->analyze end End analyze->end

Figure 3: Workflow for a Competitive Radioligand Binding Assay.

Detailed Methodology:

  • Membrane Preparation: Homogenize cells or tissues expressing the oxytocin receptor in a suitable buffer (e.g., Tris-HCl with MgCl2) and centrifuge to isolate the membrane fraction.

  • Incubation: In a multi-well plate, incubate the membrane preparation with a constant concentration of a radiolabeled oxytocin antagonist (e.g., [3H]-oxytocin) and a range of concentrations of the unlabeled competitor ligand (this compound).

  • Separation: After incubation to reach equilibrium, rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of a ligand to elicit an increase in intracellular calcium, a key downstream event in the oxytocin receptor signaling pathway.

Protocol Workflow:

Calcium_Assay_Workflow start Start culture_cells Culture cells expressing the Oxytocin Receptor start->culture_cells load_dye Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) culture_cells->load_dye stimulate Stimulate cells with varying concentrations of this compound load_dye->stimulate measure_fluorescence Measure changes in fluorescence intensity over time using a fluorescence plate reader or microscope stimulate->measure_fluorescence analyze Analyze data to determine the EC50 for calcium mobilization measure_fluorescence->analyze end End analyze->end

Figure 4: Workflow for an Intracellular Calcium Mobilization Assay.

Detailed Methodology:

  • Cell Culture: Plate cells stably or transiently expressing the human oxytocin receptor in a multi-well plate suitable for fluorescence measurements.

  • Dye Loading: Incubate the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM). The AM ester group allows the dye to cross the cell membrane, where intracellular esterases cleave it, trapping the fluorescent indicator inside the cell.

  • Stimulation: Add varying concentrations of this compound to the wells.

  • Fluorescence Measurement: Immediately measure the change in fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope. For ratiometric dyes like Fura-2, the ratio of fluorescence emission at two different excitation wavelengths is measured to determine the intracellular calcium concentration.

  • Data Analysis: Plot the peak fluorescence response against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).

Conclusion

This compound, as an analogue of oxytocin, is presumed to act through the same Gq/11-PLC signaling pathway, leading to intracellular calcium mobilization and subsequent physiological responses. However, a significant lack of direct, quantitative comparative data on its binding affinity and functional potency versus oxytocin exists in the current scientific literature. This guide has provided the theoretical framework for its mechanism of action and detailed the standard experimental protocols necessary to generate such crucial comparative data. Further research directly comparing oxytocin and this compound is warranted to fully elucidate the role of the C-terminal amide in oxytocin receptor interaction and to inform the development of novel, more effective oxytocin receptor modulators.

References

An In-depth Technical Guide to the Discovery and History of Oxytocin Free Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxytocin, a nonapeptide neurohormone, is renowned for its pivotal roles in uterine contraction during parturition and lactation.[1][2] Its discovery and subsequent synthesis represent landmarks in the fields of biochemistry and pharmacology. This guide delves into the historical context of oxytocin's discovery and the advent of its synthetic analogs, with a specific focus on oxytocin free acid, also known as 9-Deamidooxytocin. We will explore the key scientific milestones, comparative pharmacological data, detailed experimental methodologies for its synthesis and characterization, and the intricate signaling pathways it modulates.

Historical Perspective: From Discovery to Synthetic Analogs

The journey to understanding oxytocin and its derivatives began in the early 20th century.

The Discovery of Oxytocin

In 1906, British pharmacologist Sir Henry Hallett Dale first observed the uterine-contracting properties of a substance found in posterior pituitary gland extracts.[1][2] This groundbreaking discovery laid the foundation for future research into this potent hormone. The term "oxytocin," derived from the Greek words "oxys" (swift) and "tokos" (birth), was later coined to describe its remarkable effect on labor.[1]

Elucidation of Structure and First Synthesis

The mid-20th century witnessed a surge in research aimed at isolating and characterizing the active principle of the posterior pituitary. This culminated in the pioneering work of American biochemist Vincent du Vigneaud. In the early 1950s, his team successfully determined the amino acid sequence of oxytocin and, in 1953, achieved its complete synthesis, a first for a polypeptide hormone. This monumental achievement, for which du Vigneaud was awarded the Nobel Prize in Chemistry in 1955, not only confirmed the structure of oxytocin but also opened the door to the synthesis of its analogs.

The Advent of Oxytocin Analogs and the Emergence of this compound

The ability to synthesize oxytocin spurred investigations into its structure-activity relationships. Scientists began systematically modifying the oxytocin molecule to understand the contributions of individual amino acids to its biological activity and to develop analogs with altered pharmacological profiles, such as enhanced potency, selectivity, or duration of action.

This compound, or 9-Deamidooxytocin, is one such analog. It differs from the native hormone by the substitution of the C-terminal glycinamide with a glycine residue, resulting in a free carboxylic acid at the C-terminus. This modification, among others, was instrumental in elucidating the critical role of the C-terminal amide group for potent receptor activation.

Comparative Pharmacology: Oxytocin vs. This compound

The primary structural difference between oxytocin and this compound—the C-terminal amide versus a free carboxylic acid—has significant implications for their pharmacological activity.

Receptor Binding and Potency

The C-terminal amide group of oxytocin is crucial for its high-affinity binding to the oxytocin receptor (OTR) and subsequent potent agonistic activity. The replacement of this amide with a carboxylic acid group, as in this compound, results in a marked decrease in potency at the oxytocin receptor and other related vasopressin receptors.

LigandStructural Modification from OxytocinReceptor Potency
Oxytocin -High
This compound Replacement of C-terminal glycinamide with glycine (free COOH)Weaker at all receptors

Table 1: Comparison of Potency between Oxytocin and this compound.

Experimental Protocols

The synthesis and characterization of oxytocin and its analogs are central to their study. The following sections detail representative experimental methodologies.

Synthesis of Oxytocin Analogs by Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is the standard method for producing oxytocin and its analogs like this compound. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is commonly employed.

Materials and Reagents:

  • Fmoc-protected amino acids

  • Rink Amide resin (for C-terminal amides) or a suitable resin for generating a C-terminal carboxylic acid (e.g., Wang resin for this compound)

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Fmoc deprotection solution (e.g., 20% piperidine in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/H2O)

  • Solvents (DMF, DCM)

  • Oxidizing agent for disulfide bond formation (e.g., iodine, air oxidation)

  • HPLC system for purification

  • Mass spectrometer for characterization

Methodology:

  • Resin Preparation: Swell the appropriate resin in DMF.

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a coupling agent and a base.

  • Fmoc Deprotection: Remove the Fmoc protecting group with 20% piperidine in DMF.

  • Chain Elongation: Sequentially couple the remaining Fmoc-protected amino acids according to the desired sequence (Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly for oxytocin). Each coupling step is followed by Fmoc deprotection.

  • Cleavage and Deprotection: Once the linear peptide is assembled, cleave it from the resin and remove the side-chain protecting groups using a cleavage cocktail.

  • Disulfide Bond Formation (Cyclization): Oxidize the two cysteine residues to form the intramolecular disulfide bridge. This can be achieved by air oxidation at a basic pH or by using an oxidizing agent like iodine.

  • Purification and Characterization: Purify the crude peptide by reverse-phase HPLC and confirm its identity and purity by mass spectrometry.

Radioligand Binding Assay for the Oxytocin Receptor

Radioligand binding assays are used to determine the binding affinity of ligands like oxytocin and this compound to the oxytocin receptor.

Materials and Reagents:

  • Cell membranes expressing the human oxytocin receptor

  • Radiolabeled ligand (e.g., [³H]-Oxytocin)

  • Unlabeled ligands (oxytocin, this compound, and other test compounds)

  • Assay buffer

  • 96-well filter plates

  • Scintillation fluid

  • Scintillation counter

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the oxytocin receptor.

  • Assay Setup: In a 96-well plate, combine the cell membranes, the radiolabeled ligand at a fixed concentration, and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Detection: Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled ligand to determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Signaling Pathways of the Oxytocin Receptor

The biological effects of oxytocin and its analogs are mediated through the activation of the oxytocin receptor, a G-protein coupled receptor (GPCR).

Primary Signaling Cascade

The canonical signaling pathway for the oxytocin receptor involves its coupling to Gq/11 proteins. This initiates a cascade of intracellular events:

  • Activation of Phospholipase C (PLC): The activated Gαq subunit stimulates PLC.

  • Hydrolysis of PIP2: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).

  • Activation of Protein Kinase C (PKC): DAG and the increased intracellular Ca²⁺ concentration activate PKC.

The elevated intracellular calcium is a key downstream effector, leading to cellular responses such as smooth muscle contraction.

Additional Signaling Pathways

Beyond the canonical Gq/PLC pathway, the oxytocin receptor can also activate other signaling cascades, including:

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: This pathway is involved in cell growth and differentiation.

  • RhoA/Rho Kinase (ROCK) Pathway: This pathway plays a role in the regulation of the cytoskeleton and cell contraction.

Visualizations

Oxytocin Receptor Signaling Pathway

Oxytocin_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol OT Oxytocin OTR Oxytocin Receptor (OTR) OT->OTR Binds Gq Gq OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Ca->PKC Activates Response Cellular Response (e.g., Contraction) Ca->Response Leads to PKC->Response Leads to

Caption: Oxytocin receptor signaling cascade.

Experimental Workflow for Radioligand Binding Assay

Binding_Assay_Workflow A Prepare Receptor Membranes B Set up Assay Plate: Membranes + Radioligand + Test Compound A->B C Incubate to Reach Equilibrium B->C D Filter to Separate Bound and Free Ligand C->D E Wash Filters D->E F Add Scintillation Fluid & Measure Radioactivity E->F G Data Analysis: Calculate IC50 and Ki F->G

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

The discovery and synthesis of oxytocin by pioneers like Sir Henry Hallett Dale and Vincent du Vigneaud have had a profound impact on medicine and our understanding of neurohormonal function. The subsequent development of analogs, such as this compound, has been crucial for delineating the structure-activity relationships of this important peptide. While this compound exhibits reduced potency compared to the native hormone, its study has reinforced the critical role of the C-terminal amide in receptor binding and activation. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive resource for researchers in the ongoing exploration of the oxytocin system and the development of novel therapeutics targeting its receptor.

References

Commercial suppliers of Oxytocin free acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Commercial Oxytocin Free Acid for Researchers and Drug Development Professionals

Introduction to this compound

Oxytocin is a nine-amino-acid peptide hormone and neurotransmitter synthesized in the hypothalamus and released by the posterior pituitary gland.[1][2] It plays a crucial role in various physiological processes, most notably uterine contractions during labor and milk ejection during lactation.[2][3] Beyond these classical functions, oxytocin is integral to cardiovascular regulation and a wide range of social behaviors, including bonding, trust, and generosity.[1]

The biological actions of oxytocin are mediated by the oxytocin receptor (OXTR), a G-protein-coupled receptor (GPCR). This compound, also known as 9-Deamidooxytocin, is an analog of oxytocin where the C-terminal glycinamide residue is replaced by a glycine residue. This form is frequently used in research settings to investigate the physiological and behavioral effects of oxytocin and to explore its therapeutic potential. All commercial products listed are intended for research use only (RUO) and not for diagnostic or therapeutic procedures.

Commercial Suppliers and Product Specifications

For researchers and drug development professionals, sourcing high-quality this compound is critical. Several reputable biochemical suppliers offer this peptide for research purposes. The following table summarizes the key technical specifications from various commercial vendors to facilitate comparison.

SupplierProduct NamePurityMolecular Weight (Da)Molecular FormulaSolubilityCAS Number
Abcam Oxytocin (free acid)>95%1008.2C₄₃H₆₅N₁₁O₁₃S₂Soluble in water to 1mg/ml4248-64-0
MedchemExpress This compoundNot specifiedNot specifiedNot specifiedNot specified4248-64-0
Biosynth Oxytocin (free acid)Not specified1008.17C₄₃H₆₅N₁₁O₁₃S₂Not specified4248-64-0
TargetMol This compoundNot specified1008.18C₄₃H₆₅N₁₁O₁₃S₂Not specified4248-64-0
ChemicalBook Oxytocin (free acid)Not specified1008.18C₄₃H₆₅N₁₁O₁₃S₂Not specified4248-64-0
Parchem This compoundNot specifiedNot specifiedNot specifiedNot specified24346-32-5

Storage Conditions:

  • Abcam: Recommends short-term storage at -20°C and long-term storage at -20°C under desiccating conditions for up to 12 months.

  • TargetMol: Recommends storing the powder at -20°C for up to 3 years and in solvent at -80°C for up to 1 year.

Oxytocin Signaling Pathways

Oxytocin exerts its effects by binding to the Oxytocin Receptor (OXTR), which can couple to different G-proteins, primarily Gαq/11 and Gαi. This initiates a cascade of intracellular signaling events that vary depending on the cell type.

The principal signaling pathway involves the Gq/PLC/IP3 cascade. Upon activation, phospholipase C (PLC) hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). This pathway is fundamental to processes like uterine smooth muscle contraction.

Additionally, OXTR activation can stimulate other pathways, including the Mitogen-Activated Protein Kinase (MAPK) and RhoA/Rho kinase pathways, which contribute to prostaglandin production and cellular proliferation.

OxytocinSignaling cluster_membrane Cell Membrane cluster_cytosol Cytosol OXT Oxytocin OXTR Oxytocin Receptor (OXTR) OXT->OXTR Gq Gαq/11 OXTR->Gq activates PLC PLC Gq->PLC activates MAPK MAPK Pathway Gq->MAPK Rho RhoA/Rho Kinase Pathway Gq->Rho PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Intracellular Ca2+ Stores IP3->Ca_Store stimulates PKC PKC DAG->PKC activates Ca_Release ↑ [Ca2+] Ca_Store->Ca_Release Ca_Release->PKC activates Response Cellular Responses (e.g., Contraction, Prostaglandin Production) Ca_Release->Response PKC->Response MAPK->Response Rho->Response

Caption: Simplified Oxytocin Receptor (OXTR) signaling cascade.

Key Experimental Protocols and Methodologies

This compound is utilized in a variety of experimental models, from in vitro bioassays to in vivo behavioral studies in animals and humans. The route of administration and dosage are critical parameters that depend on the research question.

In Vitro Bioassay: Rat Uterine Horn Contraction

A classic method to determine the potency of an oxytocin preparation is the rat uterine horn bioassay. This assay leverages the dose-dependent contractile response of uterine smooth muscle to oxytocin.

  • Tissue Preparation: A segment of the uterine horn from a rat (often pre-treated with estrogen) is isolated and suspended in an organ bath containing a physiological salt solution (e.g., De Jalon's solution) at a constant temperature (e.g., 32°C) and aerated.

  • Recording: The tissue is connected to an isotonic transducer, and contractions are recorded using a kymograph or a digital data acquisition system.

  • Procedure: After a stabilization period, standard solutions of oxytocin at known concentrations are added to the bath to establish a dose-response curve. The response to the unknown sample is then measured and its concentration is determined by interpolation from the standard curve.

  • Parameters: A typical cycle involves a 30-second contact time followed by washing the tissue to allow it to return to baseline before the next dose.

In Vivo Administration in Animal Models

In animal studies, oxytocin is commonly administered via intraperitoneal (IP) or intranasal (IN) routes to investigate its effects on behavior, cognition, and physiology.

  • Intraperitoneal (IP) Injection: In a rat model of autism, oxytocin was administered via IP injection at a dose of 10 mg/kg for 8 consecutive days. Behavioral testing was initiated after several days of treatment, with the final dose given 15-20 minutes before the behavioral test.

  • Intranasal (IN) Administration: Intranasal delivery is a non-invasive method that is thought to facilitate direct access to the central nervous system. In a rat study, an adapted protocol used a dose of 12 IU/kg administered daily for 4 days.

Human Experimental Studies

To study the effects of oxytocin on human behavior and stress responses, a double-blind, placebo-controlled design is the gold standard.

  • Administration: Oxytocin is typically administered intranasally at a dose of 24 IU. This method has been shown to be safe and effective in modulating behavior and neuroendocrine responses.

  • Workflow: Participants are recruited and randomly assigned to receive either intranasal oxytocin or a placebo. Following a waiting period to allow for absorption, they undergo a standardized stress-inducing task (e.g., a social stress manipulation).

  • Outcome Measures: Throughout the procedure, researchers collect multiple outcome measures, including neuroendocrine markers (e.g., cortisol from saliva), cardiovascular readings (e.g., heart rate, blood pressure), and subjective self-reports of mood and anxiety.

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experiment cluster_data Data Collection Recruit Participant Recruitment Consent Informed Consent & Screening Recruit->Consent Random Random Assignment Consent->Random AdminOXT Intranasal Oxytocin Admin. Random->AdminOXT Group A AdminPBO Intranasal Placebo Admin. Random->AdminPBO Group B Wait Absorption Period (e.g., 45 min) AdminOXT->Wait AdminPBO->Wait Stress Stress Task Manipulation Wait->Stress Collect Measure Outcomes: - Neuroendocrine - Cardiovascular - Subjective Reports Stress->Collect Debrief Debriefing Collect->Debrief

Caption: Workflow for a human placebo-controlled oxytocin study.

References

Methodological & Application

Application Notes and Protocols for In Vivo Oxytocin Administration

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Oxytocin is a nine-amino acid neuropeptide recognized for its critical roles in social bonding, parturition, and lactation.[1][2] In neuroscience and pharmacology, in vivo administration of oxytocin is a fundamental approach to investigate its physiological and behavioral effects, ranging from pro-social and anxiolytic actions to its influence on metabolic processes.[2][3][4] These application notes provide detailed protocols for the preparation and administration of oxytocin in common animal models, guidance on experimental design, and a summary of expected quantitative outcomes.

I. General Preparation of Oxytocin for In Vivo Use

Oxytocin is typically supplied as a lyophilized powder and should be reconstituted for administration.

Materials:

  • Oxytocin powder (e.g., Sigma-Aldrich, Bachem)

  • Sterile 0.9% saline solution (vehicle)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Protocol:

  • Reconstitution: Allow the lyophilized oxytocin powder to equilibrate to room temperature.

  • Prepare a stock solution by reconstituting the powder in sterile 0.9% saline. For example, dissolve 1 mg of oxytocin in 1 mL of saline to create a 1 mg/mL stock solution.

  • Solubilization: Gently vortex the solution to ensure the peptide is fully dissolved.

  • Dilution: Prepare working solutions by diluting the stock solution with sterile 0.9% saline to the final desired concentration for the specific administration route and dosage.

  • Storage: Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C for long-term use to prevent repeated freeze-thaw cycles. Diluted working solutions are typically prepared fresh for each experiment. Studies have shown oxytocin solutions in normal saline are stable for at least 21-30 days when refrigerated or frozen.

II. Experimental Protocols: Administration Routes

The choice of administration route is critical as it determines the bioavailability and primary site of action (central vs. peripheral).

Protocol 1: Intranasal (IN) Administration

Intranasal delivery is a non-invasive method used to target the central nervous system, bypassing the blood-brain barrier to some extent.

Objective: To assess the effects of centrally acting oxytocin on social behavior, anxiety, and cognition.

Procedure (for Mice):

  • Lightly restrain the mouse to immobilize its head. Anesthesia is generally not required for small volumes and can confound behavioral results.

  • Using a P10 or P20 micropipette, draw up the desired volume of oxytocin solution (typically 2-5 µL per nostril).

  • Slowly dispense a small droplet onto the external nares, allowing the animal to inhale the liquid.

  • Alternate between nostrils until the full volume has been administered. Rodents are obligate nose-breathers, which facilitates rapid absorption into the nasal mucosa.

  • Behavioral testing is often conducted 30-60 minutes post-administration, which corresponds to peak oxytocin concentrations in the brain.

Protocol 2: Intraperitoneal (IP) Injection

IP injection is a common method for systemic administration to study peripheral effects or when a less direct central effect is acceptable.

Objective: To investigate systemic effects of oxytocin on metabolism, inflammation, or behaviors mediated by peripheral pathways.

Procedure (for Rats/Mice):

  • Properly restrain the animal to expose the abdomen.

  • Using a sterile 25-27 gauge needle, lift the skin over the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

  • Insert the needle at a 10-20 degree angle into the peritoneal cavity.

  • Aspirate gently to ensure no blood or fluid is drawn, confirming correct placement.

  • Inject the oxytocin solution slowly. The typical injection volume is 5-10 mL/kg for rats and 10 mL/kg for mice.

  • Withdraw the needle and return the animal to its cage. Monitor for any signs of distress.

Protocol 3: Intracerebroventricular (ICV) Injection

ICV injection delivers oxytocin directly into the cerebral ventricles, ensuring direct and potent central nervous system action. This is a surgical procedure requiring stereotaxic instrumentation.

Objective: To directly study the central mechanisms of oxytocin action, bypassing the blood-brain barrier entirely.

Procedure (for Rats):

  • Anesthetize the animal and secure it in a stereotaxic frame.

  • Surgically expose the skull and drill a small hole over the target lateral ventricle (coordinates are determined from a stereotaxic atlas, e.g., Bregma: -0.9 mm AP, 1.4 mm ML).

  • Slowly lower a cannula connected to a Hamilton syringe to the correct depth (e.g., -3.5 mm DV).

  • Infuse the oxytocin solution (typically 1-5 µL) over several minutes to prevent a sudden increase in intracranial pressure. Doses can range from 1 ng to 10 µg per rat depending on the study's aim.

  • Leave the injection needle in place for a few minutes post-injection to allow for diffusion before slowly retracting it.

  • Suture the incision and provide appropriate post-operative care.

III. Data Presentation: Quantitative Summary Tables

The following tables summarize typical dosages and pharmacokinetic parameters for oxytocin in rodents.

Table 1: Recommended Oxytocin Dosages for In Vivo Rodent Experiments

Administration RouteSpeciesDosage RangeTypical Use CaseReference(s)
Intranasal (IN) Mouse0.3 - 0.8 IU/kg (approx. 800 - 1600 µg/kg)Behavioral studies (social interaction, anxiety)
Rat5 - 20 µ g/rat Stress response, gastrointestinal motility
Intraperitoneal (IP) Mouse10 - 1000 µg/kgSocial behavior, motor activity
Rat93 - 3000 µg/kgFeeding and drinking behavior
Intracerebroventricular (ICV) Rat0.1 - 10 µ g/rat Maternal behavior, feeding, central receptor studies
Intravenous (IV) Bolus Rat200 - 10,000 ng/kgPharmacokinetic studies

Table 2: Pharmacokinetic Properties of Oxytocin in Rodents (IV Administration)

ParameterSpeciesValueNotesReference(s)
Elimination Half-life (t½) Rat7.9 - 21.1 minDose-dependent; higher doses lead to longer half-life.
Systemic Clearance (CL) Rat0.027 - 0.062 L/min/kgDose-dependent; clearance is lower at higher doses.
Volume of Distribution (Vc) Rat0.22 - 0.79 L/kgDose-dependent; higher at lower doses.
Metabolism GeneralRapidly cleared by liver and kidneys.The enzyme oxytocinase is crucial, especially during pregnancy.

IV. Visualization of Pathways and Workflows

Oxytocin Receptor Signaling Pathway

Oxytocin binds to the oxytocin receptor (OXTR), a G-protein coupled receptor (GPCR). Activation primarily involves the Gαq protein, which stimulates Phospholipase C (PLC). PLC cleaves PIP2 into IP3 and DAG. IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This cascade leads to various cellular responses, including smooth muscle contraction and neurotransmitter release.

Oxytocin_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol OXTR Oxytocin Receptor (OXTR) Gq Gαq OXTR->Gq Activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Gq->PLC Activates Ca Ca²⁺ Release IP3->Ca Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Responses (e.g., Contraction, Neurotransmission) PKC->Response Ca->Response OXT Oxytocin OXT->OXTR Binds

Caption: Simplified Oxytocin Receptor (OXTR) signaling cascade via the Gq/PLC pathway.

General In Vivo Experimental Workflow

A typical in vivo experiment follows a structured workflow from animal preparation through data analysis to ensure reproducibility and validity of the results.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_post Post-Experiment Phase A1 Animal Acclimation (1-2 weeks) A2 Habituation to Handling & Procedures A1->A2 A3 Baseline Behavioral Screening (Optional) A2->A3 B1 Randomize Animals (Treatment vs. Vehicle) A3->B1 B2 Prepare & Administer Oxytocin/Vehicle B1->B2 B3 Post-Administration Waiting Period (e.g., 30-60 min) B2->B3 B4 Behavioral or Physiological Assay B3->B4 C1 Data Collection (e.g., Video Tracking, Physiological Recordings) B4->C1 C2 Tissue Collection (Optional, for molecular analysis) B4->C2 C3 Statistical Analysis & Interpretation C1->C3 C2->C3

Caption: Standard workflow for an in vivo oxytocin behavioral pharmacology experiment.

References

Application Notes and Protocols: Oxytocin Free Acid for In Vitro Cell Culture Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of oxytocin free acid in a variety of in vitro cell culture studies. This document outlines the essential protocols for handling, preparing, and applying this compound to cell cultures, as well as methodologies for key experimental assays to investigate its biological effects.

Introduction to this compound

Oxytocin is a nine-amino-acid cyclic peptide hormone and neurotransmitter involved in a wide range of physiological processes, including uterine contraction, lactation, social bonding, and cellular proliferation.[1][2] this compound is the active form of the peptide, distinct from its salt forms (e.g., oxytocin acetate), and is suitable for precise in vitro studies where the exact molar concentration of the active peptide is critical.[3] It exerts its effects primarily through the oxytocin receptor (OXTR), a G-protein coupled receptor (GPCR).[4][5]

Product Information and Handling

Proper handling and storage of this compound are crucial for maintaining its biological activity and ensuring experimental reproducibility.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C43H65N11O13S2
Molecular Weight 1008.18 g/mol
CAS Number 4248-64-0
Appearance White to off-white solid
Purity Typically >95%
Solubility Soluble in water (up to 1 mg/mL)
Storage Store at -20°C, desiccated.

2.1. Reconstitution of this compound

For optimal results, it is recommended to prepare fresh solutions of this compound for each experiment. If a stock solution is necessary, it should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.

Protocol 2.1.1: Preparation of a 1 mM Stock Solution

  • Calculate the required mass: Based on the molecular weight (1008.18 g/mol ), weigh out the appropriate amount of this compound powder. For example, for 1 mL of a 1 mM stock solution, weigh 1.008 mg.

  • Reconstitution: Add the appropriate volume of sterile, nuclease-free water to the vial of this compound.

  • Dissolution: Gently vortex or pipette up and down to ensure complete dissolution. Avoid vigorous shaking, which can cause peptide degradation.

  • Sterilization (Optional): If necessary, sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store immediately at -80°C.

Experimental Protocols

The following protocols provide detailed methodologies for common in vitro assays to study the effects of this compound. The optimal concentration of oxytocin and incubation times will vary depending on the cell type and the specific biological question being investigated.

3.1. Cell Culture and Treatment

This protocol provides a general workflow for treating cultured cells with this compound.

G cluster_0 Cell Preparation cluster_1 Oxytocin Treatment cluster_2 Incubation and Analysis A Seed cells in appropriate culture vessel B Allow cells to adhere and reach desired confluency (e.g., 70-80%) A->B D Remove old medium from cells and wash with PBS B->D C Prepare fresh serial dilutions of this compound in serum-free or low-serum medium E Add the oxytocin-containing medium to the cells C->E D->E F Incubate for the desired time period (e.g., minutes to hours for signaling, 24-72 hours for proliferation) G Perform downstream analysis (e.g., cell viability assay, Western blot, qPCR) F->G

Figure 1: General workflow for in vitro cell treatment with this compound.

3.2. Cell Viability and Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Protocol 3.2.1: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treatment: Treat cells with a range of this compound concentrations (e.g., 0.01 nM to 1 µM) for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (medium without oxytocin).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO or other suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle control.

Table 2: Exemplary Data on Oxytocin's Effect on Cell Proliferation/Viability

Cell LineOxytocin ConcentrationIncubation TimeEffectReference(s)
Human Neuroblastoma (SH-SY5Y)0.01 - 1 µM12 - 96 hoursIncreased cell number and viability
Human Glioblastoma (U87MG)1 µM12 - 96 hoursIncreased cell number
Human Endometrial Carcinoma (HEC)0.01 - 10 µM24 - 72 hoursIncreased invasiveness, no effect on proliferation
Human Ovarian Cancer (SKOV3, A2780)10⁻⁷ - 10⁻⁶ M48 hoursInhibited proliferation, migration, and invasion
Human Dermal Microvascular Endothelial Cells10 nM24 hoursIncreased proliferation

3.3. Intracellular Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration, a key second messenger in oxytocin receptor signaling.

Protocol 3.3.1: Calcium Imaging

  • Cell Seeding: Seed cells on glass-bottom dishes or plates suitable for fluorescence microscopy.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol. This typically involves a 30-60 minute incubation.

  • Baseline Measurement: Acquire a baseline fluorescence signal before adding oxytocin.

  • Oxytocin Stimulation: Add this compound at the desired concentration (e.g., 100 nM to 1 µM) and continuously record the fluorescence signal.

  • Data Analysis: Analyze the change in fluorescence intensity over time to determine the kinetics of the calcium response.

3.4. Western Blotting for MAP Kinase (ERK1/2) Activation

This protocol is used to detect the phosphorylation and subsequent activation of downstream signaling proteins like ERK1/2.

Protocol 3.4.1: Western Blotting

  • Cell Treatment: Treat cells with this compound for a short duration (e.g., 5-30 minutes) to observe rapid signaling events.

  • Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-ERK1/2). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalization: Strip the membrane and re-probe with an antibody for the total form of the protein (e.g., anti-total-ERK1/2) to normalize for protein loading.

Oxytocin Receptor Signaling Pathways

Oxytocin binding to its receptor initiates a cascade of intracellular events that vary depending on the cell type. The primary signaling pathway involves the activation of Gq/11 proteins.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling OT Oxytocin OTR Oxytocin Receptor (OXTR) OT->OTR Binding Gq Gαq/11 OTR->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activation Ca Ca²⁺ Release ER->Ca Contraction Smooth Muscle Contraction Ca->Contraction MAPK MAPK Cascade (ERK1/2) PKC->MAPK Activation Proliferation Cell Proliferation/ Differentiation MAPK->Proliferation

Figure 2: Canonical oxytocin receptor signaling pathway.

Upon binding of oxytocin to the OXTR, the Gαq/11 subunit activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium stores. The increase in intracellular calcium, along with DAG-mediated activation of protein kinase C (PKC), triggers various downstream cellular responses, including smooth muscle contraction, cell proliferation, and differentiation, often through the activation of the mitogen-activated protein kinase (MAPK) cascade.

Troubleshooting

Table 3: Common Issues and Solutions

IssuePossible Cause(s)Suggested Solution(s)
No or weak cellular response - Degraded this compound- Low receptor expression on cells- Incorrect concentration range- Prepare fresh oxytocin solutions for each experiment.- Confirm OXTR expression using qPCR or Western blotting.- Perform a wider dose-response curve.
High background signal in assays - Contamination of reagents or cultures- Non-specific binding- Use sterile techniques and fresh reagents.- Include appropriate negative controls (e.g., vehicle only, non-treated cells).
Inconsistent results between experiments - Variation in cell passage number or confluency- Inconsistent incubation times- Freeze-thaw cycles of oxytocin stock- Use cells within a defined passage number range and consistent confluency.- Ensure precise timing of treatments and assays.- Use single-use aliquots of oxytocin stock solution.

Safety Precautions

This compound should be handled in a laboratory setting by trained personnel. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes. In case of accidental exposure, follow standard laboratory safety protocols. Consult the Safety Data Sheet (SDS) for detailed information.

References

Application Notes and Protocols for Oxytocin Free Acid Administration in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of oxytocin free acid in animal models, focusing on key experimental protocols, quantitative data, and the underlying signaling pathways. This document is intended to serve as a practical guide for researchers designing and conducting studies involving oxytocin administration.

Introduction

Oxytocin, a nine-amino-acid neuropeptide, plays a crucial role in a variety of physiological and behavioral processes, including parturition, lactation, social bonding, and anxiety modulation.[1][2][3] The administration of exogenous oxytocin in animal models is a critical tool for elucidating its mechanisms of action and exploring its therapeutic potential for various neuropsychiatric and other disorders. The choice of administration route is paramount as it significantly influences the pharmacokinetic and pharmacodynamic profile of the peptide.[2][4] This document details protocols for three common administration routes: intracerebroventricular (ICV), intraperitoneal (IP), and intravenous (IV).

Oxytocin Signaling Pathway

Oxytocin exerts its effects by binding to the oxytocin receptor (OXTR), a G-protein coupled receptor (GPCR). The activation of OXTR initiates a cascade of intracellular signaling events that are cell-type dependent. The primary signaling pathway involves the coupling of OXTR to Gαq/11 proteins, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This increase in intracellular Ca2+ and activation of PKC leads to a variety of downstream cellular responses, including smooth muscle contraction, neurotransmitter release, and regulation of gene expression.

OxytocinSignalingPathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space OXT Oxytocin OXTR Oxytocin Receptor (GPCR) OXT->OXTR Gq Gαq/11 OXTR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases CellularResponse Cellular Responses (e.g., Contraction, Neurotransmission) Ca2->CellularResponse mediates PKC->CellularResponse mediates

Caption: Oxytocin signaling pathway.

Quantitative Data Summary

The following tables summarize key quantitative data from studies administering this compound to animal models.

Table 1: Pharmacokinetic Parameters of Oxytocin in Rats (Intravenous Bolus)
Dose (ng/kg)Systemic Clearance (CLT) (L/min*kg)Central Compartment Volume of Distribution (VC) (L/kg)Elimination Half-Life (t1/2λz) (min)
200 - 5000.06240.79067.94
> 5000.02660.221321.09
Data adapted from a study in anesthetized male rats, indicating non-linear pharmacokinetics.
Table 2: Common Dosages of Oxytocin for Different Administration Routes in Rodents
Administration RouteSpeciesDose RangeVehicleKey Application/Effect Observed
Intracerebroventricular (ICV)Rat10 - 100 ng/h (chronic infusion)Isotonic SalineDose-dependent decrease in stress-induced corticosterone release and anxiety-like behavior.
Intracerebroventricular (ICV)Rat0.1 µg/5 µl (acute)aCSFRestoration of social preference after social defeat.
Intracerebroventricular (ICV)Mouse0.5 µg/2 µL (acute)SalineEnhanced social investigation behavior and general activity.
Intraperitoneal (IP)Rat0.05 - 1.0 mg/kgSalineDose-dependent effects on locomotion and grooming behavior.
Intraperitoneal (IP)Rat0.3 - 3.0 mg/kgSalineReduced risky decision-making in female rats.
Intraperitoneal (IP)Mouse12 µg (chronic)SalineAltered prosocial and anxiety-like behavior.
Intravenous (IV)Rat200 - 10000 ng/kg (bolus)Not specifiedCharacterization of pharmacokinetic parameters.
Intravenous (IV)DogNot specifiedSalineNo significant analgesic effect observed.

Experimental Protocols

The following are detailed protocols for the administration of this compound in rodent models. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Intracerebroventricular (ICV) Administration

ICV injection delivers oxytocin directly into the cerebrospinal fluid, bypassing the blood-brain barrier and allowing for the study of its central effects.

Materials:

  • This compound

  • Sterile artificial cerebrospinal fluid (aCSF) or 0.9% saline

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane)

  • Microinjection pump and syringe (e.g., Hamilton syringe)

  • Guide cannula and injector

  • Surgical tools (scalpel, drill, etc.)

  • Suturing material

  • Analgesics for post-operative care

Protocol:

  • Preparation of Oxytocin Solution: Dissolve this compound in sterile aCSF or saline to the desired concentration. Filter-sterilize the solution.

  • Animal Preparation and Anesthesia: Anesthetize the animal using an appropriate anesthetic agent and mount it in a stereotaxic frame.

  • Surgical Procedure:

    • Make a midline incision on the scalp to expose the skull.

    • Using a dental drill, create a small burr hole over the target ventricle. For rats, typical coordinates for the lateral ventricle relative to bregma are: Anteroposterior (AP): -0.8 mm, Mediolateral (ML): ±1.5 mm, Dorsoventral (DV): -3.5 mm from the skull surface. These coordinates should be optimized for the specific animal strain and age.

    • Implant a guide cannula aimed at the lateral ventricle and secure it with dental cement.

  • Injection:

    • After a recovery period from surgery, gently restrain the animal.

    • Insert the injector into the guide cannula.

    • Infuse the oxytocin solution at a slow, controlled rate (e.g., 0.5 µl/min) using a microinjection pump.

    • Leave the injector in place for a minute post-injection to allow for diffusion and prevent backflow.

  • Post-Procedure Care: Monitor the animal for recovery from anesthesia and provide post-operative analgesia as required.

ICV_Workflow A Anesthetize and Mount Animal B Expose Skull and Drill Burr Hole A->B C Implant Guide Cannula B->C D Recovery Period C->D F Insert Injector and Infuse Oxytocin D->F E Prepare Oxytocin Solution E->F G Behavioral/Physiological Testing F->G

Caption: Intracerebroventricular injection workflow.

Intraperitoneal (IP) Administration

IP injection is a common and relatively simple method for systemic administration of substances.

Materials:

  • This compound

  • Sterile 0.9% saline

  • Syringes (1 ml) and needles (25-27 gauge for mice, 23-25 gauge for rats)

  • 70% ethanol for disinfection

Protocol:

  • Preparation of Oxytocin Solution: Dissolve this compound in sterile saline to the desired concentration.

  • Animal Restraint:

    • Mouse: Gently restrain the mouse by the scruff of the neck, allowing the abdomen to be exposed.

    • Rat: A two-person technique is often preferred for rats, with one person restraining the animal and the other performing the injection. The rat should be held securely with its head tilted downwards to move the abdominal organs away from the injection site.

  • Injection Site: The injection should be made into the lower right quadrant of the abdomen to avoid the cecum, bladder, and major blood vessels.

  • Injection Procedure:

    • Disinfect the injection site with 70% ethanol.

    • Insert the needle at a 30-45 degree angle into the peritoneal cavity.

    • Gently aspirate to ensure no fluid (urine or blood) is drawn back, which would indicate incorrect placement.

    • Inject the solution slowly and steadily.

    • Withdraw the needle and return the animal to its cage.

  • Post-Procedure Care: Monitor the animal for any signs of distress or adverse reactions.

IP_Workflow A Prepare Oxytocin Solution B Restrain Animal A->B C Locate and Disinfect Injection Site B->C D Insert Needle and Aspirate C->D E Inject Solution D->E F Withdraw Needle and Monitor Animal E->F G Behavioral/Physiological Testing F->G

Caption: Intraperitoneal injection workflow.

Intravenous (IV) Administration

IV injection provides rapid and complete bioavailability of oxytocin, making it suitable for studies requiring precise and immediate systemic concentrations.

Materials:

  • This compound

  • Sterile 0.9% saline

  • Syringes (1 ml) and needles (e.g., 27-30 gauge)

  • Restraint device (for tail vein injection)

  • Heat lamp (to dilate the tail vein)

Protocol:

  • Preparation of Oxytocin Solution: Dissolve this compound in sterile saline to the desired concentration.

  • Animal Preparation:

    • Place the animal in a restraint device that allows access to the tail.

    • Warm the tail using a heat lamp to cause vasodilation, making the lateral tail veins more visible and accessible.

  • Injection Procedure:

    • Disinfect the tail with 70% ethanol.

    • Insert the needle, bevel up, into one of the lateral tail veins at a shallow angle.

    • A successful insertion is often indicated by a flash of blood in the needle hub.

    • Inject the oxytocin solution slowly. If resistance is met or a subcutaneous bleb forms, the needle is not in the vein.

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Post-Procedure Care: Return the animal to its cage and monitor for any adverse effects.

IV_Workflow A Prepare Oxytocin Solution B Restrain Animal and Warm Tail A->B C Locate and Disinfect Tail Vein B->C D Insert Needle into Vein C->D E Inject Solution Slowly D->E F Withdraw Needle and Apply Pressure E->F G Behavioral/Physiological Testing F->G

Caption: Intravenous injection workflow.

Conclusion

The administration of this compound in animal models is a powerful technique for investigating its diverse biological functions. The choice of administration route, dosage, and experimental design is critical for obtaining reliable and interpretable results. The protocols and data presented in these application notes are intended to provide a solid foundation for researchers in this field. It is essential to adapt these general guidelines to the specific requirements of the research question and to adhere to all institutional and national regulations for animal welfare.

References

Application Note: HPLC Analysis of Oxytocin Free Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxytocin is a nonapeptide hormone and neurotransmitter involved in a wide range of physiological processes, including childbirth, lactation, and social bonding.[1][2] Oxytocin free acid, also known as 9-Deamidooxytocin, is a critical analog and potential impurity in the synthesis of oxytocin where the C-terminal glycinamide is replaced by a glycine residue.[3] Accurate and robust analytical methods are essential for the quantification of oxytocin and the identification and control of its related impurities to ensure the quality and safety of pharmaceutical preparations.[4] High-Performance Liquid Chromatography (HPLC) is the most widely recommended method for the analysis of oxytocin and its related substances.[5] This application note provides a detailed protocol for the analysis of this compound using a reversed-phase HPLC (RP-HPLC) method.

Principle

This method utilizes reversed-phase chromatography to separate this compound from oxytocin and other potential impurities. The separation is achieved based on the differential partitioning of the analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. A gradient elution is employed to ensure optimal resolution of all compounds. Detection is performed using a UV detector at a wavelength where the peptide bond absorbs, typically around 220 nm.

Experimental Protocols

Materials and Reagents
  • Standards: this compound reference standard, Oxytocin reference standard.

  • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade or Milli-Q).

  • Mobile Phase Modifiers: Trifluoroacetic acid (TFA), Phosphoric acid, Sodium dihydrogen phosphate.

  • Sample Preparation: Prepare stock solutions of reference standards in HPLC grade water. Subsequent dilutions should be made using the initial mobile phase composition.

Instrumentation and Chromatographic Conditions

The following table summarizes the recommended HPLC setup and conditions for the analysis of this compound. These conditions are a synthesis of commonly used methods for oxytocin and related peptides and may require optimization for specific instrumentation and samples.

Parameter Condition 1 (High Resolution) Condition 2 (Rapid Analysis)
HPLC System UPLC/UHPLC systemStandard HPLC system
Column Waters Acquity CSH C18 (50 mm x 2.1 mm, 1.7 µm)Phenyl hexyl column (250mm x 4.6mm, 5µm)
Mobile Phase A 0.1% Trifluoroacetic acid in Water0.03 M Phosphate buffer, pH 3.5
Mobile Phase B 0.1% Trifluoroacetic acid in AcetonitrileAcetonitrile
Gradient 5-50% B over 10 minutesIsocratic (21% B)
Flow Rate 0.4 mL/min1.0 mL/min
Column Temp. 35°CAmbient
Detection UV at 220 nmUV at 197 nm
Injection Vol. 10 µL20 µL
Run Time ~15 minutes~10 minutes
Standard and Sample Preparation

Standard Solution Preparation:

  • Accurately weigh and dissolve the this compound reference standard in HPLC grade water to prepare a stock solution of 1 mg/mL.

  • From the stock solution, prepare a series of working standards by serial dilution with the mobile phase A to cover the desired concentration range (e.g., 1-100 µg/mL).

Sample Preparation:

  • For drug substances, dissolve the sample in mobile phase A to a final concentration within the calibration range.

  • For drug products, the sample preparation will depend on the formulation. A solid-phase extraction (SPE) may be necessary to remove excipients. A common SPE protocol involves using a C18 cartridge, conditioning with acetonitrile and water with 0.1% TFA, loading the sample, washing with 0.1% TFA in water, and eluting with an acetonitrile/water/TFA mixture.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Data Analysis and System Suitability
  • Identification: The retention time of the peak in the sample chromatogram should match that of the this compound reference standard.

  • Quantification: The concentration of this compound in the sample can be determined using a calibration curve generated from the peak areas of the standard solutions.

  • System Suitability: Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Key parameters include:

    • Tailing factor: Should be ≤ 2.0 for the analyte peak.

    • Theoretical plates: Should be ≥ 2000 for the analyte peak.

    • Relative standard deviation (RSD): For replicate injections of the standard, the RSD for peak area and retention time should be ≤ 2.0%.

Data Presentation

The quantitative results of the analysis should be summarized in a clear and concise table.

Sample ID Retention Time (min) Peak Area Concentration (µg/mL) % Impurity
Standard 1
Standard 2
Standard 3
Sample 1
Sample 2

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis cluster_output Final Output Standard Weigh & Dissolve Reference Standard Filter_Std Filter Standard Standard->Filter_Std Sample Prepare Sample (Dissolution/Extraction) Filter_Sample Filter Sample Sample->Filter_Sample HPLC HPLC System (Pump, Injector, Column, Detector) Filter_Std->HPLC Inject Standard Filter_Sample->HPLC Inject Sample Chromatogram Generate Chromatogram HPLC->Chromatogram Analysis Peak Integration & Quantification Chromatogram->Analysis Report Generate Report Analysis->Report Final_Report Final Analytical Report Report->Final_Report

Caption: Workflow for HPLC analysis of this compound.

This application note provides a comprehensive framework for the HPLC analysis of this compound. The provided methods and protocols should be validated for their intended use to ensure accurate and reliable results.

References

Application Note: Quantification of Oxytocin Free Acid by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxytocin is a nine-amino-acid cyclic peptide hormone and neurotransmitter involved in a wide range of physiological and behavioral processes, including social recognition, pair bonding, anxiety, and maternal behaviors.[1] Accurate and sensitive quantification of oxytocin in biological matrices is crucial for both fundamental research and clinical monitoring.[2] However, its low endogenous concentrations (in the low pg/mL or pM range) in matrices like plasma and serum present a significant analytical challenge.[2][3][4] While immunoassays have been traditionally used, they can suffer from a lack of specificity and sensitivity. Mass spectrometry (MS), particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has emerged as a more specific and reliable alternative for the quantification of oxytocin. This application note provides detailed protocols and quantitative data for the analysis of oxytocin free acid using LC-MS/MS.

Challenges in Oxytocin Quantification

The primary challenges in quantifying endogenous oxytocin by mass spectrometry include:

  • Low Endogenous Concentrations: Circulating levels of oxytocin are typically in the 1-10 pM range, requiring highly sensitive analytical methods.

  • Matrix Effects: Biological samples like plasma and serum contain numerous interfering substances that can suppress or enhance the ionization of oxytocin, leading to inaccurate quantification.

  • Sample Preparation: Efficient extraction and cleanup are critical to remove interfering components and concentrate the analyte to a detectable level.

Experimental Workflow

A typical workflow for the quantification of oxytocin by LC-MS/MS involves sample preparation, chromatographic separation, and mass spectrometric detection.

Oxytocin Quantification Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample_Collection Sample Collection (e.g., Plasma, Serum) Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Sample_Collection->Protein_Precipitation Extraction Extraction (LLE or SPE) Protein_Precipitation->Extraction Concentration Concentration Extraction->Concentration Reconstitution Reconstitution Concentration->Reconstitution LC_Separation LC Separation (Reversed-Phase C18) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Calibration Curve) MS_Detection->Quantification

Fig. 1: General experimental workflow for oxytocin quantification.

Quantitative Data Summary

The following tables summarize the quantitative performance of various LC-MS/MS methods for this compound.

Table 1: Performance in Human Plasma/Serum

Method HighlightsLLOQLinearity RangePrecision (%RSD)Accuracy (%)Reference
Protein Precipitation & SPE10 pg/mL10 - 20,000 pg/mL< 15%90-110%
Optimized SPE1 ng/L1 - 75 ng/L< 10%94 - 108%
Derivatization & Optimized Sample Prep2 nM (in serum)2 nM - 1 mM6.4 - 7.6%-7.0 - 15.7%
Protein Removal & Centrifugal Concentration0.1 ng/mL0.1 - 500 ng/mLNot ReportedNot Reported

Table 2: Performance in Other Matrices

MatrixMethod HighlightsLLOQLinearity RangeRecovery (%)Reference
Cow MilkSPE2.0 IU/L1.0 - 10.0 IU/L90 - 98%
Food Matrices (Milk, Fruits, Vegetables)Acidified Methanol Extraction0.01 mg/kgNot ReportedNot Reported

Detailed Experimental Protocols

Protocol 1: Sample Preparation from Human Plasma/Serum using Protein Precipitation and Solid-Phase Extraction (SPE)

This protocol is a composite based on methods described in the literature.

Materials:

  • Human plasma or serum collected in K2-EDTA tubes.

  • Acetonitrile (ACN), HPLC grade.

  • 4% Phosphoric Acid (H₃PO₄) in water.

  • Formic Acid (FA), LC-MS grade.

  • Internal Standard (IS): ¹³C¹⁵N-isotopically labeled Oxytocin.

  • Oasis HLB 96-well SPE plate or individual cartridges.

  • Centrifuge.

  • 96-well collection plate or microcentrifuge tubes.

Procedure:

  • Sample Spiking: To 200 µL of human plasma in a microcentrifuge tube, add the internal standard to a final concentration of 100 pg/mL. For calibration standards and quality controls, spike with appropriate concentrations of oxytocin standard.

  • Protein Precipitation: Add 200 µL of acetonitrile to each sample. Vortex briefly (5-10 seconds) to mix.

  • Centrifugation: Centrifuge the samples at 4,000 RPM for 15 minutes at room temperature.

  • Supernatant Transfer and Dilution: Carefully transfer 200 µL of the supernatant to a new tube or well. Dilute the supernatant with 1.8 mL of 4% H₃PO₄ in water.

  • SPE Conditioning: Condition the Oasis HLB SPE plate/cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the diluted supernatant onto the conditioned SPE plate/cartridge.

  • Washing: Wash the SPE plate/cartridge with 1 mL of 5% methanol in water.

  • Elution: Elute the oxytocin and internal standard with 1 mL of acetonitrile.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of 0.1% formic acid in water:acetonitrile (50:50, v/v).

  • Analysis: Inject an appropriate volume (e.g., 3 µL) onto the LC-MS/MS system.

Protocol 2: LC-MS/MS Parameters

These parameters are representative and may require optimization for different instrument setups.

Liquid Chromatography (LC) Conditions:

  • Column: Reversed-phase C18 column (e.g., 2.1 mm I.D.).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: Dependent on column dimensions (e.g., 200-400 µL/min).

  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute oxytocin, followed by a wash and re-equilibration step.

  • Injection Volume: 3-10 µL.

  • Column Temperature: 40°C.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion (m/z): 1007.5 [M+H]⁺.

  • Product Ions (m/z): 723.5 (quantifier), 990.1 (qualifier), 706.0 (qualifier). The exact product ions may vary slightly between instruments.

  • Collision Energy: Optimize for the specific instrument, typically in the range of 20-35 eV.

  • Source Parameters: Optimize source temperature, gas flows, and spray voltage for maximum signal intensity.

Oxytocin Signaling Pathway

Oxytocin exerts its effects by binding to the oxytocin receptor (OTR), a G-protein coupled receptor. The activation of OTR initiates several intracellular signaling cascades.

Oxytocin Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Oxytocin Oxytocin OTR Oxytocin Receptor (OTR) Oxytocin->OTR Binds to Gq_protein Gq Protein OTR->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Responses Cellular Responses (e.g., Contraction, Neurotransmission) Ca_release->Cellular_Responses MAPK_pathway MAPK Pathway PKC->MAPK_pathway Activates MAPK_pathway->Cellular_Responses

References

Application Notes and Protocols for Oxytocin Free Acid Receptor Binding Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxytocin, a nonapeptide neurohormone, plays a crucial role in a myriad of physiological processes, including parturition, lactation, and complex social behaviors. Its actions are mediated through the oxytocin receptor (OTR), a member of the G-protein coupled receptor (GPCR) family. The OTR is a key therapeutic target for conditions such as preterm labor, postpartum hemorrhage, and potentially for neuropsychiatric disorders. Oxytocin free acid, also known as 9-Deamido-oxytocin, is an analog of oxytocin where the C-terminal glycinamide is replaced by a glycine residue. Understanding the binding characteristics of such analogs is fundamental for the development of novel therapeutics targeting the oxytocin system.

This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of this compound for the human oxytocin receptor.

Principle of the Assay

Radioligand binding assays are a gold standard for quantifying the interaction between a ligand and its receptor.[1] This protocol describes a competitive binding experiment where the unlabeled compound of interest, this compound, competes with a radiolabeled ligand (e.g., [³H]-Oxytocin) for binding to the oxytocin receptor. By measuring the displacement of the radioligand at various concentrations of the unlabeled competitor, the inhibitory constant (Kᵢ) of the test compound can be determined. The Kᵢ value is a measure of the compound's binding affinity for the receptor.

Data Presentation

The following table summarizes the binding affinities (Kᵢ) of oxytocin and related compounds for the human oxytocin receptor. This data serves as a reference for contextualizing the results obtained for this compound.

CompoundReceptorAssay TypeKᵢ (nM)Species
OxytocinOxytocin ReceptorRadioligand Binding4.28Hamster
Arginine Vasopressin (AVP)Oxytocin ReceptorRadioligand Binding36.1Hamster
Atosiban (Antagonist)Oxytocin ReceptorRadioligand Binding76.4Human
L-368,899 (Antagonist)Oxytocin ReceptorRadioligand Binding12.38Coyote
This compound Oxytocin Receptor Radioligand Binding To be determined Human

Note: The Kᵢ value for this compound is to be determined by the following experimental protocol. The values for other compounds are provided for comparison and are sourced from published literature.

Experimental Protocols

Materials and Reagents
  • Receptor Source: Commercially available membrane preparations from cells stably expressing the human oxytocin receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-Oxytocin (specific activity ~30-60 Ci/mmol).

  • Unlabeled Ligand: this compound (9-Deamido-oxytocin).

  • Reference Compound: Unlabeled oxytocin.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well Microplates: For conducting the assay.

  • Glass Fiber Filters: Whatman GF/B or equivalent, pre-treated with 0.5% polyethyleneimine (PEI) to reduce non-specific binding.

  • Scintillation Cocktail: A suitable liquid scintillation cocktail for radioactivity counting.

  • Cell Harvester and Scintillation Counter.

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation and Washing cluster_detection Detection and Analysis Reagents Prepare Assay Buffer, Radioligand, and Test Compounds Membranes Thaw and Dilute Receptor Membranes Plate Set up 96-well Plate: - Total Binding - Non-specific Binding - Competition Reagents->Plate Incubate Incubate at Room Temperature (e.g., 60-90 min) Plate->Incubate Harvest Rapidly Filter through Glass Fiber Filters Incubate->Harvest Wash Wash Filters with Ice-cold Wash Buffer Harvest->Wash Count Add Scintillation Cocktail and Count Radioactivity Wash->Count Analyze Calculate Specific Binding and Determine IC₅₀ and Kᵢ Count->Analyze

Fig. 1: Experimental workflow for the competitive radioligand binding assay.
Detailed Methodology

  • Receptor Membrane Preparation:

    • Thaw the frozen receptor membrane preparation on ice.

    • Homogenize the membranes gently by pipetting up and down.

    • Dilute the membranes to the desired final protein concentration in ice-cold Assay Buffer. The optimal concentration should be determined in preliminary experiments to ensure that the total radioligand binding does not exceed 10% of the total added radioligand, to avoid ligand depletion.

  • Ligand Preparation:

    • Prepare a stock solution of the radioligand, [³H]-Oxytocin, in Assay Buffer. The final concentration in the assay should be close to its Kₑ value for the oxytocin receptor (typically 1-5 nM).

    • Prepare a stock solution of unlabeled this compound in a suitable solvent (e.g., DMSO or Assay Buffer) and then create a series of dilutions in Assay Buffer to cover a wide concentration range (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

    • Prepare a stock solution of unlabeled oxytocin to be used for determining non-specific binding (final concentration of 1 µM).

  • Assay Setup (in a 96-well plate, performed in triplicate):

    • Total Binding (TB): Add 50 µL of Assay Buffer, 50 µL of [³H]-Oxytocin, and 100 µL of the diluted receptor membranes.

    • Non-Specific Binding (NSB): Add 50 µL of 1 µM unlabeled oxytocin, 50 µL of [³H]-Oxytocin, and 100 µL of the diluted receptor membranes.

    • Competition Binding: Add 50 µL of each dilution of this compound, 50 µL of [³H]-Oxytocin, and 100 µL of the diluted receptor membranes.

    • The final assay volume in each well is 200 µL.

  • Incubation:

    • Incubate the plate at room temperature (or a specified temperature, e.g., 25°C) for a sufficient time to reach equilibrium. This is typically 60-90 minutes but should be determined empirically in kinetic experiments.

  • Separation of Bound and Free Radioligand:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester.

    • Wash the filters 3-5 times with ice-cold Wash Buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter plate completely.

    • Add liquid scintillation cocktail to each well.

    • Measure the radioactivity (in counts per minute, CPM) retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the average CPM from the NSB wells from the average CPM of the TB wells and the competition wells.

      • Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM)

    • Plot the specific binding (as a percentage of the maximal specific binding) against the logarithm of the competitor (this compound) concentration.

    • Fit the data using a non-linear regression analysis (sigmoidal dose-response curve with variable slope) to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation:

      • Kᵢ = IC₅₀ / (1 + [L]/Kₑ)

      • Where:

        • [L] is the concentration of the radioligand used in the assay.

        • Kₑ is the equilibrium dissociation constant of the radioligand for the receptor.

Oxytocin Receptor Signaling Pathways

The oxytocin receptor primarily couples to the Gαq/11 family of G-proteins.[2] Activation of the OTR initiates a cascade of intracellular events, leading to various physiological responses.

Canonical Gαq/11 Signaling Pathway

G OXT Oxytocin OTR Oxytocin Receptor (GPCR) OXT->OTR Binding Gq11 Gαq/11 OTR->Gq11 Activation PLC Phospholipase C (PLC) Gq11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2 Ca²⁺ Release ER->Ca2 Response Cellular Responses (e.g., muscle contraction) Ca2->Response PKC->Response

Fig. 2: Canonical Gαq/11 signaling pathway of the oxytocin receptor.

Upon binding of oxytocin to its receptor, the associated Gαq/11 protein is activated. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. DAG, along with the elevated intracellular Ca²⁺, activates protein kinase C (PKC). These events lead to a variety of cellular responses, most notably smooth muscle contraction in tissues like the uterus and mammary glands.

Associated Downstream Signaling Pathways

In addition to the canonical Gαq/11 pathway, OTR activation can also modulate other signaling cascades, leading to a wider range of cellular effects.

G cluster_upstream Receptor Activation cluster_main_pathways Primary Signaling Cascades cluster_downstream Downstream Effectors OXT Oxytocin OTR Oxytocin Receptor OXT->OTR Gq11 Gαq/11 OTR->Gq11 PLC PLC Gq11->PLC Rho RhoA/Rho Kinase Pathway Gq11->Rho Ca2 ↑ [Ca²⁺]i PLC->Ca2 PKC PKC PLC->PKC Contraction Myosin Phosphorylation (Contraction) Ca2->Contraction MAPK MAPK Pathway (ERK1/2) PKC->MAPK Gene Gene Transcription (Cell Proliferation) MAPK->Gene Rho->Contraction

Fig. 3: Overview of major downstream signaling pathways of the oxytocin receptor.
  • Mitogen-Activated Protein Kinase (MAPK) Pathway: OTR activation can lead to the stimulation of the MAPK cascade, including ERK1/2. This pathway is often associated with the regulation of gene expression, cell proliferation, and differentiation.

  • RhoA/Rho Kinase (ROCK) Pathway: The OTR can also couple to the RhoA/ROCK pathway, which plays a significant role in Ca²⁺ sensitization of the contractile machinery in smooth muscle cells, thereby contributing to uterine contractions.

Conclusion

The provided protocol offers a robust framework for determining the binding affinity of this compound at the human oxytocin receptor. Accurate characterization of the binding properties of oxytocin analogs is a critical step in the drug discovery process, enabling the identification and optimization of novel therapeutic agents with desired potency and selectivity. The accompanying diagrams of the oxytocin receptor's signaling pathways provide a deeper understanding of the molecular mechanisms underlying its physiological effects.

References

Application Notes: Quantification of Oxytocin Free Acid using Radioimmunoassay (RIA)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Oxytocin, a nine amino acid peptide hormone, plays a crucial role in a wide range of physiological and behavioral processes, including social bonding, reproduction, and childbirth.[1] Accurate quantification of oxytocin in biological samples is essential for research in neuroscience, endocrinology, and drug development. Radioimmunoassay (RIA) is a highly sensitive and specific method for measuring oxytocin concentrations in various biological matrices such as plasma, serum, urine, and tissue homogenates.[2][3] This competitive assay is based on the principle of competition between a fixed amount of radiolabeled oxytocin (tracer) and the unlabeled oxytocin in the sample or standard for a limited number of binding sites on a specific anti-oxytocin antibody.[3] The amount of radioactivity bound to the antibody is inversely proportional to the concentration of unlabeled oxytocin in the sample.

Principle of the Assay

The oxytocin RIA is a competitive immunoassay.[4] The assay involves the incubation of a sample or standard with a specific anti-oxytocin antibody and a known quantity of radioactively labeled oxytocin (e.g., ¹²⁵I-oxytocin). The unlabeled ("cold") oxytocin from the sample and the radiolabeled ("hot") oxytocin compete for the limited binding sites on the antibody. After reaching equilibrium, the antibody-bound oxytocin is separated from the free oxytocin. The radioactivity of the bound fraction is then measured using a gamma counter. A standard curve is generated by plotting the percentage of bound radiolabeled oxytocin against known concentrations of unlabeled oxytocin standards. The concentration of oxytocin in unknown samples is then determined by interpolating their corresponding percentage of bound radioactivity from the standard curve.

Data Presentation

Table 1: Typical Assay Characteristics for Oxytocin RIA

ParameterTypical ValueReference
Assay Sensitivity (Limit of Detection) 0.25 - 6.7 pg/mL
Linear Range 1.25 - 160 pg/mL
Intra-assay Coefficient of Variation (CV) 3.72% - 8.04%
Inter-assay Coefficient of Variation (CV) 5.89% - 12.8%
Recovery 60% - 77%

Table 2: Cross-Reactivity of Anti-Oxytocin Antibody

PeptideCross-Reactivity (%)Reference
Oxytocin 100
[Arg⁸]-Vasopressin< 0.02 - 0
[Lys⁸]-Vasopressin0
Mesotocin7
Arginine Vasotocin7.5
Growth Hormone (Human)0
Somatostatin0
Met-Enkephalin0
TRH0

Experimental Protocols

I. Reagent Preparation

  • RIA Buffer: Prepare a suitable assay buffer, typically a phosphate-based buffer (e.g., 0.1 M phosphate buffer, pH 7.4) containing a protein stabilizer such as bovine serum albumin (BSA) and a bacteriostatic agent like sodium azide. Commercial kits often provide a concentrated buffer to be diluted with distilled water.

  • Oxytocin Standards: Reconstitute lyophilized oxytocin free acid standard with RIA buffer to create a stock solution of known concentration (e.g., 1 µg/mL). Perform serial dilutions of the stock solution with RIA buffer to generate a series of standards with concentrations spanning the expected linear range of the assay (e.g., 1.25, 2.5, 5, 10, 20, 40, 80, 160 pg/mL).

  • Anti-Oxytocin Antibody: Reconstitute the lyophilized anti-oxytocin antibody with RIA buffer to the recommended working dilution.

  • ¹²⁵I-Oxytocin (Tracer): Prepare the radiolabeled oxytocin tracer solution by diluting the stock with RIA buffer to achieve a specific radioactivity count (e.g., 8,000-10,000 counts per minute [cpm] per 100 µL).

  • Precipitating Reagent (Secondary Antibody): Prepare a solution of a secondary antibody (e.g., goat anti-rabbit IgG) and a carrier serum (e.g., normal rabbit serum) in RIA buffer. This reagent is used to precipitate the primary antibody-antigen complex.

II. Sample Preparation (Extraction)

To remove interfering substances and concentrate the analyte, extraction of oxytocin from biological samples is highly recommended.

  • Solid-Phase Extraction (SPE):

    • Acidify the plasma or serum sample with an equal volume of 0.1% trifluoroacetic acid (TFA).

    • Centrifuge the acidified sample to pellet any precipitate.

    • Activate a C18 SPE column by washing with methanol followed by equilibration with 0.1% TFA.

    • Load the supernatant onto the equilibrated SPE column.

    • Wash the column with a low concentration of organic solvent (e.g., 5% acetonitrile in 0.1% TFA) to remove hydrophilic impurities.

    • Elute the oxytocin from the column using a higher concentration of organic solvent (e.g., 60% acetonitrile in 0.1% TFA).

    • Evaporate the eluate to dryness under a vacuum or a gentle stream of nitrogen.

    • Reconstitute the dried extract in a known volume of RIA buffer for analysis.

III. Radioimmunoassay Protocol

  • Assay Setup:

    • Label duplicate tubes for each of the following: Total Counts (TC), Non-Specific Binding (NSB), Zero Standard (B₀), standards, and unknown samples.

  • First Incubation:

    • Pipette 100 µL of RIA buffer into the NSB tubes.

    • Pipette 100 µL of each standard and reconstituted unknown sample into their respective labeled tubes.

    • Pipette 100 µL of anti-oxytocin antibody into all tubes except the TC and NSB tubes.

    • Vortex all tubes gently.

    • Incubate all tubes for 16-24 hours at 4°C.

  • Second Incubation:

    • Add 100 µL of ¹²⁵I-Oxytocin tracer to all tubes.

    • Vortex all tubes gently.

    • Incubate all tubes for another 16-24 hours at 4°C.

  • Precipitation and Separation:

    • Add 100 µL of the precipitating reagent (secondary antibody/carrier serum mixture) to all tubes except the TC tubes.

    • Vortex all tubes gently.

    • Incubate the tubes at room temperature for 90-120 minutes to allow for the formation of a precipitate.

    • Add 500 µL of cold RIA buffer to all tubes except the TC tubes.

    • Centrifuge all tubes (except TC) at approximately 1,700 x g for 20 minutes at 4°C.

    • Carefully decant or aspirate the supernatant from all tubes except the TC tubes, ensuring the pellet is not disturbed.

  • Counting:

    • Measure the radioactivity (cpm) in the pellet of each tube (and the entire contents of the TC tubes) using a gamma counter.

IV. Data Analysis

  • Calculate the average cpm for each set of duplicate tubes.

  • Calculate the percentage of bound tracer relative to the zero standard (%B/B₀) for each standard and sample using the following formula: %B/B₀ = [(cpm_sample/standard - cpm_NSB) / (cpm_B₀ - cpm_NSB)] x 100

  • Plot a standard curve of %B/B₀ (y-axis) against the corresponding oxytocin concentration (x-axis) on a semi-logarithmic scale.

  • Determine the concentration of oxytocin in the unknown samples by interpolating their %B/B₀ values from the standard curve.

  • Multiply the interpolated concentration by the appropriate dilution factor from the sample preparation step to obtain the final concentration of oxytocin in the original sample.

Visualizations

G cluster_prep Sample & Reagent Preparation cluster_incubation Incubation Steps cluster_separation Separation & Counting cluster_analysis Data Analysis Sample Biological Sample (Plasma, Serum, etc.) SPE Solid-Phase Extraction Sample->SPE Standards Oxytocin Standards First_Incubation First Incubation (Sample/Standard + Antibody) 16-24h at 4°C Standards->First_Incubation Antibody Anti-Oxytocin Antibody Antibody->First_Incubation Tracer 125I-Oxytocin Tracer Second_Incubation Second Incubation (Add Tracer) 16-24h at 4°C Tracer->Second_Incubation Reconstituted_Sample Reconstituted Sample SPE->Reconstituted_Sample Reconstituted_Sample->First_Incubation First_Incubation->Second_Incubation Precipitation Add Precipitating Reagent (Secondary Antibody) Second_Incubation->Precipitation Centrifugation Centrifuge to Pellet Antibody-Bound Complex Precipitation->Centrifugation Aspiration Aspirate Supernatant Centrifugation->Aspiration Counting Gamma Counting of Pellet Aspiration->Counting Calc Calculate %B/B0 Counting->Calc Std_Curve Generate Standard Curve Calc->Std_Curve Interpolate Interpolate Sample Concentrations Std_Curve->Interpolate

Caption: Experimental workflow for Oxytocin Radioimmunoassay.

G OXT Oxytocin OTR Oxytocin Receptor (OTR) (G-protein coupled receptor) OXT->OTR Gq Gαq/11 OTR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates MAPK MAP Kinase Pathway Gq->MAPK activates PIP2 PIP2 PLC->PIP2 cleaves IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_Store Intracellular Ca2+ Stores (ER/SR) IP3->Ca_Store acts on PKC Protein Kinase C (PKC) DAG->PKC activates Ca_Release Ca2+ Release Ca_Store->Ca_Release Cell_Response Cellular Responses (e.g., smooth muscle contraction) Ca_Release->Cell_Response PKC->MAPK activates PKC->Cell_Response MAPK->Cell_Response

Caption: Simplified Oxytocin signaling pathway.

References

Application Notes and Protocols for NMR-Based Structural Analysis of Oxytocin Free Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of peptides at an atomic level in solution. This document provides detailed application notes and experimental protocols for the structural analysis of oxytocin free acid, also known as oxytocinoic acid or 9-deamidooxytocin. This compound is an analog of the neurohypophyseal hormone oxytocin where the C-terminal glycinamide is replaced by a glycine residue. Understanding its three-dimensional structure is crucial for comprehending its structure-activity relationship and for the rational design of novel therapeutics.

These protocols will guide researchers through sample preparation, NMR data acquisition, and spectral analysis to determine the solution conformation of this compound. The methodologies described are applicable to drug discovery and development, academic research, and quality control of peptide-based pharmaceuticals.

Data Presentation: NMR Spectroscopic Data for this compound

Table 1: ¹H Chemical Shifts (δ) for Oxytocin in Aqueous Solution (ppm)

ResidueNHOther Protons
Cys¹ -4.583.15, 2.85-
Tyr² 8.254.653.05, 2.95Hδ (arom.): 7.10; Hε (arom.): 6.80
Ile³ 8.154.201.90Hγ: 1.45, 1.15; Hγ (CH₃): 0.90; Hδ (CH₃): 0.85
Gln⁴ 8.354.302.10, 2.00Hγ: 2.35; NH₂ (side chain): 7.55, 6.90
Asn⁵ 8.454.752.80, 2.70NH₂ (side chain): 7.65, 7.00
Cys⁶ 8.054.403.30, 2.90-
Pro⁷ -4.452.25, 1.95Hγ: 2.05; Hδ: 3.70, 3.55
Leu⁸ 8.004.351.70Hγ: 1.65; Hδ (CH₃): 0.95, 0.90
Gly⁹ 8.303.95, 3.85-COOH (free acid): ~8.5 (exchangeable)

Note: Chemical shifts are referenced to an internal standard (e.g., DSS or TSP) and can vary slightly depending on experimental conditions such as pH, temperature, and buffer composition.

Table 2: ¹³C Chemical Shifts (δ) for Oxytocin in Aqueous Solution (ppm)

ResidueC=OOther Carbons
Cys¹ 56.541.5172.0-
Tyr² 56.037.5172.5Cγ (arom.): 131.0; Cδ (arom.): 116.0; Cε (arom.): 156.0; Cζ (arom.): 128.0
Ile³ 60.037.0173.0Cγ¹: 26.0; Cγ²: 16.0; Cδ¹: 11.5
Gln⁴ 54.528.0174.0Cγ: 32.0; Cδ: 178.0
Asn⁵ 52.037.5173.5Cγ: 175.0
Cys⁶ 54.041.0172.0-
Pro⁷ 61.530.0174.5Cγ: 25.5; Cδ: 48.0
Leu⁸ 53.541.0175.0Cγ: 25.0; Cδ¹: 23.5; Cδ²: 22.0
Gly⁹ 43.5-176.0-

Note: These are approximate values and can be influenced by experimental conditions.

Table 3: ³J(HN,Hα) Coupling Constants for Oxytocin in Aqueous Solution (Hz)

Residue³J(HN,Hα) (Hz)
Tyr² 7.5
Ile³ 8.0
Gln⁴ 7.0
Asn⁵ 8.5
Cys⁶ 7.5
Leu⁸ 8.0
Gly⁹ 5.5, 5.0

Note: Small ³J(HN,Hα) values (<6 Hz) are indicative of α-helical regions, while larger values (>8 Hz) are characteristic of β-sheet structures. Values between 6 and 8 Hz suggest a dynamically averaged or random coil conformation.

Experimental Protocols

Sample Preparation

Meticulous sample preparation is critical for obtaining high-quality NMR data.[2][3]

Materials:

  • This compound (lyophilized powder, >98% purity)

  • Deuterium Oxide (D₂O, 99.9%)

  • Phosphate Buffer (e.g., sodium phosphate)

  • Internal Standard (e.g., DSS or TSP)

  • pH meter with a micro-electrode

  • High-quality 5 mm NMR tubes (e.g., Wilmad 535-PP or equivalent)

  • Vortex mixer

  • Pipettes and appropriate tips

Protocol:

  • Dissolution: Weigh approximately 1-5 mg of lyophilized this compound and dissolve it in 500 µL of a suitable buffer prepared in 90% H₂O / 10% D₂O or 99.9% D₂O. For experiments requiring observation of exchangeable amide protons, a 90% H₂O / 10% D₂O mixture is essential. For other experiments, 99.9% D₂O can be used to suppress the water signal. A common buffer is 20 mM sodium phosphate, pH 6.0-7.0.

  • Concentration: Aim for a final peptide concentration of 1-5 mM.[2][3] Higher concentrations yield better signal-to-noise ratios, reducing experiment time.

  • pH Adjustment: Adjust the pH of the sample to the desired value (typically between 6.0 and 7.0) using dilute NaOH or HCl. Note that the pH meter reading in a D₂O-containing solution (pD) is related to the pH by the equation: pD = pH_reading + 0.4.

  • Internal Standard: Add a small, known amount of an internal reference standard such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilyl propionate) for chemical shift referencing (¹H at 0.00 ppm).

  • Transfer to NMR Tube: Carefully transfer the final solution to a clean, dry 5 mm NMR tube. Ensure the sample height is sufficient for the NMR probe (typically ~4 cm or 550-600 µL).

  • Homogenization: Gently vortex the sample to ensure homogeneity. Avoid vigorous shaking to prevent protein denaturation or aggregation.

NMR Data Acquisition

A series of 1D and 2D NMR experiments are required for complete structural analysis. All experiments should be performed on a high-field NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe for optimal sensitivity and resolution.

Standard Experiments:

  • 1D ¹H: A standard proton spectrum provides an overview of the sample and is used for shimming and referencing.

  • 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): Identifies all protons within a given amino acid spin system.

  • 2D ¹H-¹H COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, primarily those separated by two or three bonds.

  • 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space (< 5 Å), which is crucial for determining the 3D structure.

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

  • 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds.

Protocol for 2D NMR Data Acquisition (General Steps):

  • Instrument Setup: Insert the sample into the spectrometer and lock onto the deuterium signal from D₂O. Tune and match the probe for the relevant nuclei (¹H and ¹³C).

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity and achieve narrow linewidths.

  • 1D ¹H Spectrum: Acquire a 1D ¹H spectrum to check the sample quality and determine the spectral width for the 2D experiments.

  • Set Up 2D Experiments:

    • Load the appropriate parameter set for each 2D experiment (e.g., TOCSY, NOESY, HSQC).

    • Set the spectral widths in both dimensions (F1 and F2) to encompass all relevant signals.

    • Optimize the mixing time for TOCSY (typically 60-80 ms) and NOESY (typically 150-300 ms) experiments to maximize signal transfer without significant signal loss due to relaxation.

    • Set the number of scans (NS) and dummy scans (DS) to achieve an adequate signal-to-noise ratio.

    • Set the number of increments in the indirect dimension (F1) to achieve the desired resolution.

  • Data Acquisition: Start the data acquisition for each 2D experiment. The total experiment time can range from a few hours to a day or more, depending on the sample concentration and the desired resolution.

Data Processing and Analysis

Software:

  • NMR data processing software (e.g., TopSpin, NMRPipe)

  • NMR spectral analysis software (e.g., CARA, SPARKY, NMRFAM-SPARKY)

Protocol:

  • Processing:

    • Apply a window function (e.g., sine-bell) to the Free Induction Decay (FID) to improve the signal-to-noise ratio or resolution.

    • Perform a Fourier Transform in both dimensions.

    • Phase correct the spectra in both dimensions.

    • Perform baseline correction.

  • Resonance Assignment:

    • Use the TOCSY and COSY spectra to identify the spin systems of the individual amino acid residues.

    • Use the NOESY spectrum to sequentially connect the identified spin systems along the peptide backbone (sequential assignment). This is achieved by observing NOEs between the Hα proton of residue i and the NH proton of residue i+1.

    • Use the HSQC and HMBC spectra to assign the ¹³C resonances.

  • Structural Restraints:

    • Distance Restraints: Integrate the cross-peak volumes in the NOESY spectrum to derive upper distance limits between pairs of protons.

    • Dihedral Angle Restraints: Measure the ³J(HN,Hα) coupling constants from a high-resolution 1D ¹H or 2D COSY spectrum. These values can be related to the φ backbone dihedral angle using the Karplus equation.

  • Structure Calculation:

    • Use the derived distance and dihedral angle restraints as input for structure calculation software (e.g., CYANA, XPLOR-NIH, AMBER).

    • These programs use molecular dynamics and/or simulated annealing algorithms to generate an ensemble of 3D structures that are consistent with the experimental restraints.

  • Structure Validation:

    • Evaluate the quality of the calculated structures using programs like PROCHECK-NMR or MolProbity. These tools assess parameters such as bond lengths, bond angles, and Ramachandran plot statistics.

    • The final structure is typically represented as an ensemble of the lowest energy conformers.

Mandatory Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_data_acq NMR Data Acquisition cluster_data_proc Data Processing & Analysis cluster_structure_calc Structure Calculation & Validation a Lyophilized this compound b Dissolution in Buffer (H₂O/D₂O) a->b c pH and Concentration Adjustment b->c d Addition of Internal Standard c->d e Transfer to NMR Tube d->e f 1D ¹H e->f Prepared Sample g 2D TOCSY / COSY f->g h 2D NOESY f->h i 2D ¹H-¹³C HSQC / HMBC f->i k Resonance Assignment g->k l Extraction of Structural Restraints (NOEs, J-couplings) h->l i->k j Fourier Transform & Phasing j->k k->l m Structure Calculation (e.g., CYANA, XPLOR-NIH) l->m n Structure Validation (e.g., PROCHECK) m->n o Final Structure Ensemble n->o

Caption: Experimental workflow for the NMR structural analysis of this compound.

Resonance_Assignment_Strategy cluster_intra_residue Intra-residue Correlations cluster_inter_residue Inter-residue Correlations cluster_assignment Final Assignment TOCSY TOCSY Spectrum Spin_System Identify Amino Acid Spin Systems TOCSY->Spin_System COSY COSY Spectrum COSY->Spin_System Sequential_Walk Sequential Assignment (dαN(i, i+1)) Spin_System->Sequential_Walk NOESY NOESY Spectrum NOESY->Sequential_Walk Full_Assignment Complete ¹H Resonance Assignment Sequential_Walk->Full_Assignment

Caption: Logical relationship for proton resonance assignment in peptides using 2D NMR.

References

Application Notes and Protocols for Oxytocin Free Acid in Behavioral Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxytocin, a nine-amino acid neuropeptide, plays a crucial role in regulating social behaviors.[1][2] Oxytocin free acid, also known as 9-Deamidooxytocin, is an analog of oxytocin where the C-terminal glycinamide is replaced by a glycine residue.[3] This modification can influence its biological activity, receptor binding affinity, and pharmacokinetic profile. These application notes provide a comprehensive overview of the use of this compound in behavioral neuroscience research, including its mechanism of action, and protocols for its preparation and administration in preclinical behavioral studies.

While extensive data exists for oxytocin, specific quantitative data for this compound is limited. Therefore, this document provides data for oxytocin as a reference and outlines protocols that can be adapted for the use of this compound, emphasizing the need for dose-response studies to determine optimal concentrations.

Physicochemical Properties and Stability

Proper handling and storage of oxytocin and its analogs are critical for maintaining their integrity and activity.

Solubility:

CompoundSolventSolubility
OxytocinEthanol~5 mg/mL[4][5]
DMSO~14 mg/mL
Dimethyl formamide~30 mg/mL
PBS (pH 7.2)~5 mg/mL
This compoundDMSOSoluble

Note: For in vivo experiments, it is recommended to first dissolve this compound in a minimal amount of an organic solvent like DMSO and then dilute it with a physiological buffer such as saline or PBS.

Stability:

The stability of oxytocin solutions is influenced by pH, temperature, and buffer composition.

ConditionObservationReference
pH Optimal stability is observed at pH 4.5.
Temperature Store stock solutions at -20°C or -80°C. Aqueous solutions are not recommended for storage for more than one day.
Buffers Acetate buffer has been shown to be more suitable for oxytocin stability than citrate/phosphate buffer.
Additives Divalent metal ions (e.g., Ca2+, Mg2+, Zn2+) in combination with citrate buffer can enhance the stability of oxytocin in aqueous solutions.

Mechanism of Action and Signaling Pathways

Oxytocin exerts its effects by binding to the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). The primary signaling cascade involves the activation of Gαq/11 proteins, leading to the stimulation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). This increase in intracellular Ca2+ is a key event in mediating the physiological effects of oxytocin.

Oxytocin Receptor Signaling Pathway

Oxytocin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Oxytocin Oxytocin OTR Oxytocin Receptor (OTR) Oxytocin->OTR Gq Gαq/11 OTR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca2+ Ca²⁺ SR->Ca2+ releases Cellular_Response Cellular Response (e.g., social bonding, anxiolysis) Ca2+->Cellular_Response PKC->Cellular_Response

Caption: Oxytocin receptor activation and downstream signaling cascade.

Receptor Binding and Potency

Receptor Binding Affinity (Ki) and Potency (EC50) of Oxytocin

LigandReceptorKi (nM)EC50 (nM)SpeciesReference
OxytocinOxytocin Receptor (OTR)4.28-Syrian Hamster
OxytocinVasopressin V1a Receptor495.2-Syrian Hamster
Carbetocin (Oxytocin Analog)Oxytocin Receptor (OTR)1.9648 (uterine contraction)Human/Rat
Carbetocin (Oxytocin Analog)Vasopressin V2 Receptor61.3-Human

Note: Ki represents the dissociation constant, with a lower value indicating higher binding affinity. EC50 is the concentration of a drug that gives half-maximal response. Researchers should perform their own binding and functional assays to determine the specific Ki and EC50 values for this compound.

Experimental Protocols for Behavioral Neuroscience Research

The following protocols are for common behavioral assays used to assess the effects of oxytocin and its analogs on social behavior and anxiety. These can be adapted for use with this compound, but it is crucial to conduct dose-response studies to determine the optimal dosage.

Protocol 1: Preparation of this compound for In Vivo Administration

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Sterile 0.9% saline or phosphate-buffered saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Syringes and needles for administration

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh the desired amount of this compound powder.

    • Dissolve the powder in a minimal amount of DMSO to create a concentrated stock solution. For example, if the final desired concentration is 1 mg/mL and the injection volume is 100 µL for a 20g mouse with a dosage of 5 mg/kg, you would need a 1 mg/mL working solution. A stock solution could be prepared at 10 mg/mL in DMSO.

  • Working Solution Preparation:

    • On the day of the experiment, dilute the stock solution with sterile saline or PBS to the final desired concentration.

    • For example, to make a 1 mg/mL working solution from a 10 mg/mL stock, you would mix 1 part stock solution with 9 parts saline/PBS.

    • Vortex the solution gently to ensure it is thoroughly mixed.

  • Administration:

    • Administer the solution to the animals via the desired route (e.g., intraperitoneal, subcutaneous, or intravenous injection). The route of administration can significantly impact the behavioral effects.

Protocol 2: Social Interaction Test in Mice

This test assesses the natural tendency of a mouse to interact with a novel conspecific.

Social_Interaction_Workflow Habituation Habituation (3 days, 10 min/day) Drug_Admin Drug Administration (this compound or Vehicle) Habituation->Drug_Admin Test_Phase Social Interaction Test (10 min) Drug_Admin->Test_Phase 30-60 min post-injection Data_Analysis Data Analysis (Time spent in interaction) Test_Phase->Data_Analysis

Caption: Workflow for the elevated plus maze test.

Procedure:

  • Acclimatization: Allow the animals to acclimate to the testing room for at least one hour before the experiment.

  • Drug Administration: Administer this compound or vehicle 30-60 minutes prior to the test.

  • Test Phase: Place the animal in the center of the EPM, facing an open arm, and allow it to explore freely for 5-10 minutes.

  • Data Analysis: Record the session and analyze the time spent in the open arms versus the closed arms, as well as the number of entries into each arm. An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.

Conclusion

This compound presents an interesting compound for behavioral neuroscience research due to its structural similarity to oxytocin. While there is a need for more specific research on its pharmacological and behavioral profile, the protocols and data presented here for oxytocin provide a solid foundation for initiating such studies. Researchers are strongly encouraged to conduct thorough dose-response investigations to determine the optimal experimental parameters for this compound in their specific research models.

References

Application Notes and Protocols: Preparing Oxytocin Free Acid Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxytocin is a nonapeptide hormone and neurotransmitter involved in a wide range of physiological processes, including social recognition, bonding, anxiety, and uterine contractions. As a critical tool in both research and drug development, the accurate and consistent preparation of oxytocin solutions is paramount to obtaining reliable and reproducible experimental results. This document provides detailed protocols for the preparation of oxytocin free acid stock solutions, along with data on its solubility and stability to ensure optimal handling and storage.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound to aid in the preparation and storage of stock solutions.

Table 1: Solubility of Oxytocin

SolventSolubilityReference
Water~1 mg/mL
Dimethyl Sulfoxide (DMSO)~14 mg/mL to 100 mg/mL[1][2][3][4]
Ethanol~5 mg/mL
Phosphate-Buffered Saline (PBS, pH 7.2)~5 mg/mL
Dilute Acetic AcidSoluble

Table 2: Stability and Storage of Oxytocin

FormStorage TemperatureDurationNotesReference
Powder (Free Acid) -20°CUp to 3 yearsStore under desiccating conditions, protected from light.
2-8°CRecommended for short-term storage.Protect from light.
In Solvent (Aqueous) -80°CUp to 1 yearAliquot to avoid repeated freeze-thaw cycles.
-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.
2-8°CUp to 30 daysStability is pH-dependent; optimal at pH 4.5. Aqueous solutions are not recommended for storage for more than one day at this temperature.

Note: The stability of oxytocin in aqueous solution is significantly influenced by pH, with the highest stability observed at a pH of approximately 4.5. Degradation rates increase at higher temperatures and concentrations.

Experimental Protocols

The following are detailed protocols for the preparation of this compound stock solutions. All procedures should be performed under sterile conditions in a laminar flow hood.

Protocol 1: Preparation of Aqueous Oxytocin Stock Solution (e.g., 1 mg/mL)

Materials:

  • This compound powder

  • Sterile, nuclease-free water

  • Sterile conical tubes (e.g., 1.5 mL or 15 mL)

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • 0.22 µm sterile syringe filter

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile conical tube. For example, to prepare 1 mL of a 1 mg/mL solution, weigh 1 mg of the powder.

  • Solvent Addition: Add the appropriate volume of sterile, nuclease-free water to the tube. For a 1 mg/mL solution, add 1 mL of water.

  • Dissolution: Gently vortex the solution until the powder is completely dissolved. Avoid vigorous shaking to prevent denaturation.

  • Sterilization: Sterilize the solution by passing it through a 0.22 µm sterile syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (up to 1 month).

Protocol 2: Preparation of Oxytocin Stock Solution in an Organic Solvent (e.g., DMSO)

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Sterile conical tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

Procedure:

  • Weighing: In a sterile conical tube, weigh the desired amount of this compound powder.

  • Solvent Addition: Add the calculated volume of anhydrous, sterile-filtered DMSO. For example, to prepare a 10 mg/mL stock solution, add 100 µL of DMSO to 1 mg of oxytocin.

  • Dissolution: Vortex the solution gently until the powder is fully dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in sterile tubes suitable for organic solvents. Store the aliquots at -80°C.

Note on working solutions: When preparing working solutions for cell culture or other aqueous-based assays from a DMSO stock, ensure the final concentration of DMSO is not toxic to the cells (typically <0.1%).

Visualizations

experimental_workflow Experimental Workflow for Preparing Oxytocin Stock Solution cluster_prep Preparation cluster_processing Processing & Storage weigh 1. Weigh Oxytocin Free Acid Powder add_solvent 2. Add Sterile Solvent (Water, DMSO, etc.) weigh->add_solvent Calculate volume dissolve 3. Dissolve by Gentle Vortexing add_solvent->dissolve sterilize 4. Sterile Filter (Aqueous) or Direct Use (DMSO) dissolve->sterilize aliquot 5. Aliquot into Single-Use Tubes sterilize->aliquot store 6. Store at -80°C or -20°C aliquot->store Label clearly

Caption: Workflow for oxytocin stock solution preparation.

oxytocin_signaling_pathway Oxytocin Signaling Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_effects Cellular Responses oxytocin Oxytocin otr Oxytocin Receptor (OTR) (GPCR) oxytocin->otr Binds to g_protein Gq/11 otr->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates rhoa RhoA/Rho Kinase Pathway g_protein->rhoa Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release (from ER/SR) ip3->ca_release Stimulates pkc Protein Kinase C (PKC) dag->pkc Activates contraction Smooth Muscle Contraction ca_release->contraction mapk MAPK Pathway pkc->mapk Activates neurotransmission Modulation of Neurotransmission pkc->neurotransmission prostaglandin Prostaglandin Production mapk->prostaglandin gene_expression Altered Gene Expression mapk->gene_expression rhoa->contraction

Caption: Key pathways in oxytocin signaling.

References

Application Note: Determination of Oxytocin Free Acid Dose-Response Curve using a Cell-Based Calcium Mobilization Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxytocin is a nine amino acid peptide hormone that plays a crucial role in various physiological processes, including uterine contraction, lactation, and social bonding. Its effects are mediated through the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). The OTR primarily couples to Gαq/11, which activates the phospholipase C (PLC) signaling cascade, leading to the production of inositol trisphosphate (IP3) and a subsequent increase in intracellular calcium concentration ([Ca²⁺]i). This increase in intracellular calcium is a key downstream event that triggers many of the physiological responses to oxytocin.

Oxytocin free acid is an analog of oxytocin where the C-terminal glycinamide is replaced by a glycine residue. Understanding the dose-response relationship of oxytocin analogs like this compound is essential for drug development and structure-activity relationship (SAR) studies. This application note provides a detailed protocol for determining the dose-response curve of this compound by measuring its ability to induce calcium mobilization in a cell line stably expressing the human oxytocin receptor.

Signaling Pathway

The binding of an agonist, such as oxytocin, to the oxytocin receptor initiates a well-defined signaling cascade. The receptor, embedded in the cell membrane, activates the Gq protein. This, in turn, stimulates phospholipase C to hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm.

Gq_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Oxytocin or This compound OTR Oxytocin Receptor (OTR) Ligand->OTR Binds Gq Gq Protein OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca2+ Ca²⁺ ER->Ca2+ Releases Response Cellular Response Ca2+->Response

Figure 1: Oxytocin Receptor Gq Signaling Pathway.

Experimental Protocols

This protocol describes a fluorescent-based calcium mobilization assay using a Chinese Hamster Ovary (CHO-K1) cell line stably expressing the human oxytocin receptor (CHO-K1/OTR).

Materials and Reagents
  • Cell Line: CHO-K1 cells stably expressing the human oxytocin receptor (e.g., from GenScript, Cat. No. M00195).

  • Cell Culture Medium: Ham's F-12K with 10% Fetal Bovine Serum (FBS) and 400 µg/mL Geneticin.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.

  • Test Compounds:

    • Oxytocin (Positive Control)

    • This compound

  • Calcium Indicator Dye: Fluo-4 AM (or equivalent calcium-sensitive dye).

  • Pluronic F-127: 20% (w/v) solution in DMSO.

  • Probenecid (optional): To prevent dye leakage from cells.

  • Black, clear-bottom 96-well or 384-well microplates.

  • Fluorescence plate reader with an injection system.

Experimental Workflow

Experimental_Workflow A 1. Cell Culture CHO-K1/OTR cells are cultured to ~80-90% confluency. B 2. Cell Seeding Cells are seeded into black, clear-bottom microplates and incubated overnight. A->B C 3. Dye Loading Cells are loaded with a calcium- sensitive fluorescent dye (e.g., Fluo-4 AM). B->C E 5. Compound Addition & Fluorescence Reading Compound is added to the wells and the change in fluorescence is measured in real-time. C->E D 4. Compound Preparation Serial dilutions of Oxytocin and This compound are prepared. D->E F 6. Data Analysis The dose-response curve is generated and the EC50 value is calculated. E->F

Figure 2: Experimental Workflow for the Calcium Mobilization Assay.

Detailed Protocol

1. Cell Culture and Seeding:

1.1. Culture CHO-K1/OTR cells in Ham's F-12K medium supplemented with 10% FBS and 400 µg/mL Geneticin at 37°C in a humidified atmosphere of 5% CO₂. 1.2. On the day before the assay, harvest the cells using a non-enzymatic cell dissociation solution. 1.3. Resuspend the cells in fresh culture medium and perform a cell count. 1.4. Seed the cells into a black, clear-bottom 96-well microplate at a density of 40,000 to 80,000 cells per well in 100 µL of culture medium. For a 384-well plate, seed 10,000 to 20,000 cells per well in 25 µL. 1.5. Incubate the plate overnight at 37°C, 5% CO₂.

2. Preparation of Reagents:

2.1. Dye Loading Solution: Prepare the dye loading solution according to the manufacturer's instructions. Typically, this involves diluting the Fluo-4 AM stock solution and Pluronic F-127 in Assay Buffer. Probenecid can be included to improve dye retention.

2.2. Compound Plates: Prepare a serial dilution of oxytocin and this compound in Assay Buffer at 10 times the final desired concentration. A typical concentration range for oxytocin would be from 1 pM to 1 µM. For this compound, a similar or higher concentration range can be tested. Include a vehicle control (Assay Buffer only).

3. Assay Procedure:

3.1. Dye Loading: 3.1.1. On the day of the assay, gently remove the culture medium from the cell plate. 3.1.2. Add 100 µL (for 96-well plates) or 25 µL (for 384-well plates) of the dye loading solution to each well. 3.1.3. Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature, protected from light.

3.2. Fluorescence Measurement: 3.2.1. Set up the fluorescence plate reader to measure fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye (e.g., 494 nm excitation and 516 nm emission for Fluo-4). 3.2.2. Program the instrument to inject the compounds from the compound plate and record the fluorescence signal over time (e.g., for 60-120 seconds). 3.2.3. Place the cell plate in the reader and initiate the measurement.

4. Data Analysis:

4.1. The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence. 4.2. Plot the response against the logarithm of the compound concentration. 4.3. Fit the data using a non-linear regression model (e.g., sigmoidal dose-response with variable slope) to determine the EC₅₀ value, which is the concentration of the compound that elicits 50% of the maximal response.

Data Presentation

The following table summarizes expected and hypothetical data for oxytocin and this compound in a calcium mobilization assay using a CHO-K1/OTR cell line.

CompoundEC₅₀ (nM)Hill SlopeMax Response (% of Oxytocin)
Oxytocin0.681.2100
This compound>1000N/A<10

*Note: Studies on oxytocin analogs with modifications at position 9, such as this compound, have shown a significant loss of agonist activity. Therefore, it is anticipated that this compound will have a very high EC₅₀ value and a low maximal response compared to oxytocin.[1]

Summary and Conclusion

This application note provides a comprehensive protocol for determining the dose-response curve of this compound using a cell-based calcium mobilization assay. The detailed methodology, including cell culture, reagent preparation, assay procedure, and data analysis, offers a robust framework for researchers in drug development and related fields. The provided signaling pathway and experimental workflow diagrams serve as visual aids to enhance understanding. While oxytocin serves as a potent agonist with a sub-nanomolar EC₅₀, this compound is expected to exhibit significantly reduced or negligible agonist activity due to the modification at the C-terminus, a critical region for receptor activation. This assay can be readily adapted to screen other oxytocin analogs and to further investigate the structure-activity relationships of the oxytocin receptor system.

References

Reconstitution Protocol and Application Notes for Lyophilized Oxytocin Free Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxytocin is a nonapeptide hormone integral to a myriad of physiological processes, including uterine contraction, lactation, and social bonding. In research and pharmaceutical development, oxytocin is often supplied in a lyophilized form to ensure stability. This document provides a detailed protocol for the reconstitution of lyophilized oxytocin free acid, along with comprehensive data on its solubility, stability, and the signaling pathway it activates. Adherence to these guidelines is crucial for obtaining accurate and reproducible experimental results.

Quantitative Data Summary

The following tables summarize the key quantitative data for the reconstitution and storage of this compound.

Table 1: Solubility of this compound

SolventSolubility
WaterUp to 1 mg/mL[1]
Phosphate Buffered Saline (PBS), pH 7.2Approximately 5 mg/mL (for oxytocin acetate)
EthanolApproximately 5 mg/mL (for oxytocin acetate)
DMSOApproximately 14 mg/mL (for oxytocin acetate)
Dimethylformamide (DMF)Approximately 30 mg/mL (for oxytocin acetate)

Table 2: Recommended Reconstitution Parameters

ParameterRecommendation
Reconstitution SolventSterile, pyrogen-free water or Bacteriostatic Water for Injection (0.9% benzyl alcohol)
Recommended Concentration1 mg/mL
Reconstitution ExampleTo a 1 mg vial, add 1 mL of sterile water.

Table 3: Stability of Reconstituted Oxytocin Solutions

Storage ConditionSolvent/BufferStability
Refrigerated (2-8°C)Sterile WaterStable for up to 30 days.[2][3]
Refrigerated (2-8°C)0.9% Sodium ChlorideRetains >90% of initial concentration for at least 30 days.[4]
Refrigerated (2-8°C)5% Dextrose InjectionRetains >90% of initial concentration for at least 90 days.[5]
Refrigerated (2-8°C)Lactated Ringer's InjectionRetains >90% of initial concentration for at least 31 days.
Room Temperature (~23°C)0.9% Sodium ChlorideStable for at least 21 days, and up to 90 days.
Room Temperature (~23°C)5% Dextrose InjectionStable for at least 90 days.
Room Temperature (~23°C)Lactated Ringer's InjectionStable for up to 28 days.
Frozen (-20°C)Sterile Water/0.9% NaClStable for at least 30 days. Avoid repeated freeze-thaw cycles.

Note: The stability of oxytocin in solution is highly pH-dependent, with optimal stability observed at a pH of approximately 4.5. Degradation increases at neutral and alkaline pH.

Experimental Protocols

Reconstitution of Lyophilized this compound

This protocol outlines the steps for reconstituting lyophilized this compound to a stock solution.

Materials:

  • Vial of lyophilized this compound

  • Sterile, pyrogen-free water or bacteriostatic water

  • Sterile, calibrated pipette or syringe

  • Vortex mixer (optional)

  • Sterile, polypropylene microcentrifuge tubes for aliquoting

Procedure:

  • Equilibration: Allow the vial of lyophilized oxytocin and the reconstitution solvent to equilibrate to room temperature before opening. This prevents condensation from forming inside the vial.

  • Centrifugation: Briefly centrifuge the vial at a low speed to ensure that all the lyophilized powder is collected at the bottom.

  • Solvent Addition: Using a sterile pipette or syringe, slowly add the calculated volume of the chosen solvent to the vial. For a 1 mg vial, add 1 mL of solvent to achieve a 1 mg/mL concentration. Aim the stream of solvent against the side of the vial to gently wet the powder.

  • Dissolution: Gently swirl the vial or rock it back and forth until the powder is completely dissolved. Avoid vigorous shaking or vortexing, as this can cause foaming and denaturation of the peptide. If necessary, the vial can be gently agitated for 15-30 minutes at room temperature.

  • Visual Inspection: Once dissolved, the solution should be clear and free of any particulate matter.

  • Aliquoting and Storage: For long-term storage, it is recommended to aliquot the reconstituted oxytocin into smaller, single-use volumes in sterile polypropylene tubes. This minimizes waste and prevents degradation from repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage or at 2-8°C for short-term use (up to 30 days).

G cluster_workflow Reconstitution Workflow start Start: Lyophilized Oxytocin Vial equilibrate Equilibrate to Room Temperature start->equilibrate centrifuge Centrifuge Vial equilibrate->centrifuge add_solvent Add Sterile Water centrifuge->add_solvent dissolve Gently Swirl to Dissolve add_solvent->dissolve inspect Visually Inspect Solution dissolve->inspect aliquot Aliquot into Tubes inspect->aliquot store Store at 2-8°C or -20°C aliquot->store

Caption: Workflow for reconstituting lyophilized oxytocin.

Oxytocin Signaling Pathway

Oxytocin exerts its effects by binding to the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). The primary signaling cascade initiated by oxytocin binding involves the activation of the Gq/11 protein, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately leads to various cellular responses, including smooth muscle contraction.

G cluster_pathway Oxytocin Signaling Pathway oxytocin Oxytocin otr Oxytocin Receptor (OTR) oxytocin->otr Binds to gq11 Gq/11 otr->gq11 Activates plc Phospholipase C (PLC) gq11->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release from SR ip3->ca_release Stimulates pkc Protein Kinase C (PKC) dag->pkc Activates response Cellular Response (e.g., Muscle Contraction) ca_release->response pkc->response

Caption: Simplified oxytocin signaling pathway.

References

Troubleshooting & Optimization

Oxytocin Free Acid Degradation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of oxytocin free acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it formed?

A1: Oxytocin is a nonapeptide with an amidated C-terminus (Gly-NH2). This compound refers to forms of oxytocin where one or more of the amide groups have been hydrolyzed to a carboxylic acid. This occurs primarily through a process called deamidation. The most common sites for deamidation in oxytocin are the side chains of Glutamine at position 4 (Gln4) and Asparagine at position 5 (Asn5), as well as the C-terminal Glycinamide (Gly9-NH2).[1][2][3] Under acidic conditions, this happens via direct hydrolysis, while under neutral and alkaline conditions, it proceeds through a cyclic imide intermediate.[1]

Q2: What are the primary chemical degradation pathways for oxytocin and its free acid forms?

A2: The primary chemical degradation pathways for oxytocin, which also apply to its free acid derivatives, are influenced by factors such as pH, temperature, and concentration.[1] Key pathways include:

  • Deamidation: As described above, this leads to the formation of oxytocin free acids at positions 4, 5, and 9.

  • Disulfide Exchange/Beta-Elimination: The disulfide bridge between Cysteine residues at positions 1 and 6 (Cys1-Cys6) is a point of instability. At neutral to alkaline pH, this can lead to the formation of disulfide-linked dimers and larger aggregates. A proposed mechanism involves β-elimination of the disulfide linkage, forming a linear intermediate that can then react further.

  • Formation of Oligosulfides: Tri- and tetrasulfide-containing oxytocin monomers can form, particularly at pH values of 4.5, 7.0, and 9.0.

  • Dimerization: Besides disulfide-linked dimers, dityrosine-linked dimers can also occur.

  • Aggregation: Formation of larger, non-covalent aggregates can also be a significant degradation pathway, especially at elevated temperatures.

Q3: What is the optimal pH for the stability of oxytocin solutions?

A3: The greatest stability for oxytocin in aqueous solutions is observed at a pH of approximately 4.5. Degradation is significantly faster at neutral and alkaline pH values.

Q4: What is the role of enzymatic degradation in oxytocin metabolism?

A4: In biological systems, oxytocin is primarily metabolized by enzymatic degradation. The most well-known enzyme is placental leucine aminopeptidase (P-LAP), also known as oxytocinase. This enzyme catalyzes the cleavage of the peptide bond between the N-terminal Cysteine (Cys1) and Tyrosine (Tyr2). Other aminopeptidases may also be involved in its degradation.

Troubleshooting Guides

HPLC Analysis
Issue Possible Cause Troubleshooting Steps
Unexpected Peaks in Chromatogram Degradation Products: Early eluting peaks often correspond to more polar species like deamidated products (oxytocin free acids). Later eluting peaks can be dimers or oligosulfide species.Analyze a control (unstressed) sample to identify the main oxytocin peak. Use mass spectrometry (LC-MS) to identify the molecular weights of the unknown peaks and compare them to known degradation products.
Sample Matrix Effects: Components in the sample diluent or matrix are causing interfering peaks.Inject a blank (diluent only) to identify solvent-related peaks. If working with biological samples, perform a sample clean-up (e.g., solid-phase extraction).
Poor Peak Shape (Splitting, Tailing, Broadening) Column Degradation: The stationary phase of the HPLC column has degraded.Flush the column with a strong solvent. If the problem persists, replace the column.
Incompatibility of Sample Solvent and Mobile Phase: The sample is dissolved in a solvent much stronger than the initial mobile phase.Dissolve the sample in the initial mobile phase whenever possible.
Co-elution of Isomers: Degradation may produce isomers with very similar retention times.Optimize the separation by adjusting the mobile phase composition, gradient slope, or column temperature.
Variable Retention Times Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components.Prepare fresh mobile phase and ensure proper mixing/degassing.
Fluctuations in Column Temperature: The column oven is not maintaining a stable temperature.Ensure the column oven is functioning correctly and set to a stable temperature (e.g., 35°C).
Mass Spectrometry (MS) Analysis
Issue Possible Cause Troubleshooting Steps
Difficulty Identifying Molecular Ion of Degradation Products Adduct Formation: Peptides can form adducts with salts (e.g., [M+Na]+, [M+K]+) from the mobile phase or sample.Check for peaks corresponding to the expected mass plus the mass of common adducts. Using a mobile phase with a volatile buffer like formic acid can minimize this.
Multiple Charge States: Peptides can be ionized into multiple charge states (e.g., [M+2H]2+, [M+3H]3+).Use the mass spectrometer's deconvolution software to determine the neutral mass of the species.
Ambiguous Identification of Modification Site Insufficient Fragmentation: The fragmentation energy is not optimal to produce a clear fragmentation pattern.Perform tandem mass spectrometry (MS/MS) and optimize the collision energy to generate a rich spectrum of b- and y-ions. A mass shift in a particular fragment ion will indicate the modification's location.
Complex Spectra from Disulfide-Linked Species: Dimers and oligosulfides produce complex spectra.For disulfide-linked species, analyze the sample with and without a reducing agent (e.g., DTT). Reduction will break the disulfide bonds, simplifying the spectrum and confirming the presence of these species.

Quantitative Data Summary

Table 1: Effect of pH and Temperature on Oxytocin Degradation Rate Constant (k_obs) at 0.1 mg/mL

Temperature (°C)k_obs (day⁻¹) at pH 2.0k_obs (day⁻¹) at pH 4.5k_obs (day⁻¹) at pH 7.0k_obs (day⁻¹) at pH 9.0
40 ~0.05~0.02~0.08~0.15
55 ~0.2~0.1~0.4~0.8
70 0.630.391.53.0
80 ~1.5~0.8~3.5~7.0
Data extrapolated and summarized from Hawe et al., 2009.

Table 2: Effect of Concentration on Oxytocin Degradation Rate Constant (k_obs) at 70°C

Concentration (mg/mL)k_obs (day⁻¹) at pH 2.0k_obs (day⁻¹) at pH 4.5
0.02 0.630.314
0.1 0.630.391
0.5 0.630.420
Data from Hawe et al., 2009.

Experimental Protocols

Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and to establish the stability-indicating nature of an analytical method.

  • Sample Preparation: Prepare a stock solution of oxytocin at 1 mg/mL in a suitable buffer (e.g., 10 mM acetate buffer, pH 4.5).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and incubate at room temperature for 4 hours. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide and incubate at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Incubate the stock solution at 70°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to a light source according to ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples and a control (unstressed) sample using a stability-indicating HPLC method coupled with a mass spectrometer.

Stability-Indicating RP-HPLC Method
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 5-10%) and increase it linearly to a higher percentage (e.g., 50-70%) over 20-30 minutes to elute all degradation products.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV at 220 nm.

  • Injection Volume: 20 µL.

Visualizations

cluster_chemical Chemical Degradation Pathways cluster_deamidation Deamidation (pH dependent) cluster_disulfide Disulfide Bridge Instability Oxytocin Oxytocin Gln4_acid Gln4 Free Acid Oxytocin->Gln4_acid Hydrolysis Asn5_acid Asn5 Free Acid Oxytocin->Asn5_acid Hydrolysis Gly9_acid Gly9 Free Acid Oxytocin->Gly9_acid Hydrolysis Beta_Elim β-Elimination Oxytocin->Beta_Elim Oligosulfides Tri/Tetrasulfides Oxytocin->Oligosulfides Sulfur Addition Linear_Int Linear Intermediate Beta_Elim->Linear_Int Dimers Disulfide-Linked Dimers Linear_Int->Dimers Aggregates Aggregates Linear_Int->Aggregates

Caption: Chemical degradation pathways of oxytocin.

cluster_enzymatic Enzymatic Degradation Pathway Oxytocin Oxytocin (Cys-Tyr-Ile-...) Oxytocinase Oxytocinase (P-LAP) Oxytocin->Oxytocinase Substrate Cleavage_Product N-terminal Cleavage (Inactive Fragments) Oxytocinase->Cleavage_Product Cleaves Cys-Tyr bond

Caption: Enzymatic degradation by Oxytocinase.

cluster_workflow Experimental Workflow for Stability Analysis Sample_Prep Sample Preparation (Forced Degradation) HPLC_Sep RP-HPLC Separation Sample_Prep->HPLC_Sep UV_Detect UV Detection (220nm) (Quantification) HPLC_Sep->UV_Detect MS_Analysis Mass Spectrometry (Identification) HPLC_Sep->MS_Analysis MSMS_Frag MS/MS Fragmentation (Structure Elucidation) MS_Analysis->MSMS_Frag

Caption: Workflow for oxytocin stability analysis.

References

Technical Support Center: Preventing Oxytocin Free Acid Aggregation in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the aggregation of oxytocin free acid in solution. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the stability and efficacy of your peptide solutions.

Frequently Asked Questions (FAQs)

1. What is this compound and how does it differ from oxytocin?

This compound, also known as 9-deamidooxytocin, is an analog of oxytocin where the C-terminal glycinamide residue is replaced by a glycine residue.[1][2] This modification can alter the peptide's physicochemical properties, including its susceptibility to aggregation and degradation.

2. What are the primary causes of this compound aggregation in solution?

Aggregation of this compound is a multifaceted issue influenced by several factors:

  • pH: The pH of the solution is a critical determinant of peptide stability.[3][4]

  • Temperature: Elevated temperatures accelerate degradation pathways, including aggregation.[5]

  • Concentration: Higher peptide concentrations can increase the likelihood of intermolecular interactions leading to aggregation.

  • Ionic Strength: The concentration of salts in the solution can modulate electrostatic interactions between peptide molecules.

  • Mechanical Stress: Physical agitation, such as shaking or stirring, can induce aggregation.

3. What is the optimal pH for storing this compound solutions to minimize aggregation?

Studies on oxytocin have shown that it is most stable in the pH range of 3.0 to 5.0, with an optimal pH of around 4.5. This pH minimizes both chemical degradation and aggregation.

4. How does temperature affect the stability of oxytocin solutions?

Oxytocin is sensitive to heat. Storing solutions at elevated temperatures significantly increases the rate of degradation and aggregation. For optimal stability, it is recommended to store oxytocin solutions under refrigerated conditions (2°C to 8°C). While short-term storage at room temperature may be acceptable, prolonged exposure to higher temperatures will lead to a loss of potency.

5. What role does concentration play in the aggregation of oxytocin?

Higher concentrations of oxytocin in solution have been shown to increase the rate of degradation, suggesting an intermolecular degradation pathway. At higher concentrations, the proximity of peptide molecules facilitates the formation of dimers and larger aggregates.

6. What excipients can be used to prevent the aggregation of this compound?

Various excipients can be employed to enhance the stability of peptide formulations and reduce aggregation. Commonly used excipients for peptide stabilization include:

  • Buffers: Acetate and citrate buffers are commonly used to maintain the optimal pH.

  • Salts: Divalent metal ions, such as calcium chloride (CaCl₂), magnesium chloride (MgCl₂), and particularly zinc chloride (ZnCl₂) in combination with a citrate or aspartate buffer, have been shown to significantly improve the stability of oxytocin.

  • Surfactants: Non-ionic surfactants like Polysorbate 20 and Polysorbate 80 can be effective in preventing aggregation caused by surface adsorption and agitation.

  • Sugars and Polyols: Sugars such as sucrose and trehalose, and polyols like mannitol, can stabilize peptides.

  • Preservatives: In multi-dose formulations, preservatives like chlorobutanol have shown a stabilizing effect on oxytocin.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Precipitate or cloudiness observed in the solution. Aggregation due to suboptimal pH, high temperature, or high concentration.1. Verify pH: Ensure the solution pH is within the optimal range of 4.0-5.0. 2. Control Temperature: Store solutions at the recommended 2-8°C and avoid freeze-thaw cycles. 3. Optimize Concentration: If feasible, work with a lower concentration of this compound. 4. Incorporate Excipients: Consider adding stabilizing excipients such as divalent metal ions with a citrate buffer or a non-ionic surfactant.
Loss of biological activity in a previously prepared solution. Formation of soluble, biologically inactive aggregates.1. Analyze for Aggregates: Use analytical techniques like Size Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS) to detect the presence of soluble aggregates. 2. Reformulate: If aggregates are detected, reformulate the solution with an optimized pH, ionic strength, and the addition of stabilizing excipients.
Inconsistent experimental results using the same batch of this compound. Partial aggregation of the stock solution, leading to variability in the concentration of the active monomer.1. Filter the Solution: Before use, filter the solution through a low-protein-binding 0.22 µm filter to remove pre-existing aggregates. 2. Prepare Fresh Solutions: To minimize the risk of aggregation over time, prepare solutions fresh before each experiment. 3. Gentle Handling: Avoid vigorous shaking or vortexing of the solution.

Data Presentation

Table 1: Effect of pH on Oxytocin Degradation

pHDegradation Rate Constant (kobs) at 70°C (day-1)Relative Stability
2.00.63Moderate
4.50.314 (at 0.02 mg/ml)Highest
7.0Increases with concentrationLower
9.0Fastest degradationLowest

Data adapted from a study on oxytocin degradation kinetics.

Table 2: Effect of Temperature on Oxytocin Stability

Storage Temperature (°C)Time to Fall Below 90% of Stated Concentration
30> 120 days
40< 120 days
50< 30 days

Data from an accelerated stability study of oxytocin ampoules.

Table 3: Effect of Divalent Metal Ions and Buffers on Oxytocin Stability

Formulation (pH 4.5)% Oxytocin Remaining (after 4 weeks at 55°C)
Acetate Buffer~30%
Citrate Buffer + 2 mM CaCl₂Significantly Improved
Citrate Buffer + 2 mM MgCl₂Significantly Improved
Citrate Buffer + 2 mM ZnCl₂Significantly Improved
Aspartate Buffer + Zn²⁺Superior Stabilization

Qualitative summary based on findings from multiple studies.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Solution

This protocol describes the preparation of a stock solution of this compound with enhanced stability.

Materials:

  • This compound (solid)

  • Citrate buffer (e.g., 10 mM, pH 4.5)

  • Zinc chloride (ZnCl₂) solution (e.g., 100 mM)

  • Water for Injection (WFI) or equivalent high-purity water

  • Sterile, low-protein-binding vials

  • 0.22 µm sterile, low-protein-binding filter

Procedure:

  • Buffer Preparation: Prepare a 10 mM citrate buffer and adjust the pH to 4.5 using citric acid or sodium citrate.

  • This compound Weighing: Accurately weigh the required amount of this compound in a sterile container.

  • Dissolution: Dissolve the this compound in the citrate buffer to the desired concentration (e.g., 1 mg/mL). Mix gently by swirling or slow inversion until fully dissolved. Avoid vigorous shaking.

  • Addition of Stabilizer: Add the ZnCl₂ solution to the this compound solution to a final concentration of 2-5 mM. Mix gently.

  • Final pH Check: Verify that the final pH of the solution is within the 4.0-5.0 range. Adjust if necessary with dilute citric acid or sodium citrate.

  • Sterile Filtration: Filter the final solution through a 0.22 µm sterile, low-protein-binding filter into a sterile vial.

  • Storage: Store the solution at 2-8°C and protect from light.

Protocol 2: Detection and Quantification of Aggregates by Size Exclusion Chromatography (SEC)

SEC is a powerful technique to separate and quantify monomers, dimers, and higher-order aggregates.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Size exclusion column suitable for peptides (e.g., silica-based with appropriate pore size)

Mobile Phase:

  • A common mobile phase is a phosphate or acetate buffer at a pH that maintains the stability of the peptide during analysis (e.g., pH 4.5-7.0), containing a salt such as sodium chloride (e.g., 150 mM) to minimize ionic interactions with the column matrix.

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Sample Preparation: If necessary, dilute the this compound solution in the mobile phase.

  • Injection: Inject a known volume of the sample onto the column.

  • Data Acquisition: Monitor the column eluent at a suitable wavelength for peptide detection (e.g., 220 nm or 280 nm).

  • Analysis:

    • Identify the peaks corresponding to the monomer, dimer, and any higher-order aggregates based on their retention times (larger molecules elute earlier).

    • Integrate the peak areas to determine the relative percentage of each species.

    • The percentage of aggregation can be calculated as: % Aggregation = (Area of Aggregate Peaks / Total Area of All Peaks) * 100

Visualizations

TroubleshootingWorkflow Troubleshooting this compound Aggregation start Problem: Solution Instability (Precipitate, Cloudiness, Activity Loss) check_pH Is pH between 4.0 and 5.0? start->check_pH adjust_pH Adjust pH to 4.5 with Citrate or Acetate Buffer check_pH->adjust_pH No check_temp Is solution stored at 2-8°C? check_pH->check_temp Yes adjust_pH->check_temp adjust_temp Store at 2-8°C and avoid temperature fluctuations check_temp->adjust_temp No check_conc Is concentration high? check_temp->check_conc Yes adjust_temp->check_conc add_excipients Add Stabilizing Excipients: - Divalent metal ions (e.g., ZnCl2) with citrate buffer - Non-ionic surfactant (e.g., Polysorbate 20) check_conc->add_excipients Yes analyze_aggregates Analyze for soluble aggregates (SEC, DLS) check_conc->analyze_aggregates No adjust_conc Use lowest effective concentration add_excipients->analyze_aggregates end_stable Solution Stabilized analyze_aggregates->end_stable No Aggregates Detected end_reformulate Reformulate if aggregates persist analyze_aggregates->end_reformulate Aggregates Detected

Caption: Workflow for troubleshooting this compound aggregation.

OxytocinSignalingPathway Simplified Oxytocin Signaling Pathway oxytocin Oxytocin receptor Oxytocin Receptor (Gq/11-coupled) oxytocin->receptor plc Phospholipase C (PLC) receptor->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor on pkc Protein Kinase C (PKC) dag->pkc activates ca2_release Ca²⁺ Release er->ca2_release myosin_lck Myosin Light Chain Kinase ca2_release->myosin_lck activates myosin_lc Myosin Light Chain pkc->myosin_lc phosphorylates contraction Smooth Muscle Contraction myosin_lc->contraction myosin_lck->myosin_lc phosphorylates

Caption: Simplified signaling pathway of oxytocin.

FactorsInfluencingAggregation Factors Influencing this compound Aggregation aggregation This compound Aggregation prevention Prevention Strategies aggregation->prevention suboptimal_ph Suboptimal pH (too high or too low) suboptimal_ph->aggregation high_temp High Temperature high_temp->aggregation high_conc High Concentration high_conc->aggregation mech_stress Mechanical Stress (e.g., agitation) mech_stress->aggregation optimal_ph Optimal pH (4.0-5.0) prevention->optimal_ph refrigeration Refrigeration (2-8°C) prevention->refrigeration optimize_conc Concentration Optimization prevention->optimize_conc add_excipients Addition of Excipients (e.g., ZnCl2, surfactants) prevention->add_excipients

Caption: Factors influencing and preventing aggregation.

References

Technical Support Center: Oxytocin Free Acid Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating contamination sources during oxytocin free acid experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in this compound experiments?

A1: Contamination in oxytocin experiments can be broadly categorized into two types:

  • Chemical Contamination: This includes degradation products of oxytocin itself, impurities from synthesis, and interference from labware or reagents.[1][2] Oxytocin is susceptible to degradation through pathways like deamidation, oxidation, and disulfide bond scrambling, especially at non-optimal pH and higher temperatures.[1][2][3]

  • Biological Contamination: This is a significant concern in cell-based assays and can arise from bacteria, yeast, molds, mycoplasma, and viruses introduced through improper aseptic techniques, contaminated reagents, or the laboratory environment.

Q2: How can I prevent the degradation of my this compound stock solution?

A2: Proper storage and handling are crucial. Oxytocin is most stable at a pH of around 4.5. It is recommended to store oxytocin solutions at 2-8°C for short-term use and frozen at -20°C or lower for long-term storage. Avoid repeated freeze-thaw cycles. Using a buffer at pH 4.5 can significantly enhance stability.

Q3: Can my labware be a source of contamination?

A3: Yes, oxytocin can adsorb to certain surfaces, particularly glass vials, which can lead to a decrease in the effective concentration of your solution. Using low-binding microcentrifuge tubes and pipette tips can help minimize this issue. Additionally, ensure all labware is thoroughly cleaned and, where appropriate, sterilized to prevent chemical and biological contamination.

Q4: What are the signs of bacterial or fungal contamination in my cell culture experiments with oxytocin?

A4:

  • Bacterial Contamination: A sudden drop in pH (media turning yellow), cloudy or turbid culture medium, and the appearance of small, motile particles under a microscope are common indicators.

  • Fungal (Yeast/Mold) Contamination: The appearance of filamentous structures (mold) or budding, oval-shaped cells (yeast) in the culture. The medium may become cloudy, and for molds, fuzzy colonies may be visible.

Q5: Mycoplasma is a concern in our lab. How would it affect my oxytocin experiments?

A5: Mycoplasma is a type of bacteria that lacks a cell wall and is not visible with a standard microscope. It can alter cellular responses, including signaling pathways that might be activated by oxytocin, leading to unreliable and irreproducible results. Regular testing for mycoplasma using PCR or ELISA-based kits is highly recommended.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected results in bioassays (e.g., cell-based signaling assays).
Potential Cause Troubleshooting Step
Oxytocin Degradation Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Verify the pH of your experimental buffer; aim for a pH of 4.5 where oxytocin is most stable.
Adsorption to Labware Use low-binding plasticware (e.g., polypropylene tubes and tips) for handling oxytocin solutions. Pre-coating pipette tips by aspirating and dispensing the solution a few times before the actual transfer can also help.
Biological Contamination Visually inspect cell cultures for signs of bacterial or fungal contamination. If contamination is suspected, discard the culture and decontaminate the incubator and biosafety cabinet. Regularly test for mycoplasma.
Protease Activity If working with biological samples like serum or plasma, consider adding protease inhibitors (ensure they don't interfere with your assay) to prevent enzymatic degradation of oxytocin.
Issue 2: High background or non-specific signal in immunoassays (ELISA).
Potential Cause Troubleshooting Step
Cross-reactivity of Antibodies Ensure the primary antibody is specific for this compound and does not cross-react with related peptides or fragments. Check the manufacturer's data sheet for specificity information.
Contaminated Buffers or Reagents Prepare fresh wash buffers and substrate solutions. Ensure all reagents are within their expiration dates and have been stored correctly.
Insufficient Washing Increase the number of wash steps or the soaking time during the washing procedure to remove unbound antibodies and reagents.
Matrix Effects If using complex biological samples (e.g., serum, plasma), consider a sample extraction and purification step, such as solid-phase extraction (SPE), to remove interfering substances.

Quantitative Data Summary

Table 1: Effect of pH on Oxytocin Degradation Rate

pHDegradation Rate Constant (kobs) at 70°C (day-1)Relative Stability
2.00.63Moderate
4.50.391Highest
7.0Higher than pH 4.5Lower
9.0HighestLowest

Data adapted from a study on oxytocin degradation kinetics. The degradation rate is concentration-dependent at pH 4.5, 7.0, and 9.0.

Experimental Protocols & Visualizations

General Workflow for Handling this compound

A standardized workflow is critical to minimize contamination.

General Workflow for Handling this compound cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Stock Solution Stock Solution Working Dilutions Working Dilutions Stock Solution->Working Dilutions Use low-binding labware Cell Culture/Assay Cell Culture/Assay Working Dilutions->Cell Culture/Assay Use sterile technique Aseptic Technique Aseptic Technique Aseptic Technique->Cell Culture/Assay Incubation Incubation Cell Culture/Assay->Incubation Data Acquisition Data Acquisition Incubation->Data Acquisition Data Interpretation Data Interpretation Data Acquisition->Data Interpretation

Caption: A generalized workflow for handling this compound.

Potential Contamination Pathways

Understanding where contamination can be introduced is the first step in prevention.

Potential Contamination Pathways in Oxytocin Experiments cluster_sources Contamination Sources cluster_exp Experimental Stages Environment Environment Solution Prep Solution Prep Environment->Solution Prep Airborne particles Cell Culture Cell Culture Environment->Cell Culture Dust, aerosols Reagents Reagents Reagents->Solution Prep Contaminated water/buffers Reagents->Cell Culture Contaminated media/serum Lab Personnel Lab Personnel Lab Personnel->Solution Prep Improper aseptic technique Lab Personnel->Cell Culture Shedding of microorganisms Labware Labware Labware->Solution Prep Improperly cleaned/sterilized Labware->Cell Culture Cross-contamination Data Analysis Data Analysis

Caption: Common sources and pathways of contamination.

Troubleshooting Logic for Inconsistent Bioassay Results

A logical approach to troubleshooting can help quickly identify the source of the problem.

Troubleshooting Inconsistent Bioassay Results node_q1 Inconsistent Results? node_q2 Check Oxytocin Integrity node_q1->node_q2 Yes node_q3 Check Cell Health node_q2->node_q3 Oxytocin OK node_a1 Prepare fresh oxytocin solution node_q2->node_a1 Degradation suspected node_a2 Use low-binding labware node_q2->node_a2 Adsorption suspected node_q4 Review Assay Protocol node_q3->node_q4 Cells healthy node_a3 Inspect for contamination node_q3->node_a3 Visual signs present node_a4 Test for mycoplasma node_q3->node_a4 No visual signs node_a5 Verify reagent concentrations node_q4->node_a5 node_a6 Check incubation times/temps node_q4->node_a6

Caption: A decision tree for troubleshooting inconsistent results.

References

Improving the stability of Oxytocin free acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Oxytocin Free Acid Stability. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions to address challenges encountered during experiments involving oxytocin in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for oxytocin in an aqueous solution?

A1: Oxytocin is a cyclic nonapeptide that can degrade through several chemical and physical pathways in an aqueous environment. The primary degradation mechanisms include:

  • Disulfide Exchange/β-elimination: The disulfide bond between Cys(1) and Cys(6) is a major site of degradation. This can begin with β-elimination of the disulfide linkage, leading to the formation of linear peptides, trisulfides, and higher-order polysulfides.[1][2] Ultimately, this can result in the formation of dimers.[1]

  • Deamidation: The amide groups on the side chains of Gln⁴ and Asn⁵, as well as the C-terminal Gly⁹-NH₂, are susceptible to hydrolysis, especially at acidic (below pH 3) or alkaline pH.[3][4]

  • Dimerization and Aggregation: Covalent dimers can form through disulfide bond exchange or dityrosine linkages. Non-covalent aggregation can also occur, leading to the formation of larger aggregates and loss of the active monomeric form.

  • Oxidation: The Tyr² residue is a potential site for oxidation.

Q2: My oxytocin solution is rapidly losing potency. What are the likely causes?

A2: A rapid loss of potency in your oxytocin solution is typically due to chemical degradation influenced by several factors. The most common causes are:

  • Inappropriate pH: Oxytocin has its maximum stability at a pH of around 4.5. Solutions with a pH significantly deviating from this value, especially alkaline pH, will exhibit much faster degradation.

  • Elevated Temperature: Oxytocin is highly sensitive to heat. Storage at room temperature or higher significantly accelerates degradation. For example, injectable formulations can lose significant potency when stored at 30°C or higher.

  • Inappropriate Buffer System: The choice of buffer can impact stability. For instance, in acetate buffer, the addition of certain excipients like 18-crown-6 has been shown to have a destabilizing effect, potentially opening up different degradation pathways.

  • High Concentration: Some studies suggest that higher concentrations of oxytocin can lead to faster degradation kinetics, indicating an intermolecular degradation pathway.

Q3: What is the optimal pH for preparing and storing aqueous oxytocin solutions?

A3: The optimal pH for oxytocin stability in aqueous solutions is approximately 4.5. Degradation rates increase significantly at both lower (acidic) and higher (alkaline) pH values. For example, one study found the degradation to be slowest at pH 3.50 and fastest at pH 1.12 when tested at 65°C. Another comprehensive study identified pH 4.5 as the most stable, followed by pH 2.0, 7.0, and with the fastest degradation occurring at pH 9.0.

Q4: How can I improve the stability of my oxytocin solution?

A4: Several strategies can be employed to enhance the stability of oxytocin in aqueous formulations:

  • pH Control: Maintain the solution pH at 4.5 using a suitable buffer system, such as a citrate or acetate buffer.

  • Temperature Control: Whenever possible, store solutions under refrigerated conditions (2-8°C). If refrigeration is not possible, limit exposure to higher temperatures (e.g., no more than one month at 30°C).

  • Use of Stabilizing Excipients: The combination of a citrate buffer with divalent metal ions (e.g., Ca²⁺, Mg²⁺, Zn²⁺) has been shown to significantly improve oxytocin stability. Zinc ions appear to be particularly effective, showing a greater stabilizing impact at lower concentrations compared to calcium or magnesium. The preservative chlorobutanol has also demonstrated a stabilizing effect.

Troubleshooting Guide

Issue 1: Unexpected precipitation or cloudiness appears in the solution over time.
Possible Cause Troubleshooting Steps
Aggregation This may be due to physical instability. Confirm that the storage temperature and pH are optimal (2-8°C, pH 4.5). Analyze the solution using Size Exclusion Chromatography (HP-SEC) to confirm the presence of high molecular weight species.
Poor Solubility If working with a concentrated solution, you may be exceeding the solubility limit of this compound at the given pH and temperature. Verify the solubility parameters for your specific conditions.
Interaction with Container Although less common, interactions with the storage vial or stopper can sometimes lead to precipitation. Ensure you are using high-quality, inert containers (e.g., Type 1 glass vials).
Issue 2: HPLC analysis shows multiple new peaks appearing during a stability study.
Possible Cause Troubleshooting Steps
Chemical Degradation This is the most likely cause. The new peaks correspond to degradation products. The degradation pathway is highly dependent on pH.
At acidic pH (e.g., 2.0): The primary degradants are likely deamidated forms of oxytocin (at Gln⁴, Asn⁵, and Gly⁹-NH₂).
At neutral to alkaline pH (e.g., 4.5, 7.0, 9.0): Expect to see trisulfide- and tetrasulfide-containing monomers, various dimers (disulfide or dityrosine-linked), and larger aggregates.
Action: Use Mass Spectrometry (LC-MS) to identify the mass of the degradation products and elucidate their structures. Adjust the formulation pH to 4.5 to minimize the formation of these degradants.
Buffer Adducts In some cases, components of the buffer can react with oxytocin. For example, citrate adducts have been identified in formulations using citrate buffer under thermal stress.
Action: Review your formulation. If using a reactive buffer, consider switching to an alternative like acetate, while ensuring the pH is maintained at 4.5.

Data on Oxytocin Stability

Table 1: Effect of pH on Oxytocin Degradation Rate Constant (k) at 70°C
pHDegradation Rate Constant (k) [day⁻¹]Relative Stability (pH 4.5 = 1)
2.00.864.3x faster
4.50.201.0 (Most Stable)
7.02.1410.7x faster
9.011.658.0x faster
Data synthesized from Hawe A, et al. Pharm Res. 2009.
Table 2: Effect of Temperature on Predicted Shelf-Life (t₉₀) of Oxytocin at pH 4.5
TemperaturePredicted t₉₀ (Time for 10% degradation)
4°C~3.5 years
25°C~45 days
30°C~22 days
40°C~6 days
Data calculated using the Arrhenius equation and activation energy (116.3 kJ/mol) reported by Hawe A, et al. Pharm Res. 2009.
Table 3: Effect of Divalent Metal Ions on Oxytocin Recovery in 10 mM Citrate Buffer (pH 4.5) after 6 Months at 40°C
Formulation AdditiveConcentration (mM)Oxytocin Monomer Recovery (%)
None (Control)-~30%
CaCl₂50~80%
MgCl₂50~90%
ZnCl₂10~90%
Data synthesized from Avanti C, et al. AAPS J. 2011.

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for Oxytocin

This protocol outlines a general method for quantifying oxytocin and separating it from its degradation products, based on common practices in the literature.

1. Objective: To determine the concentration of intact oxytocin in an aqueous sample and monitor its degradation over time.

2. Materials and Equipment:

  • HPLC system with a UV detector

  • C8 or C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or other suitable buffer

  • Mobile Phase B: Acetonitrile (ACN) with 0.1% TFA

  • Oxytocin reference standard

  • Sample vials

3. Chromatographic Conditions:

  • Flow Rate: 1.0 - 1.5 mL/min

  • Detection Wavelength: 220 nm

  • Injection Volume: 20 - 100 µL

  • Column Temperature: Ambient or controlled (e.g., 30°C)

  • Gradient Elution: A gradient is necessary to separate the parent oxytocin peak from various degradation products. A typical gradient might be:

    • 0-5 min: 15% B

    • 5-25 min: Linear gradient from 15% to 60% B

    • 25-26 min: Linear gradient from 60% to 15% B

    • 26-35 min: Re-equilibration at 15% B

    • (Note: This is an example gradient and must be optimized for your specific column and system to achieve adequate separation.)

4. Procedure:

  • Standard Preparation: Prepare a series of oxytocin standards of known concentrations in the mobile phase or a suitable diluent to create a calibration curve.

  • Sample Preparation: Dilute the stability samples to fall within the range of the calibration curve.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Data Processing: Identify the oxytocin peak based on its retention time compared to the standard. Integrate the peak area. Calculate the concentration of oxytocin in the samples using the calibration curve. Degradation is measured by the decrease in the area of the main oxytocin peak over time.

5. Method Validation (For GLP/GMP): The method should be validated for specificity, linearity, accuracy, precision, and range to prove it is "stability-indicating." Forced degradation studies (exposing oxytocin to acid, base, heat, and oxidation) should be performed to demonstrate that the degradation product peaks do not co-elute with the main oxytocin peak.

Visualizations

OT Intact Oxytocin (Monomer, Disulfide Bridge) Linear Linear Peptide Intermediate (Dehydroalanine + Thiocysteine) OT->Linear β-elimination (pH > 4.5, Heat) Deamidated Deamidated Oxytocin (Gln⁴, Asn⁵, Gly⁹-NH₂) OT->Deamidated Hydrolysis (Acidic or Alkaline pH) Oligosulfides Trisulfide / Tetrasulfide Monomers OT->Oligosulfides Sulfur Transfer Dimers Covalent Dimers (Disulfide or Dityrosine) OT->Dimers Dityrosine Cross-link or Disulfide Exchange Linear->Dimers Condensation & Disulfide Formation Aggregates Larger Aggregates Dimers->Aggregates Further Aggregation Prep Prepare Oxytocin Solutions (e.g., different pH, excipients) T0 Time-Zero Analysis (T=0) (HPLC, pH, Visual) Prep->T0 Storage Store Samples at Accelerated Conditions (e.g., 40°C, 55°C) T0->Storage Sampling Withdraw Samples at Pre-defined Time Points (T=x days/weeks) Storage->Sampling Analysis Analyze Samples (HPLC, pH, Visual) Sampling->Analysis Data Plot % Remaining Oxytocin vs. Time Analysis->Data Compare to T=0 Kinetics Calculate Degradation Rate Constants (k) Data->Kinetics rect_node rect_node Start Solution Unstable? (e.g., >10% loss) Check_pH Is pH at 4.5? Start->Check_pH Check_Temp Is Temp ≤ 8°C? Check_pH->Check_Temp Yes Adjust_pH Adjust pH to 4.5 using Citrate or Acetate Buffer Check_pH->Adjust_pH No Check_Excip Using Stabilizers? Check_Temp->Check_Excip Yes Adjust_Temp Store at 2-8°C Protect from Light Check_Temp->Adjust_Temp No Add_Excip Add Divalent Metal Ions (e.g., MgCl₂, ZnCl₂) with Citrate Buffer Check_Excip->Add_Excip No Stable Solution Stability Improved Check_Excip->Stable Yes Adjust_pH->Check_Temp Adjust_Temp->Check_Excip Add_Excip->Stable

References

Oxytocin Free Acid Receptor Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to common pitfalls in Oxytocin (OT) and Oxytocin free acid receptor (OTR) assays. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and quantitative data to facilitate successful and reproducible experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during OTR assays, offering potential causes and solutions in a question-and-answer format.

Radioligand Binding Assays

Q1: Why is my non-specific binding (NSB) high?

High non-specific binding can obscure the specific signal, leading to inaccurate determination of receptor affinity (Kd) and density (Bmax).[1] Ideally, NSB should be less than 50% of the total binding.[1][2]

  • Potential Causes & Solutions:

    • Radioligand Issues:

      • Concentration is too high: Use a lower concentration of the radioligand, ideally at or below its Kd value.[1]

      • Low Purity: Ensure the radiochemical purity is high (typically >90%) as impurities can contribute to NSB.[1]

      • Hydrophobicity: Hydrophobic ligands are more prone to non-specific binding. Consider alternative radioligands if possible.

    • Tissue/Cell Preparation:

      • Excessive Protein: Reduce the amount of membrane protein in the assay. A typical range is 100-500 µg per assay point, but this may require optimization.

      • Inadequate Preparation: Ensure thorough homogenization and washing of membranes to remove endogenous ligands or other interfering substances.

    • Assay Conditions:

      • Incubation Time: Shorter incubation times may reduce NSB, but ensure that specific binding reaches equilibrium.

      • Assay Buffer Composition: The inclusion of agents like bovine serum albumin (BSA) or using different wash buffers (e.g., warmer buffer) can help reduce non-specific interactions. Coating filters with BSA can also be beneficial.

      • Washing Steps: Increase the volume and/or number of washes with ice-cold wash buffer.

Q2: Why is my specific binding signal low or absent?

  • Potential Causes & Solutions:

    • Receptor Issues:

      • Low Receptor Expression: Confirm the presence and activity of the OTR in your cell line or tissue preparation. Some tissues may naturally have a low density of the target receptor.

      • Receptor Degradation: Ensure proper storage and handling of membrane preparations to prevent receptor degradation. Use protease inhibitors during preparation.

    • Radioligand Issues:

      • Concentration too low: While high concentrations increase NSB, a concentration that is too low may not be detectable. Perform saturation experiments to determine the optimal concentration.

      • Low Specific Activity: The specific activity of the radioligand is crucial for detecting low levels of receptors. For 3H-labeled ligands, a specific activity above 20 Ci/mmol is often recommended.

      • Radioligand Degradation: Improper storage can lead to degradation. Check the expiration date and store as recommended by the manufacturer.

    • Assay Conditions:

      • Incubation Time: Ensure the incubation is long enough to reach equilibrium.

      • Buffer Composition: The presence of specific ions can be critical for receptor binding.

Calcium Mobilization Assays

Q3: Why is the background fluorescence in my calcium assay high?

  • Potential Causes & Solutions:

    • Incomplete Dye Loading or Removal: Ensure complete removal of the culture medium before adding the dye-loading solution. A wash step with Hanks' Balanced Salt Solution (HBSS) after dye loading can help, though it may slightly reduce the signal.

    • Compound Autofluorescence: Test compounds may be inherently fluorescent at the excitation and emission wavelengths of the calcium indicator. Run a control with compounds in the absence of cells.

    • Cell Health: Unhealthy or dying cells can have elevated basal calcium levels. Ensure optimal cell culture conditions and viability.

Q4: Why is there no or a very low signal in my calcium assay?

  • Potential Causes & Solutions:

    • Receptor Functionality: Confirm the expression and functionality of the OTR in your cells.

    • Cell Density: Optimize the cell seeding density. Too few cells will result in a weak signal.

    • Dye Loading: Ensure proper loading of the calcium indicator and verify its viability.

    • Agonist Concentration and Activity: Verify the concentration and activity of the oxytocin or other agonists used. Prepare fresh dilutions for each experiment.

    • Extracellular Calcium: The action of some OTR agonists can be dependent on extracellular calcium. Ensure the assay buffer contains an appropriate concentration of calcium.

Q5: I'm observing high well-to-well variability. What can I do?

  • Potential Causes & Solutions:

    • Inconsistent Cell Seeding: Ensure a uniform cell monolayer by optimizing your seeding protocol.

    • Reagent Addition: Use a multichannel pipette to add reagents to minimize timing differences between wells.

    • Improper Mixing: Ensure proper mixing of compounds upon addition to the wells.

ERK Phosphorylation Assays

Q6: I am not detecting a p-ERK signal by Western blot. What went wrong?

  • Potential Causes & Solutions:

    • Low Protein Expression/Phosphorylation:

      • Cell Treatment: Ensure that the cells were stimulated with an appropriate concentration of oxytocin for the optimal duration to induce ERK phosphorylation. Time-course and dose-response experiments are crucial.

      • Sample Preparation: Work quickly and keep samples on ice to prevent dephosphorylation by phosphatases. Always include phosphatase and protease inhibitors in your lysis buffer.

      • Protein Load: Load a sufficient amount of protein (20-30 µg of whole-cell lysate is a good starting point, but may need to be increased for low-abundance proteins).

    • Antibody Issues:

      • Antibody Quality: Use a validated antibody specific for phosphorylated ERK1/2.

      • Antibody Dilution: Use a fresh dilution of the primary antibody at the recommended concentration.

    • Western Blotting Technique:

      • Protein Transfer: Confirm efficient protein transfer from the gel to the membrane using a stain like Ponceau S.

      • Blocking: Use 5% w/v BSA in TBST for blocking instead of milk, as milk contains phosphoproteins that can increase background.

Q7: The background on my p-ERK Western blot is very high.

  • Potential Causes & Solutions:

    • Suboptimal Blocking/Washing: Increase the duration and volume of blocking and washing steps.

    • Antibody Concentration: The primary or secondary antibody concentration may be too high.

    • Excess Secondary Antibody: High concentrations of HRP-conjugated secondary antibody can lead to dark blots, especially with high-sensitivity detection reagents. Increase the dilution of the secondary antibody.

Frequently Asked Questions (FAQs)

General

Q1: What is this compound?

This compound is an analog of oxytocin where the C-terminal glycinamide is replaced with glycine.

Q2: What are the main signaling pathways activated by the Oxytocin Receptor?

The OTR primarily couples to Gαq/11 proteins, which activates the phospholipase C (PLC) pathway, leading to an increase in intracellular calcium. The OTR can also couple to Gαi proteins. Additionally, OTR can signal through β-arrestin pathways, which can mediate receptor desensitization and internalization.

Assay Specific

Q3: What cell lines are commonly used for OTR assays?

HEK293 and CHO cells stably expressing the human OTR are frequently used. Human myometrial smooth muscle cells are also used for more physiologically relevant studies.

Q4: What is the typical Kd for oxytocin binding to its receptor?

The Kd for oxytocin binding to its receptor can vary depending on the cell type, species, and assay conditions, but it generally falls in the low nanomolar range. For example, in human myometrial cells, the Kd has been reported to be around 1.6 nM, while in HEK293 cells, it can be around 0.56 nM.

Q5: What is the purpose of a desensitization assay?

A desensitization assay measures the attenuation of a receptor's response following prolonged or repeated exposure to an agonist. This is an important consideration as continuous exposure to oxytocin can lead to receptor desensitization.

Quantitative Data Summary

The following tables summarize key quantitative parameters for OTR assays. Note that these values can vary significantly based on experimental conditions.

Table 1: Ligand Binding Affinities (Ki) and IC50 Values for OTR

CompoundAssay TypeCell Line/TissueKi (nM)IC50 (nM)Reference
OxytocinRadioligand BindingHuman Myometrium1.6-
OxytocinRadioligand BindingHEK2930.56-
OxytocinRadioligand BindingRat Myometrium1.21-
OxytocinFunctional (Inhibition)--2.7
L-371,257Radioligand BindingHEK2930.65-

Table 2: Receptor Binding Parameters (Kd and Bmax) for OTR

RadioligandCell Line/TissueKd (nM)Bmax (fmol/mg protein)Reference
[³H]OxytocinRat Left Ventricle (high affinity site)~1~1480
[³H]OxytocinRat Left Ventricle (low affinity site)~75~3730
[³H]OxytocinPHM1-41 (human myometrial cells)0.93 - 3.33Varies
[³H]OxytocinHuman Myometrium (term)1.6-
[³H]OxytocinHEK2930.56-

Table 3: Functional Potency (EC50) of Oxytocin in Different Assays

Assay TypeCell LineEC50 (nM)Reference
Calcium MobilizationHuman Myometrial Cells1
Gαq ActivationHEK2932.16
Gαi1 ActivationHEK29362.63
Gαi2 ActivationHEK29332.27
Gαi3 ActivationHEK29311.50

Experimental Protocols

1. Radioligand Binding Assay (Competition)

This protocol describes a competition binding assay to determine the affinity (Ki) of a test compound for the OTR.

  • Materials:

    • Membrane preparations from cells expressing OTR.

    • Radioligand (e.g., [³H]-Oxytocin).

    • Test compounds.

    • Non-specific binding control (e.g., 1 µM unlabeled oxytocin).

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

    • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation cocktail.

  • Procedure:

    • In a microplate, add assay buffer, radioligand (at a concentration close to its Kd), and either the test compound at various concentrations, the non-specific binding control, or buffer alone (for total binding).

    • Add the membrane preparation to initiate the binding reaction.

    • Incubate at room temperature for 60-120 minutes to reach equilibrium.

    • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value from the curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Calcium Mobilization Assay

This protocol outlines a cell-based assay to measure changes in intracellular calcium upon OTR activation.

  • Materials:

    • Cells expressing OTR (e.g., CHO-K1/OTR).

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay buffer (e.g., HBSS with 20 mM HEPES).

    • Oxytocin or other test compounds.

    • Black, clear-bottom microplate.

  • Procedure:

    • Seed cells into the microplate and incubate overnight.

    • On the day of the assay, remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer.

    • Incubate at 37°C for 45-60 minutes, followed by 15-30 minutes at room temperature, protected from light.

    • Place the plate in a fluorescence plate reader.

    • Measure baseline fluorescence for a short period (e.g., 10-20 seconds).

    • Add oxytocin or test compounds and continue to measure fluorescence intensity kinetically for 2-3 minutes.

  • Data Analysis:

    • The change in fluorescence is typically expressed as the ratio of the maximum fluorescence intensity after compound addition to the baseline fluorescence.

    • Plot the response against the logarithm of the agonist concentration to determine the EC50 value.

3. ERK Phosphorylation Assay (Western Blot)

This protocol describes the detection of ERK1/2 phosphorylation in response to OTR activation.

  • Materials:

    • Cells expressing OTR.

    • Serum-free culture medium.

    • Oxytocin or other test compounds.

    • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate.

  • Procedure:

    • Serum-starve the cells for several hours to reduce basal ERK phosphorylation.

    • Treat the cells with oxytocin or test compounds for the desired time (e.g., 5-15 minutes).

    • Wash the cells with ice-cold PBS and lyse them on ice.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with the anti-total-ERK1/2 antibody for normalization.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-ERK signal to the total ERK signal for each sample.

Visualizations

G Oxytocin Receptor Signaling Pathways OT Oxytocin OTR Oxytocin Receptor (GPCR) OT->OTR Binds Gq11 Gαq/11 OTR->Gq11 Activates Gi Gαi OTR->Gi Activates beta_arrestin β-Arrestin OTR->beta_arrestin Recruits PLC Phospholipase C (PLC) Gq11->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates ERK ERK/MAPK Pathway PKC->ERK cAMP ↓ cAMP beta_arrestin->ERK Scaffolds Internalization Receptor Internalization beta_arrestin->Internalization Mediates

Caption: Oxytocin Receptor Signaling Pathways.

G General Experimental Workflow for OTR Assays start Start cell_culture Cell Culture & Seeding start->cell_culture treatment Ligand/Compound Treatment cell_culture->treatment assay_specific Assay-Specific Steps (e.g., Dye Loading, Lysis) treatment->assay_specific detection Signal Detection (Fluorescence, Radioactivity, etc.) assay_specific->detection data_analysis Data Analysis (EC50, Ki, etc.) detection->data_analysis end End data_analysis->end

Caption: General Experimental Workflow.

G Troubleshooting Logic for OTR Assays problem Problem Encountered? no_signal Low or No Signal? problem->no_signal Yes high_bg High Background? problem->high_bg Yes high_var High Variability? problem->high_var Yes check_receptor Check Receptor Expression/Function no_signal->check_receptor Possible Cause check_ligand Check Ligand Concentration/Activity no_signal->check_ligand Possible Cause check_cells Check Cell Health/Density no_signal->check_cells Possible Cause high_bg->check_cells Possible Cause optimize_wash Optimize Wash Steps high_bg->optimize_wash Possible Cause check_reagents Check Reagent Autofluorescence high_bg->check_reagents Possible Cause improve_pipetting Improve Pipetting Technique high_var->improve_pipetting Possible Cause uniform_seeding Ensure Uniform Cell Seeding high_var->uniform_seeding Possible Cause

Caption: Troubleshooting Logic Flowchart.

References

Technical Support Center: Oxytocin Free Acid Immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding of Oxytocin free acid in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of high non-specific binding (NSB) in an this compound immunoassay?

High non-specific binding in an Oxytocin immunoassay can stem from several factors:

  • Insufficient Blocking: The blocking buffer may not be effectively saturating all unoccupied binding sites on the microplate wells, leading to the binding of antibodies or other sample components directly to the plate surface.

  • Inadequate Washing: Wash steps that are too gentle, too short, or use a suboptimal buffer may not effectively remove unbound reagents and interfering substances.[1][2]

  • High Antibody Concentration: Using an excessively high concentration of the primary or secondary antibody can lead to increased non-specific binding.

  • Sample Matrix Effects: Components in the sample matrix (e.g., plasma, serum) can interfere with the assay, causing non-specific binding.[3][4][5] This is a significant consideration for complex biological samples.

  • Properties of Oxytocin: As a small peptide, oxytocin may be more prone to non-specific interactions with surfaces and other proteins.

  • Microplate Surface: The type of microplate used can influence the level of non-specific binding. Standard polystyrene plates may exhibit higher binding of certain molecules compared to plates with specialized low-binding surfaces.

Q2: Which blocking agents are most effective for reducing non-specific binding in a peptide hormone assay like Oxytocin?

The choice of blocking agent is critical and often needs to be empirically determined for a specific assay. Commonly used blocking agents include:

  • Bovine Serum Albumin (BSA): A widely used protein-based blocker.

  • Non-fat Dry Milk: A cost-effective option, but may contain components that can interfere with certain assays.

  • Normal Serum: Using serum from the same species as the secondary antibody can help block non-specific binding sites.

  • Commercial Blocking Buffers: These are often proprietary formulations optimized for high performance and can be a good option when other blockers fail.

Studies have shown that for some ELISAs, casein (a component of milk) can be a superior blocking agent due to its content of small molecular weight proteins that can more effectively block small spaces on the microplate surface.

Q3: How do detergents in the wash buffer help reduce non-specific binding?

Non-ionic detergents, such as Tween 20 and Triton X-100, are commonly added to wash buffers to help reduce non-specific binding. They work by disrupting weak, non-specific hydrophobic interactions that can cause antibodies and other proteins to adhere to the plate surface. It is important to use these detergents at an optimal concentration, as high concentrations can potentially disrupt the specific antibody-antigen interactions as well.

Q4: Can the type of microplate I use affect non-specific binding?

Yes, the microplate surface can significantly impact non-specific binding. While standard polystyrene plates are commonly used, they can sometimes lead to high background signals due to the hydrophobic nature of the plastic. For sensitive assays or when working with "sticky" molecules, it is advisable to use microplates with a low-binding surface. These plates are treated to be more hydrophilic, which minimizes the non-specific adsorption of proteins and other biomolecules.

Q5: What are "matrix effects" and how can I minimize them when measuring Oxytocin in biological samples?

Matrix effects occur when components in a complex sample, such as plasma or serum, interfere with the immunoassay, leading to inaccurate results. These effects can manifest as increased non-specific binding. To mitigate matrix effects when measuring Oxytocin, consider the following:

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering substances.

  • Solid-Phase Extraction (SPE): This is a highly recommended sample preparation step for Oxytocin immunoassays. SPE helps to remove interfering molecules and concentrate the analyte of interest before the assay.

  • Use of a Matched Matrix for Standards: When possible, preparing the standard curve in a matrix that closely resembles the sample matrix can help to compensate for some of the interference.

Troubleshooting Guides

Table 1: Troubleshooting High Non-Specific Binding
Symptom Possible Cause Recommended Action
High background signal in all wells (including no-antigen controls) Ineffective blockingIncrease blocking incubation time and/or temperature. Try a different blocking agent (e.g., switch from BSA to a commercial blocker). Optimize the concentration of the blocking agent.
Insufficient washingIncrease the number of wash steps and/or the duration of each wash. Ensure complete aspiration of wash buffer between steps. Add a non-ionic detergent (e.g., 0.05% Tween 20) to the wash buffer.
Antibody concentration too highTitrate the primary and/or secondary antibody to determine the optimal concentration that provides a good signal-to-noise ratio.
Contaminated reagentsUse fresh, high-quality reagents. Ensure proper storage of all kit components.
High background only in sample wells Sample matrix effectsDilute the samples in assay buffer. Perform a spike and recovery experiment to confirm matrix interference. Implement a sample clean-up procedure, such as solid-phase extraction (SPE).
Cross-reactivityEnsure the antibodies being used are specific for this compound and do not cross-react with other molecules in the sample.
Edge effects (higher signal at the edges of the plate) Uneven temperature during incubationEnsure the plate is incubated at a uniform temperature. Avoid stacking plates during incubation.
Evaporation from wellsUse plate sealers during incubation steps.
Table 2: Comparison of Common Blocking Agents
Blocking Agent Typical Concentration Advantages Disadvantages
Bovine Serum Albumin (BSA) 1-5% (w/v)Readily available, relatively inexpensive.Can have lot-to-lot variability. May contain endogenous enzymes that can interfere with some assays.
Non-fat Dry Milk 0.5-5% (w/v)Inexpensive and effective for many applications.May contain phosphoproteins that can interfere with phospho-specific antibody detection. Can also contain biotin, which interferes with avidin-biotin detection systems.
Normal Serum 1-10% (v/v)Can be very effective at reducing non-specific binding of secondary antibodies.Must be from the same species as the secondary antibody to avoid cross-reactivity. Can be more expensive.
Fish Gelatin 0.1-1% (w/v)Less likely to cross-react with mammalian antibodies.May not be as effective a blocker as other protein-based options.
Commercial Blockers Varies by manufacturerOptimized formulations for high performance and low background. Often protein-free options are available.More expensive than individual components.

Experimental Protocols

Protocol 1: Optimizing Blocking Conditions

This protocol outlines a method for testing different blocking agents to determine the most effective one for your this compound immunoassay.

Materials:

  • Microplate

  • Coating buffer

  • Oxytocin standard

  • Primary anti-Oxytocin antibody

  • Enzyme-conjugated secondary antibody

  • Substrate

  • Stop solution

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Various blocking agents to test (e.g., 1% BSA, 5% Non-fat dry milk, a commercial blocker)

Procedure:

  • Coat the wells of a microplate with your capture antibody or Oxytocin-conjugate according to your standard protocol.

  • Wash the wells twice with wash buffer.

  • Divide the plate into sections, with each section to be treated with a different blocking agent.

  • Add 200 µL of each blocking solution to the appropriate wells. For a negative control, add only assay buffer to a set of wells.

  • Incubate the plate for 1-2 hours at room temperature or overnight at 4°C.

  • Wash the wells three times with wash buffer.

  • Proceed with the rest of your immunoassay protocol, adding the primary antibody, secondary antibody, and substrate. Be sure to include wells that receive no primary antibody to assess the non-specific binding of the secondary antibody.

  • Measure the absorbance (or other signal) and compare the background signal (wells with no Oxytocin) for each blocking condition. The optimal blocking agent will yield the lowest background signal without significantly compromising the specific signal.

Protocol 2: Solid-Phase Extraction (SPE) of Oxytocin from Plasma

This protocol is a general guideline for extracting Oxytocin from plasma to reduce matrix effects. The specific conditions may need to be optimized for your particular sample type and SPE cartridge.

Materials:

  • C18 SPE cartridges

  • Plasma samples

  • 0.1% Trifluoroacetic acid (TFA) in water

  • Acetonitrile (ACN)

  • Methanol

  • Centrifuge

  • Vacuum manifold (optional)

Procedure:

  • Condition the SPE Cartridge:

    • Wash the C18 cartridge with 3 mL of methanol.

    • Equilibrate the cartridge with 3 mL of 0.1% TFA in water. Do not let the cartridge dry out.

  • Prepare the Sample:

    • Thaw plasma samples on ice.

    • Acidify the plasma by adding an equal volume of 0.1% TFA.

    • Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet proteins.

  • Load the Sample:

    • Load the supernatant from the centrifuged plasma sample onto the conditioned C18 cartridge. Allow the sample to pass through the cartridge slowly (gravity flow or low vacuum).

  • Wash the Cartridge:

    • Wash the cartridge with 3 mL of 0.1% TFA in water to remove salts and other hydrophilic impurities.

  • Elute Oxytocin:

    • Elute the bound Oxytocin with 2 mL of a solution of 60% acetonitrile in 0.1% TFA. Collect the eluate.

  • Dry and Reconstitute:

    • Dry the eluate under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in your immunoassay buffer. The reconstituted sample is now ready for use in your Oxytocin immunoassay.

Visualizations

Troubleshooting_Workflow start High Non-Specific Binding Observed q1 Is background high in all wells? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no p1 Check Blocking and Washing Steps a1_yes->p1 p2 Check Antibody Concentrations a1_yes->p2 p3 Consider Sample Matrix Effects a1_no->p3 s1 Optimize Blocking Agent and/or Incubation Time p1->s1 s2 Increase Wash Steps/Duration and Add Detergent p1->s2 s3 Titrate Primary and Secondary Antibodies p2->s3 s4 Perform Sample Dilution or Solid-Phase Extraction p3->s4 end Problem Resolved s1->end s2->end s3->end s4->end

Caption: Troubleshooting workflow for high non-specific binding.

Competitive_ELISA cluster_well Microplate Well well coat Coated Oxytocin-Conjugate ab_primary Primary Antibody (Anti-Oxytocin) coat->ab_primary sample_ox Oxytocin in Sample (Free Acid) sample_ox->well Competes for Antibody Binding ab_primary->well ab_secondary Enzyme-Labeled Secondary Antibody ab_primary->ab_secondary substrate Substrate ab_secondary->substrate Enzyme Action signal Colorimetric Signal (Inversely Proportional to Oxytocin Concentration) substrate->signal

Caption: Principle of a competitive ELISA for this compound.

References

Technical Support Center: Interpreting Unexpected Results in Oxytocin Free Acid Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with Oxytocin free acid (9-Deamidooxytocin).

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Oxytocin?

A1: this compound, also known as 9-Deamidooxytocin, is an analog of oxytocin where the C-terminal glycinamide residue is replaced by a glycine residue with a free carboxyl group.[1] This seemingly minor structural change, a deamidation, can significantly impact the molecule's chemical properties and biological activity. While molecules in salt and free forms can exhibit the same activity, variations in physical properties like solubility can occur.[1]

Q2: I'm observing lower than expected potency with my this compound. Why might this be?

A2: Lower than expected potency is a common issue and can arise from several factors:

  • Reduced Receptor Affinity: The C-terminal glycinamide of oxytocin is crucial for full biological activity. Its replacement with a free carboxyl group in this compound can lead to a significant reduction in binding affinity for the oxytocin receptor (OXTR).

  • Compound Degradation: Oxytocin and its analogs are susceptible to degradation, which is highly dependent on pH and temperature.[2] The free acid form may have different stability characteristics.

  • Inaccurate Quantification: As detailed in the troubleshooting sections, both immunoassays and mass spectrometry for oxytocin and its analogs are prone to significant inaccuracies.

Q3: Can I use the same assay kits for Oxytocin and this compound?

A3: Caution is advised. Immunoassay kits, such as ELISAs, rely on antibody recognition. The antibody provided in a kit for native oxytocin may have a different affinity for this compound due to the structural change at the C-terminus. This can lead to inaccurate quantification. It is crucial to validate the assay for its cross-reactivity with this compound.

Q4: What are the optimal storage conditions for this compound?

A4: While specific stability data for this compound is limited, the stability of oxytocin provides a good starting point. Oxytocin is most stable at a pH of around 4.5.[2][3] For long-term storage, it is recommended to keep the compound as a powder at -20°C for up to three years. In solvent, it should be stored at -80°C for up to one year. Avoid repeated freeze-thaw cycles.

II. Troubleshooting Guides

Troubleshooting Unexpected Results in Receptor Binding Assays

This guide addresses common issues encountered during radioligand or competitive binding assays for this compound.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Receptor Preparation: Utilize membrane preparations from cells stably expressing the human oxytocin receptor (e.g., HEK293 or CHO cells).

  • Radioligand: Use a high-affinity radioligand such as [³H]-Oxytocin.

  • Assay Buffer: Prepare an appropriate binding buffer.

  • Serial Dilutions: Prepare serial dilutions of the unlabeled competitor (this compound).

  • Incubation: In a 96-well plate, combine the receptor membranes, radioligand, and competitor at various concentrations. Incubate to reach binding equilibrium.

  • Separation: Separate bound from free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.

  • Data Analysis: Determine the IC50 value of the competitor and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the radioligand concentration and Kd is its dissociation constant.

Troubleshooting Scenarios:

Unexpected Result Potential Cause Recommended Solution
Very high IC50/low affinity for this compound 1. Compound Degradation: The free acid may have degraded due to improper storage or handling. 2. Inherent Low Affinity: The deamidation at position 9 is known to reduce binding affinity.1. Verify the integrity of your compound stock using LC-MS. Prepare fresh dilutions for each experiment. 2. Compare your results with a positive control of native oxytocin to establish a baseline.
High non-specific binding 1. Radioligand concentration too high. 2. Insufficient washing. 3. Issues with filter plates. 1. Use a radioligand concentration close to its Kd value. 2. Optimize the number and duration of wash steps. 3. Ensure filter plates are properly pre-treated and compatible with your assay components.
Poor reproducibility between experiments 1. Inconsistent cell membrane preparation. 2. Pipetting errors, especially with serial dilutions. 3. Fluctuations in incubation time or temperature. 1. Use a single, large batch of cell membrane preparations for a series of experiments. 2. Use calibrated pipettes and prepare fresh serial dilutions for each experiment. 3. Strictly control incubation parameters.

Oxytocin Receptor Binding Affinities (Illustrative Data)

Ligand Receptor/Tissue Assay Type Kd/Ki (nM)
OxytocinHuman Myometrial CellsRadioligand Binding1.6
OxytocinHEK293T CellsRadioligand Binding0.56
OxytocinRat MyometriumRadioligand Binding1.21
OxytocinHamster BrainCompetition BindingKi = 4.28
VasopressinHamster Brain (OTR)Competition BindingKi = 36.1

Note: This table provides a range of reported affinities for oxytocin to illustrate typical values. The affinity of this compound is expected to be lower.

Troubleshooting Unexpected Results in Cell-Based Functional Assays

This guide focuses on issues in assays measuring downstream signaling of the oxytocin receptor, such as calcium mobilization or reporter gene activation.

Experimental Protocol: NFAT Reporter Assay for OXTR Activation

  • Cell Culture: Use cells engineered to express the human oxytocin receptor and a reporter gene (e.g., luciferase) under the control of an NFAT response element.

  • Cell Seeding: Plate the reporter cells in a 96-well plate and incubate for 4-6 hours.

  • Treatment: Prepare serial dilutions of this compound and a positive control (Oxytocin). Add the compounds to the cells.

  • Incubation: Incubate the plate in a cell culture incubator for 22-24 hours.

  • Lysis and Detection: Lyse the cells and add a luciferase substrate.

  • Measurement: Read the luminescence on a plate reader.

  • Data Analysis: Plot the dose-response curve and determine the EC50 value.

Troubleshooting Scenarios:

Unexpected Result Potential Cause Recommended Solution
No response or very low Emax for this compound 1. Low Receptor Affinity/Efficacy: this compound may be a very weak partial agonist or an antagonist. 2. Compound Instability in Media: The compound may be degrading during the long incubation period.1. Run a parallel experiment with native oxytocin to confirm cell responsiveness. Test for antagonistic activity by co-incubating with oxytocin. 2. Assess the stability of this compound in your cell culture media over the incubation period using LC-MS.
High background signal 1. Constitutive Receptor Activity. 2. Mycoplasma Contamination. 3. Issues with reporter reagents. 1. Ensure you are using an appropriate "no treatment" or vehicle-only control. 2. Regularly test your cell lines for mycoplasma. 3. Use fresh reporter gene assay reagents and ensure they are at the correct temperature.
"Bell-shaped" dose-response curve 1. Receptor Desensitization/Downregulation: At high concentrations, prolonged stimulation can lead to receptor internalization. 2. Cell Toxicity: The compound or solvent may be toxic at high concentrations.1. Reduce the incubation time or perform a time-course experiment to find the optimal measurement window. 2. Perform a cell viability assay in parallel with your functional assay.
Troubleshooting Unexpected Quantification in Immunoassays (ELISA)

This guide addresses common problems when using ELISAs to measure the concentration of this compound.

Experimental Protocol: Competitive ELISA

  • Sample Preparation: Collect samples (e.g., plasma, serum) and consider solid-phase extraction (SPE) to remove interfering substances.

  • Plate Setup: Use a plate pre-coated with an antibody specific to oxytocin.

  • Competitive Binding: Add standards (of known oxytocin concentration), samples, and a known amount of enzyme-labeled oxytocin to the wells. Incubate.

  • Washing: Wash the plate to remove unbound components.

  • Substrate Addition: Add a substrate that reacts with the enzyme to produce a colorimetric signal.

  • Measurement: Read the absorbance on a plate reader. The signal intensity is inversely proportional to the amount of oxytocin in the sample.

  • Data Analysis: Generate a standard curve and calculate the concentration of oxytocin in the samples.

Troubleshooting Scenarios:

Unexpected Result Potential Cause Recommended Solution
Higher than expected concentrations 1. Cross-reactivity: The antibody may be binding to other structurally similar molecules in the sample. 2. Matrix Effects: Components in the sample matrix (e.g., plasma proteins) can interfere with antibody binding.1. Validate the antibody's cross-reactivity with this compound and other potential metabolites. 2. Implement a sample purification step like solid-phase extraction (SPE). Test for parallelism by diluting your sample and checking if the calculated concentrations are consistent.
Lower than expected concentrations 1. Poor Antibody Recognition: The antibody may have low affinity for this compound. 2. Compound Degradation: The analyte may have degraded during sample collection, storage, or processing.1. If possible, source an antibody specifically raised against the C-terminus of this compound or validate the existing antibody's affinity. 2. Ensure proper sample handling, including the use of protease inhibitors and appropriate storage conditions.
High variability between replicate wells 1. Inaccurate Pipetting. 2. Insufficient Washing. 3. "Edge Effects" in the plate. 1. Use calibrated pipettes and ensure proper mixing. 2. Ensure all wells are washed thoroughly and consistently. 3. Avoid using the outer wells of the plate, or fill them with buffer to maintain a consistent environment.
Troubleshooting Unexpected Results in LC-MS Analysis

This guide provides help for common issues during the quantification of this compound using Liquid Chromatography-Mass Spectrometry.

Experimental Protocol: LC-MS/MS Quantification

  • Sample Preparation: Spike the sample with a stable isotope-labeled internal standard. Perform protein precipitation followed by solid-phase extraction (SPE) for cleanup.

  • Chromatographic Separation: Use a C18 column with a gradient elution of water and acetonitrile containing a modifier like formic acid.

  • Mass Spectrometry: Use an electrospray ionization (ESI) source in positive ion mode. Monitor the precursor ion and specific fragment ions (Multiple Reaction Monitoring - MRM).

  • Data Analysis: Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Troubleshooting Scenarios:

Unexpected Result Potential Cause Recommended Solution
Low signal intensity or no peak detected 1. Poor Ionization: this compound may ionize differently than oxytocin. 2. Analyte Adsorption: Peptides can adsorb to plasticware or the LC system. 3. Sub-optimal MS settings. 1. Optimize mobile phase composition and MS source parameters (e.g., voltages, gas flows). 2. Use low-adsorption vials and tubings. Consider different reconstitution solvents. 3. Perform tuning and optimization of MS parameters using an this compound standard.
High background noise 1. Contamination: From solvents, glassware, or the LC-MS system itself. 2. Matrix Effects: Co-eluting substances from the sample can suppress the analyte's ionization.1. Use high-purity solvents and meticulously clean all equipment. Run blank injections to identify the source of contamination. 2. Improve sample cleanup. Adjust the chromatographic method to better separate the analyte from interfering matrix components.
Retention time shifts 1. Column Degradation. 2. Changes in Mobile Phase Composition. 3. Fluctuations in column temperature or flow rate. 1. Use a guard column and replace the analytical column if necessary. 2. Prepare fresh mobile phases daily. 3. Ensure the column oven and pump are functioning correctly.

Oxytocin Stability Data

Condition pH Degradation Rate Key Degradation Products
Thermal Stress 2.0HighDeamidation at Gln⁴, Asn⁵, and Gly⁹-NH₂
4.5Lowest Tri- and tetrasulfide formation, dimers, aggregates
7.0ModerateSimilar to pH 4.5
9.0HighestSimilar to pH 4.5 plus mono-deamidation
Storage (Solutions) 2-8°CRecommended for stability-
30°CAcceptable for up to 1 month-
40°CAcceptable for up to 1 week-

III. Visualizations

Signaling Pathways and Experimental Workflows

G Canonical Oxytocin Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm OXT Oxytocin / this compound OXTR Oxytocin Receptor (OXTR) OXT->OXTR Binds Gq Gαq/11 OXTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum (ER) Ca²⁺ Store IP3R->ER On Ca ↑ Intracellular [Ca²⁺] ER->Ca Releases Downstream Downstream Effects (e.g., smooth muscle contraction, neurotransmission) Ca->Downstream PKC->Downstream

Caption: Oxytocin Receptor (OXTR) Signaling Pathway.

G Troubleshooting Logic for Low Potency Start Unexpected Result: Low Potency of This compound CheckCompound Step 1: Verify Compound Integrity Start->CheckCompound LCMS Run LC-MS on stock solution CheckCompound->LCMS CheckAssay Step 2: Evaluate Assay Performance PositiveControl Run positive control (Native Oxytocin) CheckAssay->PositiveControl CheckHypothesis Step 3: Re-evaluate Hypothesis AntagonistTest Test for antagonist activity CheckHypothesis->AntagonistTest Degraded Result: Compound is Degraded LCMS->Degraded Yes Stable Result: Compound is Stable LCMS->Stable No AssayOK Result: Assay is performing correctly (Positive control works) PositiveControl->AssayOK Yes AssayFail Result: Assay is failing (Positive control fails) PositiveControl->AssayFail No IsAgonist Conclusion: Compound is a weak partial agonist AntagonistTest->IsAgonist No inhibition IsAntagonist Conclusion: Compound is an antagonist AntagonistTest->IsAntagonist Inhibition observed Degraded->Start Source new compound and re-run Stable->CheckAssay AssayOK->CheckHypothesis AssayFail->CheckAssay Troubleshoot assay protocol

Caption: Troubleshooting workflow for low potency results.

G Experimental Workflow for Immunoassay Validation Start Start: Quantify Oxytocin Free Acid in Biological Matrix SamplePrep Sample Preparation (e.g., Plasma Collection) Start->SamplePrep SPE Solid-Phase Extraction (SPE) (Optional but Recommended) SamplePrep->SPE ELISA Perform Competitive ELISA SPE->ELISA Analyze Analyze Initial Results ELISA->Analyze Validate Validation Step: Parallelism Test Analyze->Validate Dilute Create Serial Dilutions of the Sample Validate->Dilute Rerun Re-run ELISA on Dilutions Dilute->Rerun Compare Compare Calculated Concentrations Rerun->Compare Consistent Results Consistent (within 20%)? Compare->Consistent Pass Validation Passed: Minimal Matrix Effect Consistent->Pass Yes Fail Validation Failed: Significant Matrix Effect or Cross-Reactivity Consistent->Fail No Fail->SPE Re-optimize Sample Prep

Caption: Workflow for validating immunoassay results.

References

Addressing solubility issues with Oxytocin free acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues and other common challenges encountered when working with Oxytocin free acid.

Frequently Asked Questions (FAQs)

Q1: What is the difference between Oxytocin and this compound?

A1: Oxytocin is a nonapeptide with the sequence CYIQNCPLG-NH2, meaning its C-terminus is an amide. This compound is an analog where the C-terminal glycinamide is replaced with a glycine residue, resulting in a free carboxylic acid group (CYIQNCPLG-OH).[1][2] This structural difference significantly impacts the molecule's isoelectric point (pI) and, consequently, its solubility characteristics.

Q2: Why is my this compound not dissolving in water?

A2: this compound has limited solubility in neutral water (pH 7). Its solubility is highly dependent on the pH of the solution. At or near its isoelectric point (pI), the molecule has a net neutral charge, leading to minimal solubility. To enhance solubility, the pH of the solvent needs to be adjusted.

Q3: What is the recommended storage condition for this compound?

A3: this compound should be stored as a solid at -20°C under desiccating conditions.[3] Stock solutions, once prepared, should ideally be used fresh. If storage is necessary, it is recommended to store aqueous solutions for no more than one day. For longer-term storage of solutions, consider using organic solvents like DMSO and storing at -80°C.

Troubleshooting Guide: Solubility Issues

This guide addresses common problems related to dissolving this compound and provides step-by-step solutions.

Problem Possible Cause Troubleshooting Steps
This compound powder does not dissolve in water. The pH of the water is close to the isoelectric point (pI) of this compound, minimizing its solubility.1. Acidify the solvent: Add a small amount of dilute acetic acid to the water to lower the pH. This compound is soluble in dilute acetic acid solutions.[4] 2. Use an acidic buffer: Prepare a buffer with a pH below the pI of this compound (e.g., acetate buffer, pH 4.0-5.0).
Precipitate forms after dissolving and adjusting the pH. The final pH of the solution is at or near the isoelectric point (pI) of this compound.1. Re-adjust the pH: Lower the pH of the solution by adding a small amount of dilute acid until the precipitate redissolves. 2. Check buffer compatibility: Ensure the chosen buffer system does not interact with or reduce the solubility of this compound. Citrate buffers have been shown to form adducts with oxytocin and should be used with caution.[5]
Difficulty achieving a desired high concentration in aqueous solution. The desired concentration exceeds the aqueous solubility limit of this compound.1. Use an organic solvent: For higher concentrations, consider dissolving this compound in an organic solvent such as DMSO, ethanol, or dimethylformamide (DMF). 2. Prepare a concentrated stock in organic solvent: Dissolve the peptide in a minimal amount of organic solvent and then dilute it further with the aqueous experimental buffer. Ensure the final concentration of the organic solvent is low enough to not affect the biological system.

Physicochemical Properties of this compound

The solubility of this compound is dictated by its physicochemical properties, particularly its pKa and isoelectric point (pI).

PropertyValueSignificance for Solubility
Molecular Formula C43H65N11O13S2-
Molecular Weight 1008.18 g/mol Important for calculating molar concentrations.
pKa (C-terminal COOH) ~3.35 (Predicted)The C-terminal carboxyl group is deprotonated at pH > 3.35.
pKa (N-terminal NH3+) ~6.1 - 7.65The N-terminal amino group is protonated at pH < 6.1-7.65.
Isoelectric Point (pI) Acidic range (estimated ~4.7-5.5)The pH at which the net charge is zero, and solubility is minimal.
Aqueous Solubility Up to 1 mg/mLThis can be increased by adjusting the pH away from the pI.

Experimental Protocols

Protocol for Preparing an Aqueous Stock Solution of this compound

This protocol details the steps for preparing a 1 mg/mL aqueous stock solution of this compound.

Materials:

  • This compound powder

  • Sterile, deionized water

  • 0.1 M Acetic Acid

  • Calibrated pH meter

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add a volume of sterile, deionized water to achieve a concentration slightly less than the target of 1 mg/mL.

  • Gently vortex the suspension. The powder will likely not dissolve completely at this stage.

  • While stirring, add 0.1 M acetic acid dropwise to the suspension.

  • Monitor the pH of the solution using a calibrated pH meter. Continue adding acetic acid until the this compound is fully dissolved. The final pH should be in the range of 3.0-5.0.

  • Once dissolved, add sterile, deionized water to reach the final desired volume of 1 mg/mL.

  • Sterile filter the solution through a 0.22 µm filter if required for the experiment.

  • Use the solution immediately or store at 4°C for no longer than 24 hours.

Experimental Workflow for Solubility Testing

The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound.

G cluster_0 Solubility Troubleshooting Workflow start Start: Weigh this compound add_water Add Sterile Water start->add_water dissolved_q Completely Dissolved? add_water->dissolved_q adjust_ph Add Dilute Acetic Acid Dropwise dissolved_q->adjust_ph No success Solution Ready for Use dissolved_q->success Yes check_ph Monitor pH (Target: 3.0-5.0) adjust_ph->check_ph dissolved_q2 Completely Dissolved? check_ph->dissolved_q2 consider_organic Consider Organic Solvent (e.g., DMSO) dissolved_q2->consider_organic No dissolved_q2->success Yes fail Consult Technical Support consider_organic->fail

Caption: A flowchart for systematically addressing solubility challenges with this compound.

Oxytocin Signaling Pathway

Oxytocin exerts its effects by binding to the Oxytocin Receptor (OTR), a G-protein coupled receptor. The primary signaling cascade is initiated through the Gαq subunit.

G cluster_0 Oxytocin Receptor Signaling oxytocin Oxytocin otr Oxytocin Receptor (OTR) oxytocin->otr Binding g_protein Gαq/11 otr->g_protein Activation plc Phospholipase C (PLC) g_protein->plc Activation pip2 PIP2 plc->pip2 Hydrolysis ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP3R pkc Protein Kinase C (PKC) dag->pkc Activation ca2_release Ca²⁺ Release er->ca2_release camk Ca²⁺/Calmodulin-dependent Protein Kinase (CaMK) ca2_release->camk Activation cellular_response Cellular Responses (e.g., Muscle Contraction) pkc->cellular_response camk->cellular_response

References

Technical Support Center: Optimizing Storage Conditions to Prevent Oxytocin Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the optimal storage and handling of Oxytocin to minimize degradation, with a specific focus on preventing the formation of Oxytocin free acid (9-Deamidooxytocin).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern?

A1: this compound, scientifically known as 9-Deamidooxytocin, is a major degradation product of Oxytocin. It is formed through the hydrolysis of the C-terminal glycinamide to a glycine residue[1]. This modification can lead to a loss of biological activity, impacting experimental reproducibility and the therapeutic efficacy of Oxytocin-based drugs.

Q2: What are the primary factors that cause Oxytocin degradation?

A2: The main factors contributing to Oxytocin degradation are temperature, pH, and light exposure. High temperatures significantly accelerate degradation, and the stability of Oxytocin is highly pH-dependent[2][3].

Q3: What are the ideal storage conditions for Oxytocin solutions?

A3: For optimal stability, Oxytocin solutions should be stored under refrigerated conditions at 2°C to 8°C and protected from light[4]. The pH of the solution should be maintained around 4.5, as this has been shown to be the pH of greatest stability[2]. For long-term storage, lyophilized Oxytocin should be stored at -20°C or below.

Q4: Can I store Oxytocin at room temperature?

A4: While refrigerated storage is strongly recommended, it is acceptable to keep Oxytocin injections at room temperature (22-25°C) for short periods. Studies have shown that Oxytocin can retain over 90% of its initial concentration for at least 21 days at room temperature. However, prolonged exposure to higher temperatures will lead to significant degradation.

Q5: How does pH affect the stability of Oxytocin?

A5: Oxytocin is most stable in a slightly acidic environment, with an optimal pH of around 4.5. Degradation increases significantly at both lower (more acidic) and higher (more alkaline) pH values. At acidic pH (e.g., 2.0), deamidation is a primary degradation pathway, while at neutral to alkaline pH, other degradation products like disulfide-linked dimers and trimers become more prevalent.

Troubleshooting Guide

This guide addresses common issues encountered during the storage, handling, and analysis of Oxytocin.

Issue 1: Loss of Oxytocin Potency in Experiments

Potential Cause: Degradation of Oxytocin due to improper storage.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that Oxytocin solutions have been consistently stored at 2°C to 8°C and protected from light.

  • Check pH of Solution: Measure the pH of your Oxytocin solution. If it deviates significantly from the optimal pH of 4.5, this could be the cause of degradation.

  • Review Reconstitution Protocol: If using lyophilized Oxytocin, ensure it was reconstituted with a suitable sterile diluent, such as sterile water for injection or a buffer at the appropriate pH.

  • Perform a Stability Check: Analyze the concentration of your Oxytocin stock solution using a validated stability-indicating method like High-Performance Liquid Chromatography (HPLC) to quantify the remaining active peptide.

Issue 2: Unexpected Peaks in HPLC Chromatogram

Potential Cause: Presence of degradation products.

Troubleshooting Steps:

  • Identify Degradation Products: Early eluting peaks in a reverse-phase HPLC chromatogram often correspond to more polar species, such as deamidated products like this compound.

  • Forced Degradation Study: To confirm the identity of degradation peaks, perform a forced degradation study by intentionally exposing an Oxytocin sample to stress conditions (e.g., high temperature, acid, base, oxidation). This will help to generate and identify the degradation products.

  • Optimize HPLC Method: Adjust the mobile phase composition, gradient, or column to improve the resolution between the main Oxytocin peak and the degradation product peaks.

  • Mass Spectrometry (MS) Analysis: For definitive identification, couple the HPLC system to a mass spectrometer to determine the molecular weights of the unknown peaks and compare them to the expected masses of known degradation products.

Issue 3: High Variability in Analytical Results

Potential Cause: Inconsistent sample handling or analytical method issues.

Troubleshooting Steps:

  • Standardize Sample Preparation: Ensure that all samples are handled consistently, from thawing and dilution to injection into the HPLC system.

  • Use an Internal Standard: Incorporate an internal standard into your analytical method to correct for variations in injection volume and sample processing.

  • Check for Adsorption: Oxytocin can adsorb to glass and plastic surfaces. Use low-protein-binding tubes and vials to minimize this effect.

  • Validate Analytical Method: Ensure your HPLC method is properly validated for linearity, precision, accuracy, and specificity according to ICH guidelines.

Quantitative Data on Oxytocin Degradation

The following table summarizes the degradation rate constants (k) of Oxytocin under various temperature and pH conditions. Higher k values indicate faster degradation.

Temperature (°C)pHDegradation Rate Constant (k) (day⁻¹)Reference
402.00.09
404.50.02
407.00.13
409.00.83
552.00.38
554.50.11
557.00.62
559.03.45
702.01.45
704.50.42
707.02.51
709.011.2
802.03.89
804.51.15
807.06.46
809.025.7

Experimental Protocols

Protocol 1: Preparation of Oxytocin Solutions for Stability Testing
  • Materials:

    • Lyophilized Oxytocin powder

    • Sterile, pyrogen-free water or an appropriate buffer (e.g., 50 mM phosphate buffer)

    • Sterile, low-protein-binding vials

  • Procedure:

    • Bring the lyophilized Oxytocin vial to room temperature.

    • Reconstitute the Oxytocin with the desired volume of sterile water or buffer to achieve the target concentration (e.g., 0.1 mg/mL).

    • Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking.

    • Adjust the pH of the solution to the desired level (e.g., 4.5) using a diluted acid or base, if necessary.

    • Aseptically aliquot the solution into sterile, low-protein-binding vials.

    • Store the vials at the desired temperature conditions (e.g., 2-8°C, 25°C, 40°C) and protect them from light.

    • At specified time points, withdraw a vial for analysis.

Protocol 2: Stability-Indicating HPLC Method for Oxytocin

This protocol provides a general framework for a stability-indicating HPLC method. The specific parameters may need to be optimized for your system and application.

  • Instrumentation and Conditions:

    • HPLC System: A system with a UV detector.

    • Column: A C18 reverse-phase column (e.g., Phenomenex C18, 5 µm, 4.6 x 150 mm) is commonly used.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B (e.g., 5% to 95% B over 30 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 20 µL.

  • Procedure:

    • Prepare the mobile phases and degas them before use.

    • Equilibrate the HPLC column with the initial mobile phase composition for at least 30 minutes.

    • Prepare a standard curve using Oxytocin standards of known concentrations.

    • Inject the standards and the samples from the stability study.

    • Integrate the peak areas of Oxytocin and its degradation products.

    • Quantify the amount of remaining Oxytocin in the samples by comparing their peak areas to the standard curve.

Visualizations

Factors Leading to this compound Formation A Improper Storage (>8°C) D Increased Molecular Motion and Hydrolysis Rate A->D B Suboptimal pH (<4.0 or >5.0) E Catalysis of Hydrolysis Reaction B->E C Light Exposure F Photodegradation C->F G Deamidation of C-terminal Glycinamide D->G E->G F->G H Formation of This compound G->H

Caption: Factors contributing to the formation of this compound.

Experimental Workflow for Oxytocin Stability Testing A Prepare Oxytocin Solution (e.g., 0.1 mg/mL at pH 4.5) B Aliquot into Vials A->B C Incubate at Different Temperatures (e.g., 4°C, 25°C, 40°C) B->C D Withdraw Samples at Time Points (t=0, 1, 7, 14, 30 days) C->D E Analyze by Stability-Indicating HPLC Method D->E F Quantify Remaining Oxytocin and Degradation Products E->F G Determine Degradation Kinetics F->G

Caption: Workflow for conducting an Oxytocin stability study.

References

Validation & Comparative

Stability Showdown: Oxytocin Acetate Salt vs. Free Acid for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the comparative stability of oxytocin free acid and its acetate salt, supported by experimental data and detailed methodologies.

The nonapeptide hormone oxytocin is a critical therapeutic agent in obstetric and postpartum care. However, its inherent instability in aqueous solutions presents significant challenges for formulation, storage, and distribution, particularly in regions with limited access to cold-chain infrastructure. A key consideration in developing a stable oxytocin product is the choice between the free acid (or free base) form and a salt form, with the acetate salt being the most common in commercial formulations. This guide provides an objective comparison of the stability of this compound and oxytocin acetate salt, drawing upon published experimental data to inform formulation development and research applications.

Key Findings at a Glance

Oxytocin acetate salt, when formulated in an appropriate acidic buffer, demonstrates significantly greater stability compared to the free acid (free base) form of the peptide. The enhanced stability of the acetate salt is primarily attributed to the formulation's ability to maintain a pH within the optimal range for oxytocin stability, which is between 3.5 and 4.5.[1][2] In this pH range, critical degradation pathways are minimized. Conversely, the free acid form, in a neutral or alkaline environment, is more susceptible to degradation.

Quantitative Stability Data

The following table summarizes the degradation kinetics of oxytocin under various pH and temperature conditions, primarily focusing on formulations that would be representative of oxytocin acetate in a buffered solution. Direct comparative data for this compound under identical stress conditions is limited in publicly available literature; however, the data at neutral and alkaline pH provide a strong indication of its reduced stability.

pHTemperature (°C)Degradation Rate Constant (k_obs, day⁻¹)Half-life (t½, days)Reference
2.0700.631.1[2]
4.540~0.01~69.3[2]
4.555~0.05~13.9[2]
4.5700.391 (at 0.1 mg/ml)1.8
7.070Significantly faster than pH 4.5<1
9.070Fastest degradation<<1

Note: The degradation rate of oxytocin is highly dependent on pH, with the greatest stability observed around pH 4.5. Formulations of oxytocin acetate are typically buffered to this pH range. The free acid (base) form of oxytocin would have a higher pH in solution, leading to more rapid degradation as indicated by the data at pH 7.0 and 9.0.

Deciphering the Degradation Pathways

The instability of oxytocin in aqueous solutions is attributed to several chemical degradation pathways, the prevalence of which is highly dependent on the pH of the formulation.

At Acidic pH (Optimal for Acetate Salt Formulations)

Even under optimal acidic conditions (pH 3.5-4.5), oxytocin can undergo degradation, albeit at a slower rate. The primary degradation pathways at low pH include:

  • Deamidation: Hydrolysis of the amide groups on the side chains of glutamine (Gln⁴) and asparagine (Asn⁵), as well as the C-terminal glycinamide.

  • Disulfide Exchange: At low pH, the disulfide bridge between the two cysteine residues can undergo exchange, leading to the formation of dimers and larger aggregates.

At Neutral to Alkaline pH (Relevant to the Free Acid/Base Form)

The free acid (or more accurately, the free base) form of oxytocin in solution would result in a pH closer to neutral or slightly alkaline. Under these conditions, degradation is significantly accelerated through pathways that are promoted by the presence of the unprotonated N-terminal amino group.

  • β-Elimination: The free amino group can act as a base, promoting a β-elimination reaction at the disulfide bond, which is a major degradation pathway.

  • Dimerization and Aggregation: Thiol-disulfide exchange reactions are also more prominent at neutral to alkaline pH, leading to the formation of dimers and larger aggregates.

  • Deamidation: Deamidation also occurs at neutral and alkaline pH, proceeding through a cyclic imide intermediate.

Experimental Protocols

The stability of oxytocin is typically assessed using a stability-indicating high-performance liquid chromatography (HPLC) method. The following is a generalized protocol based on methodologies cited in the literature.

Accelerated Stability Study Protocol
  • Sample Preparation:

    • Oxytocin acetate is dissolved in a suitable buffer (e.g., 50 mM sodium acetate) to a final concentration of 0.1 mg/mL. The pH is adjusted to the desired value (e.g., 4.5).

    • For comparison, a hypothetical oxytocin free base solution would be prepared in purified water, resulting in a higher pH.

  • Incubation:

    • Aliquots of the prepared solutions are stored in sealed vials at various temperatures (e.g., 40°C, 55°C, 70°C, and 80°C) for a defined period.

  • Sample Analysis:

    • At specified time points, samples are withdrawn and analyzed by reverse-phase HPLC (RP-HPLC) with UV detection at 220 nm.

    • A C18 column is commonly used with a gradient elution of acetonitrile and a phosphate or trifluoroacetic acid buffer.

  • Data Analysis:

    • The percentage of intact oxytocin remaining is calculated by comparing the peak area of oxytocin in the stressed samples to that of a standard solution or the initial time point.

    • The degradation rate constant (k) is determined from the slope of the natural logarithm of the remaining oxytocin concentration versus time, assuming first-order kinetics.

Visualizing the Pathways

Oxytocin Degradation Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Accelerated Stability Study cluster_analysis Analysis prep_acetate Oxytocin Acetate in Acetate Buffer (pH 4.5) stress Incubation at Elevated Temperatures (e.g., 40°C, 70°C) prep_acetate->stress prep_freebase Oxytocin Free Base in Water (neutral pH) prep_freebase->stress hplc RP-HPLC Analysis stress->hplc data Degradation Kinetics (Rate Constant, Half-life) hplc->data

Caption: Workflow for comparing the stability of oxytocin formulations.

Oxytocin Receptor Signaling Pathway

G oxytocin Oxytocin otr Oxytocin Receptor (GPCR) oxytocin->otr Binds to gq Gαq/11 otr->gq Activates plc Phospholipase C (PLC) gq->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP3R pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca²⁺ Release er->ca2 response Cellular Responses (e.g., Muscle Contraction) ca2->response pkc->response

Caption: Simplified oxytocin receptor signaling pathway.

Conclusion

The available scientific evidence strongly indicates that oxytocin acetate salt, when formulated in an acidic buffer to maintain a pH of approximately 4.5, is significantly more stable than the free acid (free base) form of oxytocin. The acidic environment of the acetate salt formulation protonates the N-terminal amino group, thereby inhibiting key degradation pathways such as β-elimination that are prevalent at neutral to alkaline pH. For researchers and drug development professionals, the choice of the acetate salt is a critical step in creating a robust and effective oxytocin product with an extended shelf-life. Further studies directly comparing the stability of the free base and various salt forms under identical, controlled conditions would be beneficial to further quantify these stability differences.

References

A Comparative Guide to the Biological Activity of Oxytocin Free Acid and Native Oxytocin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the biological activities of Oxytocin free acid (also known as 9-Deamidooxytocin) and native Oxytocin. This comparison is supported by experimental data to assist researchers, scientists, and drug development professionals in making informed decisions regarding the use of these molecules in their studies.

Introduction

Native Oxytocin is a nonapeptide hormone renowned for its pivotal roles in social bonding, uterine contractions, and lactation. Its structure features a C-terminal glycinamide which is crucial for its biological function. This compound, or 9-Deamidooxytocin, is a derivative of native Oxytocin where this C-terminal amide group is replaced by a free carboxylic acid. This seemingly subtle modification has profound implications for the molecule's interaction with its receptor and its subsequent signaling cascades.

Quantitative Data Summary

The following table summarizes the key quantitative differences in the biological activity between native Oxytocin and this compound. It is important to note that direct comparative studies are limited, and the C-terminal amide is widely considered essential for high-affinity binding and potent agonistic activity.

ParameterNative OxytocinThis compound (9-Deamidooxytocin)Fold DifferenceReference
Receptor Binding Affinity (Ki) High Affinity (nM range)Significantly Lower Affinity>100General consensus in literature
G Protein Activation (EC50) Potent Agonist (nM range)Very Weak or No Agonist Activity>100Implied from binding affinity data
In Vivo Uterotonic Activity High PotencyMarkedly Reduced or Inactive>100General understanding of SAR

Note: Specific quantitative values for this compound are scarce in publicly available literature, reflecting its significantly reduced biological activity. The fold differences are estimations based on the established structure-activity relationships of Oxytocin.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the biological activity of Oxytocin and its analogs are provided below.

Radioligand Binding Assay for Oxytocin Receptor Affinity

This assay determines the binding affinity of a compound for the Oxytocin receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell Membranes: Membranes prepared from cells stably expressing the human Oxytocin receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-Oxytocin.

  • Test Compounds: Native Oxytocin and this compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, and 0.1% Bovine Serum Albumin (BSA).

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: 1 µM unlabeled Oxytocin.

  • Scintillation Cocktail.

  • 96-well Filter Plates with glass fiber filters.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the Oxytocin receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, serial dilutions of the test compounds (or vehicle for total binding and non-specific binding control for NSB wells), radioligand, and cell membranes.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate and wash with ice-cold wash buffer to remove unbound radioligand.

  • Detection: Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 values for each compound and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

GTPγS Binding Assay for G Protein Activation

This functional assay measures the ability of a ligand to activate G proteins coupled to the Oxytocin receptor by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS.

Materials:

  • Cell Membranes: Prepared from cells expressing the Oxytocin receptor.

  • Test Compounds: Native Oxytocin and this compound.

  • [³⁵S]GTPγS.

  • GDP.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 1 mM DTT.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: As described in the radioligand binding assay protocol.

  • Assay Setup: In a 96-well plate, add assay buffer, GDP, varying concentrations of the test compounds, [³⁵S]GTPγS, and cell membranes.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the log concentration of the agonist to determine the EC50 and Emax values.

Mandatory Visualizations

Oxytocin Receptor Signaling Pathway

Oxytocin_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_g_protein G Protein cluster_downstream Downstream Effectors Oxytocin Oxytocin OTR Oxytocin Receptor (OTR) Oxytocin->OTR Binds to Gq Gαq OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates Gbg Gβγ PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 -> DAG DAG PIP2->DAG -> Ca2+ Ca²⁺ Release IP3->Ca2+ Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Physiological_Effects Physiological Effects (e.g., Uterine Contraction) Ca2+->Physiological_Effects MAPK MAPK Pathway PKC->MAPK Activates MAPK->Physiological_Effects

Caption: Oxytocin Receptor Signaling Pathway.

Experimental Workflow for Receptor Binding Assay

Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane_Prep Prepare Cell Membranes with OTR Incubation Incubate Membranes, Compounds, and Radioligand Membrane_Prep->Incubation Compound_Prep Prepare Serial Dilutions of Test Compounds Compound_Prep->Incubation Radioligand_Prep Prepare Radioligand Solution Radioligand_Prep->Incubation Filtration Filter and Wash to Separate Bound and Free Ligand Incubation->Filtration Scintillation Add Scintillation Cocktail and Count Radioactivity Filtration->Scintillation Data_Analysis Calculate IC50 and Ki Values Scintillation->Data_Analysis

Caption: Radioligand Binding Assay Workflow.

Conclusion

The C-terminal amide of native Oxytocin is unequivocally critical for its biological activity. The replacement of this amide with a free carboxylic acid in this compound (9-Deamidooxytocin) leads to a dramatic reduction in its ability to bind to the Oxytocin receptor and subsequently activate downstream signaling pathways. This renders this compound biologically inactive or, at best, a very weak partial agonist. Researchers should, therefore, exercise caution when selecting between these two molecules, as their biological effects are profoundly different. For studies aiming to investigate the canonical effects of Oxytocin, the native, amidated form is the appropriate choice. This compound may serve as a useful negative control in experiments to demonstrate the specificity of the observed effects to the C-terminally amidated form of the hormone.

Receptor binding affinity of Oxytocin free acid vs other analogs

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Receptor Binding Affinity of Oxytocin Free Acid and Its Analogs

For researchers and professionals in the field of drug development, understanding the nuances of ligand-receptor interactions is paramount. This guide provides a detailed comparison of the receptor binding affinity of this compound (9-Deamidooxytocin) and other key oxytocin analogs. The data presented is compiled from various scientific studies to offer an objective overview supported by experimental evidence.

Understanding Oxytocin and Its Analogs

Oxytocin is a nonapeptide hormone and neurotransmitter involved in a wide range of physiological processes, including social bonding, uterine contractions, and lactation. Its biological effects are mediated through its interaction with the oxytocin receptor (OTR), a G-protein coupled receptor. Modifications to the structure of oxytocin can lead to analogs with altered binding affinities, selectivity for related receptors like the vasopressin receptors (V1aR, V1bR, V2R), and different functional activities (agonist, antagonist, or partial agonist).

This compound, also known as 9-Deamidooxytocin, is an analog of oxytocin where the C-terminal glycinamide is replaced by a glycine with a free carboxyl group[1]. This modification can significantly impact the molecule's interaction with the oxytocin receptor.

Comparative Receptor Binding Affinity

The following table summarizes the receptor binding affinities of oxytocin, this compound, and several other key analogs for the human oxytocin receptor (hOTR). The data is presented as Ki (nM), pKi, IC50 (nM), or pA2 values, as reported in the cited literature. A lower Ki or IC50 value indicates a higher binding affinity.

Compound/AnalogModificationReceptorBinding Affinity (Ki, IC50, or pA2)Reference
Oxytocin Endogenous LigandhOTRKi: 0.75 ± 0.08 nM[2]
hOTRKi: 4.28 nM[3]
hV1aRKi: 36.1 nM[3]
This compound ([OT-OH]) C-terminal Glycinamide to GlycinehOTRpKi: 7.0 ± 0.1[4]
hV1aRpKi: <5
Atosiban AntagonisthOTRKi: 3.55 ± 0.52 nM
hOTRKi: 76.4 nM
Carbetocin Long-acting AgonisthOTR-
[Se-Se]-OT-OH Diselenide bond, C-terminal acidhOTRpKi: 8.0 ± 0.1
hV1aRpKi: <5
d[Se-Se]-OT-OH Deamino, Diselenide bond, C-terminal acidhOTRpKi: 8.6 ± 0.1
hV1aRpKi: <5
[Mpa¹, D-Tyr(Et)², Deg⁹]OT AntagonisthOTRpA₂ = 8.68 ± 0.26
desGly-NH₂,d(CH₂)₅[D-2Nal²,Thr⁴]OVT AntagonisthOTRKi: 0.17 nM
d(CH₂)₅[D-2Nal²,Thr⁴,Tyr-NH₂⁹]OVT AntagonisthOTRKi: 0.07 nM

Experimental Protocols

The binding affinity data presented in this guide were determined using competitive radioligand binding assays. While specific parameters may vary between studies, the general methodology is outlined below.

General Radioligand Binding Assay Protocol

A competitive binding assay is performed to determine the affinity of a test compound (e.g., this compound or other analogs) for a specific receptor by measuring its ability to displace a radiolabeled ligand that has a known high affinity for the receptor.

  • Membrane Preparation:

    • Cell lines stably expressing the human oxytocin receptor (e.g., HEK293 or CHO cells) are cultured and harvested.

    • The cells are homogenized in a cold buffer solution (e.g., Tris-HCl) and centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in a binding buffer. The protein concentration is determined using a standard method like the Bradford assay.

  • Competitive Binding Assay:

    • A constant concentration of a radiolabeled ligand, typically [³H]oxytocin, is incubated with the prepared cell membranes.

    • Increasing concentrations of the unlabeled test compound (the "competitor," e.g., this compound) are added to the incubation mixture.

    • The incubation is carried out at a specific temperature (e.g., 22°C or 37°C) for a set period (e.g., 60-120 minutes) to allow the binding to reach equilibrium. The binding buffer often contains Mg²⁺, which is essential for high-affinity agonist binding to the oxytocin receptor.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand (e.g., unlabeled oxytocin).

  • Separation and Detection:

    • Following incubation, the mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

    • The filters are washed with cold buffer to remove any non-specifically bound radioactivity.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The data are analyzed using non-linear regression analysis. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.

    • The IC50 value is then converted to a Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant for the receptor.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow of a competitive binding assay used to determine the receptor binding affinity of oxytocin analogs.

Competitive_Binding_Assay Competitive Binding Assay Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Receptor Receptor Source (e.g., Cell Membranes) Incubation Incubate Receptor, Radioligand, and Competitor at various concentrations Receptor->Incubation Radioligand Radiolabeled Ligand (e.g., [³H]Oxytocin) Radioligand->Incubation Competitor Unlabeled Competitor (e.g., this compound) Competitor->Incubation Filtration Rapid Filtration to separate bound from free ligand Incubation->Filtration Scintillation Measure radioactivity of bound ligand Filtration->Scintillation Analysis Calculate IC50 and Ki values using non-linear regression Scintillation->Analysis

Caption: Workflow of a competitive radioligand binding assay.

Signaling Pathways of the Oxytocin Receptor

The binding of an agonist, such as oxytocin, to its receptor initiates a cascade of intracellular signaling events. The oxytocin receptor primarily couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These signaling pathways are crucial for the physiological effects of oxytocin.

OTR_Signaling_Pathway Oxytocin Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol OT Oxytocin (Agonist) OTR Oxytocin Receptor (OTR) OT->OTR Binds to Gq11 Gq/11 OTR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from Intracellular Stores IP3->Ca_Release PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation Response Physiological Response Ca_Release->Response PKC_Activation->Response

Caption: Simplified signaling pathway of the oxytocin receptor.

Conclusion

The data compiled in this guide highlight the significant impact of structural modifications on the receptor binding affinity of oxytocin analogs. This compound exhibits a measurable affinity for the oxytocin receptor, although it is generally lower than that of native oxytocin. Other modifications, such as the introduction of unnatural amino acids or changes to the peptide backbone, can lead to analogs with dramatically increased affinity and selectivity, including potent antagonists. This comparative analysis, along with the provided experimental context, serves as a valuable resource for the rational design and development of novel oxytocin receptor modulators.

References

A Comparative Analysis of Oxytocin's Cross-Reactivity with Vasopressin Receptors: The Critical Role of the C-Terminal Amide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the interaction of oxytocin with vasopressin receptor subtypes, with supporting experimental data and protocols.

Oxytocin (OT), a nonapeptide hormone renowned for its role in social bonding and parturition, exhibits significant cross-reactivity with vasopressin (AVP) receptors due to the high structural homology between the two peptides and their respective G protein-coupled receptors (GPCRs). This interaction is a critical consideration in the development of selective therapeutic agents targeting either the oxytocinergic or vasopressinergic systems. This guide provides a comparative analysis of oxytocin's binding affinity for vasopressin V1a, V1b, and V2 receptors, supported by experimental data. A key focus is the distinction between oxytocin, which possesses a C-terminal glycinamide, and its free acid form (Oxytocin-OH or 9-Deamidooxytocin), highlighting the pivotal role of C-terminal amidation in receptor interaction.

Quantitative Comparison of Binding Affinities

The affinity of a ligand for its receptor is a cornerstone of its pharmacological profile. The following table summarizes the binding affinities (Ki, in nM) of oxytocin for its own receptor (OTR) and for the vasopressin V1a and V1b receptor subtypes across different species. It is important to note that direct binding data for Oxytocin free acid is scarce in the literature, a fact that itself underscores the perceived importance of the C-terminal amide for biological activity.

LigandReceptorSpeciesKi (nM)Citation
Oxytocin OTRHamster4.28[1][2]
V1aRHamster495.2[1][2]
OTRHuman(Discussed as higher affinity for OTR than AVP receptors)[3]
Arginine Vasopressin (AVP) OTRHamster36.1
V1aRHamster4.70

Note on this compound: The C-terminal glycinamide of oxytocin is widely considered to be essential for its biological activity. The replacement of this amide with a carboxyl group, as in this compound, is expected to dramatically reduce binding affinity and functional potency at both the oxytocin and vasopressin receptors. This is due to the loss of a key interaction point within the receptor's binding pocket.

Signaling Pathways and Cross-Talk

Oxytocin and vasopressin receptors primarily signal through the activation of G proteins, leading to downstream cellular responses. The cross-reactivity of oxytocin at vasopressin receptors means that at sufficiently high concentrations, oxytocin can trigger these alternative signaling cascades.

cluster_ligands Ligands cluster_receptors Receptors cluster_gproteins G Proteins cluster_effectors Downstream Effectors Oxytocin Oxytocin OTR OTR Oxytocin->OTR High Affinity V1aR V1aR Oxytocin->V1aR Low Affinity V1bR V1bR Oxytocin->V1bR Low Affinity Vasopressin Vasopressin Vasopressin->OTR Moderate Affinity Vasopressin->V1aR High Affinity Vasopressin->V1bR High Affinity V2R V2R Vasopressin->V2R High Affinity Gq/11 Gq/11 OTR->Gq/11 Gi/o Gi/o OTR->Gi/o V1aR->Gq/11 V1bR->Gq/11 Gs Gs V2R->Gs PLC -> IP3 + DAG -> Ca2+ release PLC -> IP3 + DAG -> Ca2+ release Gq/11->PLC -> IP3 + DAG -> Ca2+ release Adenylyl Cyclase -> cAMP Adenylyl Cyclase -> cAMP Gs->Adenylyl Cyclase -> cAMP

Fig. 1: Oxytocin and Vasopressin Receptor Signaling Pathways.

As depicted, OTR, V1aR, and V1bR all couple to the Gq/11 pathway, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium. The V2 receptor, in contrast, primarily couples to Gs, stimulating adenylyl cyclase and cyclic AMP production. Oxytocin's ability to activate V1a and V1b receptors, albeit with lower affinity than for OTR, demonstrates the potential for overlapping physiological effects, particularly at pharmacological concentrations.

Experimental Protocols

To determine the binding affinity and functional potency of ligands like oxytocin and its analogs at vasopressin receptors, standardized in vitro assays are employed.

Competitive Radioligand Binding Assay

This assay quantifies the affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

a. Materials:

  • Receptor Source: Membrane preparations from cell lines (e.g., HEK293, CHO) stably expressing the human V1a, V1b, or V2 receptor.

  • Radioligand: A high-affinity radiolabeled antagonist for the specific vasopressin receptor subtype (e.g., [³H]-Arginine Vasopressin).

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of unlabeled vasopressin (e.g., 1 µM).

  • Assay Buffer: Tris-based buffer with appropriate salts and protease inhibitors.

  • Filtration System: Glass fiber filters (e.g., GF/C) and a vacuum manifold.

  • Scintillation Counter.

b. Workflow:

Fig. 2: Workflow for a Competitive Radioligand Binding Assay.

c. Procedure:

  • Plate Setup: In a 96-well plate, set up triplicate wells for total binding (receptor + radioligand + buffer), non-specific binding (receptor + radioligand + non-specific control), and competition (receptor + radioligand + varying concentrations of this compound).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a predetermined time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly aspirate the contents of each well onto a glass fiber filter mat using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to minimize non-specific binding.

  • Counting: Place the filter mat in a scintillation vial with scintillation fluid and measure the retained radioactivity.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Functional Assay: Inositol Phosphate (IP) Accumulation

This assay measures the functional consequence of receptor activation for Gq-coupled receptors like V1a and V1b by quantifying the accumulation of a downstream second messenger, inositol monophosphate (IP1).

a. Materials:

  • Cell Line: A cell line expressing the vasopressin receptor of interest (V1a or V1b).

  • Assay Kit: A commercially available HTRF (Homogeneous Time-Resolved Fluorescence) IP-One assay kit.

  • Test Compound: this compound.

  • Stimulation Buffer: Provided in the kit, often containing LiCl to inhibit IP1 degradation.

b. Procedure:

  • Cell Culture: Seed the cells in a 96-well plate and grow to confluency.

  • Compound Addition: Remove the culture medium and add the stimulation buffer containing various concentrations of this compound.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for IP1 accumulation.

  • Lysis and Detection: Add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) to lyse the cells and initiate the competitive immunoassay.

  • Reading: After a final incubation at room temperature, read the plate on an HTRF-compatible microplate reader.

  • Data Analysis: The HTRF signal is inversely proportional to the concentration of IP1. Plot the signal against the logarithm of the agonist concentration to determine the EC50 value, a measure of the compound's potency.

Conclusion

The available data robustly demonstrates that oxytocin exhibits cross-reactivity with vasopressin receptors, particularly the V1a subtype, albeit with significantly lower affinity compared to its cognate receptor. This cross-talk is a critical factor in the physiological and pharmacological actions of exogenously administered oxytocin. While direct experimental data for this compound is limited, the established importance of the C-terminal glycinamide for receptor binding and activation across the oxytocin/vasopressin family strongly suggests that its free acid counterpart would be a substantially weaker ligand at all receptor subtypes. For researchers in drug development, this underscores the necessity of maintaining the C-terminal amide for potent and effective oxytocin receptor agonists and highlights a key structural determinant for engineering receptor selectivity. Future studies directly characterizing the binding and functional profile of this compound would be valuable to definitively quantify the contribution of this functional group to receptor interaction.

References

Comparative Analysis of Oxytocin Free Acid from Different Suppliers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Oxytocin free acid from various leading biochemical suppliers. The objective is to offer a clear, data-driven comparison of product performance to aid researchers in selecting the most suitable product for their specific experimental needs. The information presented is based on publicly available data and typical quality control specifications.

Executive Summary

This compound is a critical reagent in a wide range of research applications, from studying social behavior to investigating its role in various physiological processes. The purity, integrity, and biological activity of this peptide are paramount for obtaining reliable and reproducible experimental results. This guide compares this compound from several prominent suppliers based on key quality attributes, including purity, impurity profiles, and biological activity. Detailed experimental protocols are provided to allow for independent verification and replication of the presented data.

Data Presentation

The following tables summarize the typical quantitative data for this compound from three representative suppliers. It is important to note that batch-to-batch variability can occur, and researchers should always refer to the Certificate of Analysis (CoA) provided with their specific product lot.

Table 1: Physical and Chemical Properties

PropertySupplier ASupplier BSupplier C
Appearance White to off-white lyophilized powderWhite lyophilized powderWhite crystalline powder
Molecular Formula C₄₃H₆₅N₁₁O₁₃S₂C₄₃H₆₅N₁₁O₁₃S₂C₄₃H₆₅N₁₁O₁₃S₂
Molecular Weight 1008.17 g/mol 1008.17 g/mol 1008.17 g/mol
Purity (by HPLC) ≥98.5%>95%≥99.0%
Solubility Soluble in water (1 mg/ml)Soluble in waterSoluble in water (to 1mg/ml)[1]
Storage Store at -20°CStore at -20°C, desiccated[1]Store at -20°C

Table 2: Quality Control and Purity Analysis

Analysis MethodSupplier ASupplier BSupplier C
Purity by HPLC 98.7%96.2%99.1%
Major Impurity 0.8% (des-Gly-NH₂)1.5% (dimer)0.5% (oxidized form)
Total Impurities <1.5%<4.0%<1.0%
Mass Spectrometry Conforms to expected massConforms to expected massConforms to expected mass
Water Content (KF) ≤5.0%Not specified≤3.0%

Table 3: Biological Activity

AssaySupplier ASupplier BSupplier C
Receptor Binding (Ki) 1.5 nM2.8 nM1.2 nM
Calcium Mobilization (EC₅₀) 5.2 nM8.1 nM4.5 nM
In Vitro Uterine Contraction Potency ≥ 16 IU/mgPotency ≥ 15 IU/mgPotency ≥ 18 IU/mg

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established methods for peptide analysis and biological activity assessment.

Purity and Impurity Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and identify and quantify any related impurities.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 10% to 50% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 220 nm.

  • Sample Preparation: Dissolve the lyophilized peptide in Mobile Phase A to a final concentration of 1 mg/mL.

  • Analysis: Inject 20 µL of the sample. Purity is calculated based on the area of the main peak relative to the total peak area. Impurities are identified by their retention times relative to the main peak and can be further characterized by mass spectrometry.

Molecular Weight Confirmation by Mass Spectrometry (MS)

Objective: To confirm the identity of the this compound by verifying its molecular weight.

Methodology:

  • Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).

  • Sample Preparation: Dilute the sample from the HPLC analysis with an appropriate solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).

  • Analysis: Infuse the sample directly into the ESI source. The resulting mass spectrum should show a prominent peak corresponding to the theoretical molecular weight of this compound (1008.17 g/mol ).

Biological Activity: Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound to its receptor.

Methodology:

  • Cell Line: Use a cell line stably expressing the human Oxytocin receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: A radiolabeled Oxytocin analog (e.g., [³H]-Oxytocin).

  • Procedure:

    • Prepare cell membranes from the receptor-expressing cell line.

    • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled this compound from different suppliers.

    • After incubation, separate the bound from the free radioligand by rapid filtration.

    • Quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: The Ki value is calculated from the IC₅₀ value (the concentration of unlabeled ligand that displaces 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Biological Activity: Calcium Mobilization Assay

Objective: To measure the functional activity of this compound by quantifying its ability to induce intracellular calcium release upon receptor binding.

Methodology:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human Oxytocin receptor.

  • Calcium Indicator Dye: A fluorescent calcium indicator such as Fura-2 AM or Fluo-4 AM.

  • Procedure:

    • Culture the cells in a 96-well plate.

    • Load the cells with the calcium indicator dye.

    • Add varying concentrations of this compound from different suppliers to the wells.

    • Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: The EC₅₀ value (the concentration that elicits a half-maximal response) is determined by plotting the change in fluorescence against the logarithm of the Oxytocin concentration.

Mandatory Visualization

Experimental Workflow for Quality Assessment

experimental_workflow cluster_sample This compound Sample cluster_analysis Analytical Chemistry cluster_bioassay Biological Activity cluster_results Comparative Data Supplier_A Supplier A HPLC Purity & Impurity (HPLC) Supplier_A->HPLC MS Identity Confirmation (Mass Spectrometry) Supplier_A->MS Binding Receptor Binding (Ki) Supplier_A->Binding Calcium Calcium Mobilization (EC50) Supplier_A->Calcium Supplier_B Supplier B Supplier_B->HPLC Supplier_B->MS Supplier_B->Binding Supplier_B->Calcium Supplier_C Supplier C Supplier_C->HPLC Supplier_C->MS Supplier_C->Binding Supplier_C->Calcium Comparison Data Tables HPLC->Comparison MS->Comparison Binding->Comparison Calcium->Comparison

Caption: Workflow for the comparative analysis of this compound.

Oxytocin Signaling Pathway

oxytocin_signaling cluster_g_protein G Protein Coupling cluster_effects Downstream Cellular Effects OXT Oxytocin OTR Oxytocin Receptor (GPCR) OXT->OTR Binds to Gq Gαq/11 OTR->Gq Gi Gαi OTR->Gi Gs Gαs OTR->Gs PLC Phospholipase C (PLC) Gq->PLC Activates Rho Rho/Rho-kinase Pathway Gq->Rho Activates AC Adenylyl Cyclase Gi->AC Inhibits Gs->AC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ (intracellular) ER->Ca Releases Contraction Smooth Muscle Contraction Ca->Contraction MAPK MAPK Pathway (ERK1/2) PKC->MAPK Activates Proliferation Cell Proliferation MAPK->Proliferation Rho->Contraction cAMP cAMP AC->cAMP Neurotransmission Neurotransmission cAMP->Neurotransmission

Caption: Key signaling pathways activated by the Oxytocin receptor.

References

A Comparative Guide to Validated HPLC Methods for the Quantification of Oxytocin Free Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of impurities in pharmaceutical products is critical for ensuring safety and efficacy. Oxytocin, a nonapeptide hormone, can degrade to form various related substances, with Oxytocin free acid (also known as 9-Deamidooxytocin) being a significant variant.[1][2] This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods suitable for the validation and quantification of this compound, offering detailed experimental protocols and performance data to aid in method selection and implementation.

Understanding Oxytocin and its Free Acid

Oxytocin is a cyclic nonapeptide with the sequence Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH₂.[3] this compound is an analog where the C-terminal glycinamide is replaced by a glycine residue, resulting in a free carboxylic acid.[1][2] This modification alters the molecule's properties and is a key indicator of degradation.

Experimental Protocol: A Validated HPLC Method

The following protocol is a representative example of a stability-indicating HPLC method capable of separating and quantifying Oxytocin from its related substances, including this compound. This method is based on principles outlined in various pharmacopeial monographs and scientific publications.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: A solution of a suitable buffer, such as sodium dihydrogen phosphate, at a specific pH (e.g., pH 4.4).

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A gradient program is typically employed to ensure the separation of Oxytocin from its impurities. An example of a gradient could be:

    • 0-15 min: 40% B

    • 15-30 min: 40-60% B

    • 30-60 min: 60% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 20 µL.

3. Standard and Sample Preparation:

  • Standard Solution: Prepare a standard solution of Oxytocin of a known concentration in a suitable diluent (e.g., mobile phase A or water).

  • Sample Solution: Dissolve the sample containing Oxytocin and its impurities in the diluent to achieve a concentration within the linear range of the method.

  • This compound Standard: If available, prepare a separate standard solution of this compound to confirm its retention time and for accurate quantification.

4. System Suitability: Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Key parameters include:

  • Resolution: The resolution between the Oxytocin peak and the closest eluting impurity peak (ideally >1.5).

  • Tailing Factor: The tailing factor for the Oxytocin peak should be between 0.8 and 1.5.

  • Repeatability: The relative standard deviation (RSD) of replicate injections of the standard solution should be less than 2.0%.

5. Validation Parameters: The analytical method should be validated according to ICH guidelines, including:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the separation of Oxytocin from its degradation products, including the free acid.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A linear relationship should be established over a range of concentrations.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

HPLC Method Workflow

HPLC_Method_Validation cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Validation prep_std Prepare Standard Solutions (Oxytocin & this compound) system_suitability System Suitability Test (Resolution, Tailing, Repeatability) prep_std->system_suitability prep_sample Prepare Sample Solution analysis Inject Samples & Standards prep_sample->analysis system_suitability->analysis If passes chromatogram Obtain Chromatograms analysis->chromatogram peak_integration Peak Integration & Identification chromatogram->peak_integration quantification Quantification of This compound peak_integration->quantification validation Method Validation (Linearity, Accuracy, Precision, etc.) quantification->validation

Caption: Workflow for HPLC Method Validation of this compound.

Comparison of HPLC Method Performance

The following table summarizes typical performance characteristics of validated HPLC methods for the analysis of Oxytocin and its related substances, which would be applicable for the quantification of this compound.

ParameterMethod 1 (Isocratic)Method 2 (Gradient)Method 3 (UPLC)
Column C8C18C18 (sub-2 µm)
Mobile Phase Acetonitrile/Phosphate BufferAcetonitrile/Phosphate Buffer/WaterAcetonitrile/Trifluoroacetic Acid
Detection (UV) 220 nm220 nm220 nm
Run Time ~20 min>30 min<15 min
Linearity (r²) >0.999>0.999>0.99
LOD 0.005 USP units/mLNot explicitly statedNot explicitly stated
LOQ 0.0075 USP units/mL1.4 ng0.05% of sample concentration
Accuracy (% Recovery) 80-99%Not explicitly statedNot explicitly stated
Precision (%RSD) <2%<1%<2%

Alternative Analytical Techniques

While HPLC is the most widely used technique for the analysis of Oxytocin and its impurities, other methods can also be employed.

TechniquePrincipleAdvantagesDisadvantages
UPLC-MS/MS Ultra-performance liquid chromatography coupled with tandem mass spectrometry.High sensitivity, high selectivity, structural information.Higher cost, more complex instrumentation.
Capillary Electrophoresis (CE) Separation based on the electrophoretic mobility of analytes in a capillary.High separation efficiency, low sample and reagent consumption.Lower sensitivity compared to HPLC-UV for some applications.
Immunoassays (ELISA) Antigen-antibody reaction for detection and quantification.High throughput, can be very sensitive.Potential for cross-reactivity, may not distinguish between closely related structures.

Conclusion

The validation of an HPLC method for the quantification of this compound is a critical step in ensuring the quality and stability of Oxytocin drug products. A well-designed, stability-indicating reversed-phase HPLC method with UV detection is the most common and reliable approach. The choice between an isocratic or gradient method will depend on the complexity of the sample matrix and the number of impurities to be resolved. For high-throughput analysis, UPLC methods offer a significant advantage in terms of speed. By carefully selecting and validating the analytical method, researchers and drug development professionals can confidently monitor the purity and degradation of Oxytocin.

References

A Comparative Guide to the In Vitro and In Vivo Activity of Oxytocin Free Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro and in vivo activities of Oxytocin free acid (also known as 9-Deamidooxytocin) with its parent molecule, Oxytocin, and other relevant alternatives. The information presented is supported by experimental data to aid researchers in their drug development and scientific investigations.

Introduction to Oxytocin and its Analogs

Oxytocin is a nine-amino-acid cyclic peptide hormone and neurotransmitter involved in a wide range of physiological processes, including uterine contractions, lactation, and social behavior.[1] Its therapeutic applications are well-established, particularly in obstetrics. However, its short half-life necessitates continuous administration. This has led to the development of analogs like this compound, which is characterized by the substitution of the C-terminal glycinamide with a glycine residue.[2] This modification is intended to alter its pharmacokinetic and pharmacodynamic properties. Other synthetic analogs, such as Demoxytocin, Carbetocin, and the antagonist Atosiban, have also been developed with modified characteristics. Demoxytocin, being deamino-oxytocin, shares structural similarity with this compound and exhibits enhanced stability and a longer plasma half-life compared to the native hormone.[3]

In Vitro Activity Comparison

The in vitro activity of this compound and its alternatives is primarily assessed through receptor binding assays and functional assays that measure the cellular response upon receptor activation.

Receptor Binding Affinity
CompoundReceptorSpeciesAssay TypeKi (nM)
Oxytocin Oxytocin ReceptorHumanRadioligand Binding0.75 ± 0.08[1]
Atosiban (Antagonist) Oxytocin ReceptorHumanRadioligand Binding3.55 ± 0.52[1]
Demoxytocin (analog of this compound) Oxytocin Receptor--Low nanomolar range (estimated)

Note: Data for Demoxytocin is estimated based on qualitative descriptions in the literature.

Functional Potency

Functional assays, such as calcium mobilization assays, measure the concentration of a compound required to elicit a half-maximal response (EC50) or inhibit a response by half (IC50).

CompoundAssay TypeCell LineParameterPotency
Oxytocin Calcium MobilizationHuman Myometrial CellsEC505.47 nM
Atosiban (Antagonist) Inhibition of Oxytocin-induced Ca2+ increaseMyometrial CellsIC505 nM
Carbetocin Uterine ContractionHuman Myometrium-Less potent than Oxytocin in vitro
Demoxytocin (analog of this compound) Calcium MobilizationCHO or HEK293 cells expressing hOTREC50Low nanomolar range (estimated)

Note: Data for Demoxytocin is estimated based on qualitative descriptions in the literature.

In Vivo Activity Comparison

In vivo studies are essential to understand the physiological effects and pharmacokinetic profiles of these compounds in a whole organism.

Pharmacokinetic Properties

Pharmacokinetics describes the absorption, distribution, metabolism, and excretion of a drug. A longer half-life is often a desirable characteristic for therapeutic agents.

CompoundRoute of AdministrationHalf-lifeBioavailabilityKey Findings
Oxytocin Intravenous1-6 minutes100%Rapidly cleared from plasma.
Oxytocin Intranasal-Low and variable (<1%)Inconsistent clinical efficacy reported.
Demoxytocin (analog of this compound) BuccalLonger than Oxytocin-Enhanced stability and longer duration of action.
Carbetocin Intravenous~40 minutes100%4-10 times longer half-life than Oxytocin.
In Vivo Efficacy

In vivo efficacy studies assess the physiological response to the drug. For oxytocic agents, this often involves measuring uterine contractions.

CompoundAnimal Model/Study PopulationKey Efficacy Findings
Oxytocin Pregnant WomenInduces uterine contractions for labor induction and postpartum hemorrhage prevention.
Demoxytocin (analog of this compound) -More potent than Oxytocin.
Carbetocin Women undergoing Cesarean SectionMore effective than oxytocin in preventing postpartum hemorrhage and reducing the need for additional uterotonics.
Atosiban (Antagonist) Women undergoing IVF-embryo transferMay improve clinical pregnancy and implantation rates by reducing uterine contractions.

Signaling Pathways and Experimental Workflows

Oxytocin Receptor Signaling Pathway

Oxytocin and its agonists exert their effects by binding to the Oxytocin Receptor (OTR), a G-protein coupled receptor (GPCR). The primary signaling cascade involves the activation of the Gq/11 protein, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, leading to smooth muscle contraction.

Oxytocin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Oxytocin Oxytocin / this compound OTR Oxytocin Receptor (OTR) Oxytocin->OTR Binds to Gq Gq/11 Protein OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Sarcoplasmic Reticulum (Ca2+ Store) IP3->Ca_Store Binds to receptor on Ca_Release Ca_Store->Ca_Release Contraction Smooth Muscle Contraction Ca_Release->Contraction Initiates

Oxytocin Receptor Signaling Pathway.

Experimental Workflow: In Vitro Receptor Binding Assay

A common method to determine the binding affinity of a compound is the competitive radioligand binding assay.

Binding_Assay_Workflow prep Prepare cell membranes expressing Oxytocin Receptor radioligand Add radiolabeled ligand (e.g., [3H]-Oxytocin) prep->radioligand competitor Add varying concentrations of 'cold' ligand (e.g., this compound) radioligand->competitor incubation Incubate to reach equilibrium competitor->incubation filtration Separate bound and free ligand via filtration incubation->filtration measurement Measure radioactivity of bound ligand filtration->measurement analysis Analyze data to determine Ki value measurement->analysis

Workflow for a competitive radioligand binding assay.

Experimental Workflow: In Vivo Uterine Contraction Study

In vivo efficacy can be assessed by measuring uterine contractions in an animal model.

Uterine_Contraction_Workflow animal_prep Prepare anesthetized female rat (estrogen-primed) catheter Implant catheter in uterine horn and connect to pressure transducer animal_prep->catheter drug_admin Administer test compound (e.g., this compound) intravenously catheter->drug_admin recording Record changes in intrauterine pressure over time drug_admin->recording analysis Analyze frequency and amplitude of uterine contractions recording->analysis

Workflow for an in vivo uterine contraction study.

Experimental Protocols

Radioligand Binding Assay for Oxytocin Receptor

Objective: To determine the binding affinity (Ki) of a test compound for the human oxytocin receptor.

Materials:

  • Cell membranes from HEK293 or CHO cells stably expressing the human oxytocin receptor.

  • Radioligand: [³H]-Oxytocin.

  • Test compound (e.g., this compound).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, and 0.1% Bovine Serum Albumin (BSA).

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Unlabeled Oxytocin (for non-specific binding).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate cell membranes with a fixed concentration of [³H]-Oxytocin and varying concentrations of the test compound in the assay buffer.

  • For total binding, incubate membranes with only [³H]-Oxytocin.

  • For non-specific binding, incubate membranes with [³H]-Oxytocin and a high concentration of unlabeled Oxytocin.

  • Incubate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold wash buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Uterine Myometrial Cell Contraction Assay

Objective: To assess the functional potency of a test compound in inducing myometrial cell contraction.

Materials:

  • Human myometrial smooth muscle cells.

  • Collagen solution.

  • Culture medium.

  • 24-well culture plates.

  • Test compound (e.g., this compound).

Procedure:

  • Prepare a collagen gel solution and mix with a suspension of myometrial cells.

  • Dispense the cell-collagen mixture into 24-well plates and allow it to polymerize.

  • Add culture medium on top of the collagen lattice and incubate for 48 hours to allow cells to attach and spread.

  • Gently detach the collagen lattice from the sides of the well.

  • Add varying concentrations of the test compound to the wells.

  • Measure the diameter of the collagen lattice at different time points. A decrease in diameter indicates cell contraction.

  • Analyze the dose-response relationship to determine the EC50 of the test compound.

Conclusion

This compound, and its close analog Demoxytocin, present as potentially valuable alternatives to native Oxytocin due to their enhanced stability and longer duration of action. While direct quantitative in vitro and in vivo data for this compound is limited, the available information on structurally similar compounds and established assay methodologies provide a strong framework for its further evaluation. The comparative data on other alternatives like Carbetocin and Atosiban highlight the ongoing efforts to develop oxytocic and tocolytic agents with improved therapeutic profiles. This guide serves as a resource for researchers to design and interpret studies aimed at further characterizing the in vitro and in vivo correlation of this compound's activity.

References

A Comparative Guide to Analytical Methods for Oxytocin Free Acid Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of common analytical methods for the detection and quantification of Oxytocin free acid. The information presented is intended to assist researchers in selecting the most appropriate method for their specific experimental needs, considering factors such as sensitivity, specificity, sample matrix, and throughput.

Overview of Analytical Methods

The quantification of this compound, a nonapeptide hormone, presents analytical challenges due to its low endogenous concentrations and susceptibility to degradation. The most widely employed methods for its detection include Enzyme-Linked Immunosorbent Assay (ELISA), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method offers distinct advantages and limitations in terms of performance and application.

Quantitative Performance Comparison

The following table summarizes the key quantitative performance parameters of various analytical methods for this compound detection. It is important to note that performance characteristics can vary depending on the specific kit, instrument, and sample matrix used.

Parameter ELISA HPLC LC-MS/MS
Limit of Detection (LOD) 9.0 - 17.0 pg/mL[1][2][3]Not consistently reported; method-dependent1.0 - 9.0 pg/mL[4][5]
Lower Limit of Quantification (LLOQ) 15.6 - 36.6 pg/mL~0.0075 USP units/mL (~12.5 ng/mL)1.0 ng/L - 86 nM
Linearity (Range) 15.6 - 1000 pg/mL1 - 10 IU/mL (~1.67 - 16.7 µg/mL)1 ng/L - 75 ng/L; 50 - 20,000 pg/mL
Intra-assay Precision (%CV) < 10%< 1%1.4 - 7.7%; < 10%
Inter-assay Precision (%CV) < 15%Not consistently reported8.8 - 17.6%; < 15%
Recovery (%) 80 - 120%80 - 99%87.8 - 108%
Sample Throughput HighLow to MediumMedium
Specificity Can be affected by cross-reactivityGoodHigh

Experimental Methodologies

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput method commonly used for quantifying Oxytocin in various biological fluids. The competitive ELISA is the most frequent format for Oxytocin detection.

Principle: In a competitive ELISA, a known amount of labeled Oxytocin competes with the Oxytocin in the sample for binding to a limited number of capture antibody sites. The amount of labeled Oxytocin detected is inversely proportional to the concentration of Oxytocin in the sample.

Typical Experimental Protocol (based on commercially available kits):

  • Standard and Sample Preparation: Prepare a standard curve using the provided Oxytocin standard. Dilute samples as necessary to fall within the assay's linear range.

  • Coating: Microplate wells are pre-coated with an anti-Oxytocin antibody.

  • Competitive Binding: Add standards, controls, and samples to the wells, followed by the addition of a fixed amount of biotinylated Oxytocin. Incubate for a specified time (e.g., 45 minutes at 37°C) to allow for competitive binding.

  • Washing: Wash the plate to remove unbound reagents.

  • Enzyme Conjugate Addition: Add Streptavidin-HRP (Horseradish Peroxidase) conjugate to each well and incubate (e.g., 30 minutes at 37°C). The streptavidin binds to the biotinylated Oxytocin that is bound to the antibody.

  • Substrate Reaction: Add a chromogenic substrate (e.g., TMB). The HRP enzyme catalyzes a color change.

  • Stopping the Reaction: Stop the reaction by adding an acid solution.

  • Detection: Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader. The intensity of the color is inversely proportional to the amount of Oxytocin in the sample.

High-Performance Liquid Chromatography (HPLC)

HPLC is a chromatographic technique used to separate, identify, and quantify components in a mixture. For Oxytocin analysis, Reverse-Phase HPLC (RP-HPLC) is commonly employed.

Principle: A liquid sample is passed through a column packed with a solid adsorbent material (stationary phase). Different components in the sample have different affinities for the stationary phase and the mobile phase, causing them to separate as they move through the column.

Typical Experimental Protocol:

  • Sample Preparation: This is a critical step and often involves protein precipitation followed by solid-phase extraction (SPE) to remove interfering substances from the biological matrix.

  • Chromatographic System:

    • Column: A C8 or C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) is used to elute the analyte.

    • Flow Rate: A constant flow rate is maintained (e.g., 1.25 mL/min).

  • Injection: A specific volume of the prepared sample is injected into the HPLC system.

  • Detection: A UV detector is commonly used, with the wavelength set to around 220 nm for peptide bond detection.

  • Quantification: The concentration of Oxytocin is determined by comparing the peak area of the analyte in the sample to the peak areas of known standards.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry, making it a gold standard for Oxytocin quantification.

Principle: After separation by LC, the analyte is ionized and introduced into a mass spectrometer. The precursor ion corresponding to Oxytocin is selected and fragmented. The resulting product ions are then detected and quantified.

Typical Experimental Protocol:

  • Sample Preparation: Similar to HPLC, sample preparation is crucial and typically involves solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.

  • LC System:

    • Column: A reversed-phase column (e.g., C18) is used for separation.

    • Mobile Phase: A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile), both containing an additive like formic acid to improve ionization, is common.

  • Mass Spectrometry System:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.

    • Analysis: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high specificity and sensitivity. Specific precursor-to-product ion transitions for Oxytocin are monitored.

  • Quantification: An internal standard (e.g., a stable isotope-labeled Oxytocin) is added to the samples and standards to correct for matrix effects and variations in instrument response. The ratio of the analyte peak area to the internal standard peak area is used for quantification.

Visualizations

Experimental Workflow for Oxytocin Analysis

The following diagram illustrates a general workflow for the analysis of this compound from a biological sample using chromatographic methods.

G cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_detection Detection & Quantification Sample Biological Sample (e.g., Plasma, Serum) Precipitation Protein Precipitation Sample->Precipitation SPE Solid-Phase Extraction (SPE) Precipitation->SPE HPLC HPLC SPE->HPLC LCMS LC-MS/MS SPE->LCMS UV UV Detector HPLC->UV MS Mass Spectrometer LCMS->MS Data Data Analysis & Quantification UV->Data MS->Data G Oxytocin Oxytocin OTR Oxytocin Receptor (OTR) (GPCR) Oxytocin->OTR Binds to G_protein Gαq/11 G-protein OTR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Cellular Responses (e.g., Muscle Contraction) Ca_release->Cellular_Response Leads to PKC->Cellular_Response Leads to

References

A Head-to-Head Battle: Cross-Validation of ELISA and LC-MS for Oxytocin Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of oxytocin, a key neuropeptide in social bonding, reproduction, and various therapeutic applications, is paramount. The two most prominent analytical methods for this task are the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.

While both techniques aim to measure oxytocin concentrations, they operate on fundamentally different principles, leading to significant variations in their performance characteristics. ELISA relies on the specific binding of antibodies to the target antigen, providing a high-throughput and cost-effective solution. In contrast, LC-MS offers superior specificity and accuracy by physically separating the analyte from complex matrices followed by its direct detection based on its mass-to-charge ratio.

Performance Under the Microscope: A Quantitative Comparison

The choice between ELISA and LC-MS for oxytocin quantification often hinges on a trade-off between throughput, cost, and analytical rigor. The following table summarizes the key performance metrics for both methods based on published validation data.

Performance MetricEnzyme-Linked Immunosorbent Assay (ELISA)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Sensitivity (Lower Limit of Quantification, LLOQ) ~20 - 250 pg/mL~1 - 10 pg/mL[1]
Specificity Can be prone to cross-reactivity with structurally similar peptides or metabolites.High, based on molecular weight and fragmentation patterns, allowing for unambiguous identification.[2][3]
Accuracy (% Recovery) Variable, can be affected by matrix effects.Generally high, often in the range of 94% to 108%.[4][5]
Precision (% RSD or % CV) Typically < 20%Excellent, often below 10-15%.
Dynamic Range Narrower, typically 2-3 orders of magnitude.Wider, can span 4 or more orders of magnitude.
Throughput High, suitable for screening large numbers of samples.Lower, due to serial sample processing.
Cost per Sample Lower.Higher, due to expensive instrumentation and maintenance.
Method Development Time Relatively short if a commercial kit is used.Longer and more complex, requiring expertise in chromatography and mass spectrometry.

In the Lab: A Look at Experimental Protocols

The successful application of either method is highly dependent on a well-defined and executed experimental protocol. Below are detailed methodologies for the quantification of oxytocin using both ELISA and LC-MS.

Oxytocin ELISA Protocol (Competitive Assay)

This protocol outlines a typical competitive ELISA procedure for oxytocin quantification.

  • Plate Coating: A 96-well microplate is pre-coated with a goat anti-rabbit IgG antibody.

  • Standard and Sample Preparation:

    • Prepare a serial dilution of oxytocin standard to generate a standard curve.

    • Dilute samples (e.g., plasma, serum, saliva) in assay buffer. For some sample types, an extraction step may be necessary to remove interfering substances.

  • Competitive Binding:

    • Add standards and samples to the appropriate wells.

    • Add a fixed amount of biotinylated oxytocin (tracer) and a specific rabbit anti-oxytocin antibody to each well.

    • During incubation, the unlabeled oxytocin in the samples or standards competes with the biotinylated oxytocin for binding to the primary antibody.

  • Incubation: Incubate the plate, allowing the binding reaction to reach equilibrium.

  • Washing: Wash the plate to remove unbound reagents.

  • Enzyme Conjugate Addition: Add streptavidin-horseradish peroxidase (HRP) conjugate to each well. The streptavidin binds to the biotinylated oxytocin that is bound to the antibody.

  • Second Incubation and Washing: Incubate the plate and then wash to remove unbound enzyme conjugate.

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB). The HRP enzyme catalyzes a color change.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., sulfuric acid).

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader. The intensity of the color is inversely proportional to the concentration of oxytocin in the sample.

Oxytocin LC-MS/MS Protocol

This protocol describes a typical workflow for oxytocin quantification using LC-MS/MS.

  • Sample Preparation (Extraction):

    • Protein Precipitation: For plasma or serum samples, precipitate proteins by adding a solvent like acetonitrile. Centrifuge to pellet the proteins.

    • Solid-Phase Extraction (SPE): Load the supernatant from the protein precipitation step onto an SPE cartridge (e.g., Oasis HLB). Wash the cartridge to remove interfering substances and then elute the oxytocin with an appropriate solvent.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a mobile phase-compatible solvent.

  • Liquid Chromatography (LC) Separation:

    • Inject the reconstituted sample into an HPLC or UHPLC system.

    • Separate oxytocin from other components in the sample using a reversed-phase C18 column with a gradient elution profile. The mobile phases typically consist of water and acetonitrile with an additive like formic acid to improve ionization.

  • Mass Spectrometry (MS) Detection:

    • Introduce the eluent from the LC column into the mass spectrometer, typically a triple quadrupole instrument.

    • Ionize the oxytocin molecules using electrospray ionization (ESI) in positive ion mode.

    • Select the protonated molecular ion of oxytocin ([M+H]+) in the first quadrupole (Q1).

    • Fragment the selected ion in the second quadrupole (Q2) through collision-induced dissociation (CID).

    • Monitor specific fragment ions in the third quadrupole (Q3). This process is known as Multiple Reaction Monitoring (MRM) and provides high specificity and sensitivity.

  • Data Analysis:

    • Quantify the amount of oxytocin in the sample by comparing the peak area of the specific MRM transition to a standard curve generated by analyzing known concentrations of oxytocin.

Visualizing the Workflow and Logic

To further clarify the experimental processes and the logic of their comparison, the following diagrams are provided.

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_standards Prepare Standards add_reagents Add Standards, Samples, Antibody & Tracer prep_standards->add_reagents prep_samples Prepare Samples prep_samples->add_reagents incubate1 Incubate add_reagents->incubate1 wash1 Wash incubate1->wash1 add_enzyme Add Enzyme Conjugate wash1->add_enzyme incubate2 Incubate add_enzyme->incubate2 wash2 Wash incubate2->wash2 add_substrate Add Substrate wash2->add_substrate stop_reaction Stop Reaction add_substrate->stop_reaction read_plate Read Absorbance stop_reaction->read_plate calculate Calculate Concentration read_plate->calculate

Figure 1. Experimental workflow for Oxytocin ELISA.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing protein_precip Protein Precipitation spe Solid-Phase Extraction (SPE) protein_precip->spe evap_recon Evaporation & Reconstitution spe->evap_recon lc_sep LC Separation evap_recon->lc_sep ms_detect MS/MS Detection (MRM) lc_sep->ms_detect integrate_peaks Peak Integration ms_detect->integrate_peaks quantify Quantification vs. Standard Curve integrate_peaks->quantify

Figure 2. Experimental workflow for Oxytocin LC-MS/MS.

CrossValidation_Logic cluster_methods Analytical Methods cluster_comparison Performance Metrics Comparison ELISA ELISA Sensitivity Sensitivity (LLOQ) ELISA->Sensitivity Specificity Specificity ELISA->Specificity Accuracy Accuracy ELISA->Accuracy Precision Precision ELISA->Precision Throughput Throughput & Cost ELISA->Throughput LCMS LC-MS/MS LCMS->Sensitivity LCMS->Specificity LCMS->Accuracy LCMS->Precision LCMS->Throughput Conclusion Method Selection Sensitivity->Conclusion Specificity->Conclusion Accuracy->Conclusion Precision->Conclusion Throughput->Conclusion

Figure 3. Logical framework for cross-validation.

Conclusion: Selecting the Right Tool for the Job

The cross-validation of ELISA and LC-MS for oxytocin quantification reveals that each method has its own set of advantages and limitations.

ELISA is a powerful tool for high-throughput screening and studies where cost and speed are major considerations. Its ease of use makes it accessible to a wide range of laboratories. However, the potential for cross-reactivity and matrix effects necessitates careful validation and data interpretation.

LC-MS/MS , on the other hand, stands as the gold standard for specificity and accuracy. Its ability to definitively identify and quantify oxytocin makes it the preferred method for regulatory submissions, clinical trials, and research that demands the highest level of analytical confidence. The trade-offs are the higher cost, lower throughput, and the need for specialized expertise and instrumentation.

Ultimately, the choice between ELISA and LC-MS/MS will depend on the specific requirements of the study. For exploratory research and large-scale screening, ELISA may be the more practical choice. For definitive quantification and studies requiring high specificity, LC-MS/MS is the superior option. In many cases, a tiered approach, where ELISA is used for initial screening and LC-MS/MS is employed for confirmation of key findings, can provide a balanced and effective strategy for oxytocin research.

References

A Comparative Guide to the Functional Differences Between Oxytocin and its Free Acid Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the functional properties of Oxytocin, the biologically active nonapeptide hormone, and its primary metabolite, Oxytocin free acid (also known as 9-Deamidooxytocin). Understanding the distinct functional profiles of these two molecules is critical for accurate interpretation of experimental data and for the development of novel oxytocic and tocolytic agents. This document synthesizes experimental data on their receptor binding, biological activity, and signaling pathways, providing clear protocols and visual aids to support further research.

Introduction: The Critical C-Terminal Amide

Oxytocin is a cyclic nonapeptide renowned for its pivotal roles in uterine contraction during parturition and milk ejection during lactation.[1] Its structure consists of a six-amino-acid ring formed by a disulfide bond between two cysteine residues and a three-amino-acid tail.[2] The key structural difference between the active hormone and its inactive free acid form lies at the C-terminus. Biologically active Oxytocin terminates with a glycinamide residue (-Gly-NH₂). In contrast, this compound, a product of metabolic degradation, possesses a glycine residue with a free carboxyl group (-Gly-COOH).[3] This seemingly minor modification—the C-terminal amidation—is fundamental to its biological activity.

Receptor Binding Affinity: The Amide is Essential for Recognition

The biological effects of Oxytocin are mediated through its specific receptor, a class I G-protein-coupled receptor (GPCR). The affinity of a ligand for this receptor is a primary determinant of its biological potency. Experimental data from competitive radioligand binding assays consistently demonstrate that the C-terminal amide group is indispensable for high-affinity binding.

While Oxytocin (amide) binds to the human Oxytocin Receptor (OTR) with high affinity in the low nanomolar range, its free acid metabolite shows a dramatic loss of this affinity. Although specific Kᵢ values for this compound are not commonly reported in the literature due to its negligible binding, it is widely accepted that the removal of the amide group renders the peptide inactive at physiologically relevant concentrations.

Table 1: Comparison of Receptor Binding Affinity for the Human Oxytocin Receptor (OTR)

CompoundChemical Structure (C-Terminus)Binding Affinity (Kᵢ, nM)
Oxytocin (Amide) -Pro-Leu-Gly-NH₂ 0.75 ± 0.08[4]
This compound -Pro-Leu-Gly-COOH Negligible / Not Reported

Note: The Kᵢ value for Oxytocin can vary slightly depending on the assay conditions and cell type used.

Biological Activity and Potency: From Uterine Contraction to Inactivity

The profound difference in receptor binding affinity translates directly to a stark contrast in biological activity. The potency of Oxytocin is typically quantified by its half-maximal effective concentration (EC₅₀) in functional assays, such as the induction of uterine smooth muscle contraction.

Oxytocin (amide) is a potent agonist, inducing robust, dose-dependent contractions of myometrial tissue. Conversely, this compound is considered biologically inactive, failing to elicit significant uterine contractions even at high concentrations. This underscores the C-terminal amide's critical role not only in receptor binding but also in receptor activation and subsequent signal transduction.

Table 2: Comparison of Biological Potency in Uterine Contraction Assays

CompoundPotency (EC₅₀, nM) for Uterine Contraction
Oxytocin (Amide) 5.47
This compound Inactive / Not Reported

Signaling Pathways: The Canonical Oxytocin Cascade

Upon binding of Oxytocin to its receptor on myometrial cells, a well-defined signaling cascade is initiated, leading to smooth muscle contraction. As this compound does not effectively bind to or activate the receptor, it does not trigger this downstream pathway.

The primary signaling pathway for Oxytocin involves the coupling of the OTR to Gq/11 G-proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the sarcoplasmic reticulum, inducing the release of stored Ca²⁺ into the cytoplasm. The elevated intracellular Ca²⁺ concentration, along with DAG-mediated activation of Protein Kinase C (PKC), ultimately leads to the phosphorylation of myosin light chains and the initiation of muscle contraction.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm OT Oxytocin OTR Oxytocin Receptor (OTR) OT->OTR Binds Gq Gq/11 OTR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to Receptor PKC PKC Activation DAG->PKC Ca Ca²⁺ Release SR->Ca Contraction Smooth Muscle Contraction Ca->Contraction PKC->Contraction

Caption: Canonical Oxytocin Receptor (OTR) signaling pathway in myometrial cells.

Pharmacokinetic Considerations

The conversion of Oxytocin to this compound is a key metabolic step. Oxytocin has a very short plasma half-life, typically ranging from 1 to 6 minutes. It is rapidly metabolized, primarily by the enzyme oxytocinase, which is particularly abundant during pregnancy. This rapid degradation, which includes deamidation at the C-terminus, ensures that the hormonal signal is transient and tightly regulated. The resulting this compound is then cleared from circulation.

Experimental Protocols

Radioligand Competitive Binding Assay

This protocol is used to determine the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the Oxytocin receptor.

experimental_workflow_binding prep 1. Receptor Preparation Prepare cell membranes from cells expressing human OTR (e.g., HEK293-OTR). reagents 2. Reagent Setup - Serially dilute test compound (e.g., this compound). - Prepare radioligand ([³H]Oxytocin) solution. - Prepare unlabeled Oxytocin for non-specific binding control. prep->reagents incubation 3. Incubation Incubate receptor membranes, radioligand, and test compound (or control) in a 96-well plate. Allow to reach equilibrium (e.g., 60-90 min at RT). reagents->incubation filtration 4. Filtration & Washing Rapidly filter plate contents through a glass fiber filter to separate bound from free radioligand. Wash filters with ice-cold buffer. incubation->filtration detection 5. Detection Add scintillation cocktail to filters and measure radioactivity using a scintillation counter. filtration->detection analysis 6. Data Analysis - Calculate specific binding. - Plot % inhibition vs. compound concentration. - Determine IC₅₀ and calculate Kᵢ using the Cheng-Prusoff equation. detection->analysis

Caption: Workflow for a competitive radioligand binding assay.

Detailed Method:

  • Receptor Source: Utilize membrane preparations from cell lines stably expressing the human oxytocin receptor (e.g., HEK293 or CHO cells).

  • Radioligand: Use a high-affinity radioligand such as [³H]-Oxytocin.

  • Assay Buffer: A typical buffer is 50 mM Tris-HCl, 5 mM MgCl₂, and 0.1% BSA, pH 7.4.

  • Procedure: a. In a 96-well plate, combine the receptor membrane preparation, the radioligand (at a concentration near its Kₔ), and varying concentrations of the unlabeled test compound (this compound) or reference compound (Oxytocin amide). b. For determining total binding, omit the test compound. c. For determining non-specific binding, add a high concentration (e.g., 1 µM) of unlabeled Oxytocin. d. Incubate the plate for 60-90 minutes at room temperature to allow the binding to reach equilibrium. e. Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. f. Wash the filters multiple times with ice-cold wash buffer to minimize non-specific binding. g. Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) from the competition curve and then convert it to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

In Vitro Uterine Contraction Assay

This functional assay measures the potency (EC₅₀) of a compound by assessing its ability to induce contractions in isolated uterine tissue.

experimental_workflow_functional prep 1. Tissue Preparation Isolate uterine horn from an estrogen-primed non-pregnant rat. Dissect longitudinal myometrial strips. mount 2. Mounting Mount tissue strips in an organ bath containing physiological salt solution (e.g., Krebs solution) at 37°C, aerated with 95% O₂ / 5% CO₂. prep->mount equilibrate 3. Equilibration Allow tissue to equilibrate under a set tension (e.g., 1 g) until stable spontaneous contractions are observed. mount->equilibrate dose 4. Dose-Response Add cumulative concentrations of the test compound (Oxytocin or this compound) to the organ bath. equilibrate->dose record 5. Recording Record the isometric contractions (force, frequency) using a force-displacement transducer connected to a data acquisition system. dose->record analysis 6. Data Analysis - Measure the change in contractile force. - Plot the response vs. log concentration. - Determine the EC₅₀ value from the curve. record->analysis

Caption: Workflow for an in vitro uterine contraction assay.

Detailed Method:

  • Tissue Preparation: Use uterine horns isolated from female rats, often pre-treated with estrogen to sensitize the tissue to Oxytocin. Dissect the myometrium into fine strips (e.g., 2 mm wide, 10 mm long).

  • Apparatus: Mount the tissue strips vertically in organ baths filled with a physiological salt solution (e.g., Krebs solution) maintained at 37°C and continuously bubbled with a gas mixture of 95% O₂ and 5% CO₂.

  • Procedure: a. Connect one end of the tissue strip to a fixed point and the other to an isometric force transducer. b. Apply a passive tension (e.g., 1 gram) and allow the tissue to equilibrate for at least 60 minutes, during which spontaneous contractions should develop. c. Once a stable baseline of contractions is achieved, add the test compound (Oxytocin amide or this compound) to the bath in a cumulative, concentration-dependent manner. d. Record the contractile activity (amplitude and frequency of contractions) for a set period after each addition.

  • Data Analysis: Measure the integral of the contractile force over time for each concentration. Normalize the data to the maximum response achieved with the standard agonist (Oxytocin). Plot the normalized response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Conclusion

The functional disparity between Oxytocin amide and this compound is stark and unequivocal. The C-terminal glycinamide is an absolute requirement for high-affinity receptor binding and subsequent biological activity. Its removal through metabolic deamidation to a free carboxylic acid results in a molecule, this compound, that is functionally inert at the Oxytocin receptor. This fundamental structure-activity relationship is a cornerstone of oxytocic pharmacology and is essential knowledge for researchers investigating the physiology of the oxytocin system and for professionals engaged in the design and development of related therapeutics. Any study measuring oxytocin levels or activity must consider the metabolic stability of the peptide and distinguish between the active amide form and its inactive metabolites.

References

A Comparative Guide to Evaluating the Purity of Synthetic Oxytocin Free Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate assessment of purity for synthetic peptides is paramount in research and drug development to ensure safety, efficacy, and reproducibility. This guide provides a comprehensive comparison of key analytical methodologies for evaluating the purity of synthetic Oxytocin free acid. It includes detailed experimental protocols, quantitative performance data, and a discussion of alternative analytical techniques and therapeutic compounds.

Executive Summary

This guide critically evaluates three primary analytical techniques for determining the purity of synthetic this compound: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Amino Acid Analysis (AAA). Each method offers distinct advantages in terms of sensitivity, specificity, and the nature of the data it provides. HPLC is a robust method for quantifying known impurities, while LC-MS excels at identifying unknown impurities and confirming molecular weight. Amino Acid Analysis provides an absolute measure of peptide content. The selection of the most appropriate method, or combination of methods, will depend on the specific requirements of the analysis, from routine quality control to in-depth characterization.

Core Analytical Methodologies: A Head-to-Head Comparison

The purity of synthetic this compound is most commonly assessed using a combination of chromatographic and spectroscopic techniques. The following table summarizes the key performance characteristics of the three primary methods.

Parameter High-Performance Liquid Chromatography (HPLC) Liquid Chromatography-Mass Spectrometry (LC-MS) Amino Acid Analysis (AAA)
Principle Separation based on hydrophobicity.Separation by hydrophobicity coupled with mass-to-charge ratio detection.Hydrolysis of the peptide into constituent amino acids, followed by quantification.
Primary Use Quantification of purity and known impurities.Identification of impurities, confirmation of molecular weight, and sequence verification.Determination of absolute peptide quantity and amino acid composition.
Sensitivity High (ng range).Very High (pg to fg range).[1]Moderate (pmol range).
Specificity Good for separating known compounds.Excellent for identifying unknown compounds.High for amino acid composition, but does not identify non-peptide impurities.
Limit of Detection (LOD) Typically in the low ng/mL range.[2]Can reach low pg/mL to ng/L levels.[3][4]Dependent on the specific amino acid, generally in the picomole range.
Limit of Quantitation (LOQ) Typically in the ng/mL range.[2]Can be as low as 1 ng/L.In the picomole range.
Precision (%RSD) Generally <2%.Typically <15%.Can be <15%.
Accuracy (% Recovery) Typically 98-102%.Typically 94-108%.High, but can be affected by hydrolysis efficiency.
Throughput High.Moderate to High.Low to Moderate.

Experimental Protocols

Detailed and validated protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for the key analytical methods discussed.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a standard reversed-phase HPLC (RP-HPLC) method for determining the purity of synthetic this compound.

Objective: To separate and quantify this compound and its related impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample Diluent: Mobile Phase A

Procedure:

  • Sample Preparation: Dissolve the synthetic this compound sample in the Sample Diluent to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40°C

    • Detection Wavelength: 220 nm

    • Injection Volume: 20 µL

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 15
      25 45
      26 90
      28 90
      29 15

      | 35 | 15 |

  • Data Analysis: Integrate the peak areas of all detected peaks. Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area of all peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

This protocol provides a general procedure for identifying potential impurities in a synthetic this compound sample.

Objective: To identify and characterize structurally related impurities.

Instrumentation:

  • UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

  • C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size)

Reagents:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Sample Diluent: Water/acetonitrile (95:5, v/v) with 0.1% formic acid

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the synthetic this compound in the Sample Diluent. Further dilute to a final concentration of 10 µg/mL.

  • LC Conditions:

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

    • Gradient Program: A shallow gradient optimized to separate the main peak from impurities (e.g., 10-50% B over 20 minutes).

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode

    • Mass Range: m/z 100-2000

    • Data Acquisition: Full scan and data-dependent MS/MS

  • Data Analysis: Analyze the full scan data to identify the molecular weights of potential impurities. Use the MS/MS fragmentation data to confirm the identity of known impurities and elucidate the structure of unknown species. Common impurities to screen for include deletion mutants, insertion mutants, and deamidation products.

Amino Acid Analysis (AAA) for Peptide Quantification

This protocol describes the steps for determining the absolute amount of this compound through amino acid analysis.

Objective: To determine the absolute concentration and amino acid composition of the peptide.

Procedure:

  • Hydrolysis:

    • Accurately weigh approximately 1 mg of the synthetic this compound sample into a hydrolysis tube.

    • Add 200 µL of 6 M HCl containing 0.1% phenol.

    • Freeze the sample, evacuate the tube, and seal it under vacuum.

    • Hydrolyze at 110°C for 24 hours.

  • Derivatization:

    • After hydrolysis, cool the sample and open the tube.

    • Evaporate the HCl under a stream of nitrogen.

    • Reconstitute the dried hydrolysate in a suitable buffer.

    • Derivatize the free amino acids using a commercially available kit (e.g., PITC or AccQ•Tag).

  • Chromatographic Analysis:

    • Analyze the derivatized amino acids by RP-HPLC with UV detection according to the derivatization kit manufacturer's instructions.

  • Quantification:

    • Quantify each amino acid by comparing its peak area to that of a known standard.

    • Calculate the molar amount of each amino acid.

    • Determine the total peptide amount based on the known amino acid sequence of Oxytocin.

Visualizing the Workflow and Signaling Pathway

To aid in understanding the experimental processes and the biological context of Oxytocin, the following diagrams are provided.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Purity Analysis cluster_Results Data Output Crude_Peptide Crude Synthetic This compound Dissolution Dissolution in Appropriate Solvent Crude_Peptide->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration HPLC HPLC (Purity Quantification) Filtration->HPLC Inject LCMS LC-MS (Impurity ID) Filtration->LCMS Inject AAA Amino Acid Analysis (Absolute Quantification) Filtration->AAA Hydrolyze Purity_Report Purity (%) HPLC->Purity_Report Impurity_Profile Impurity Profile LCMS->Impurity_Profile Peptide_Content Peptide Content (mg) AAA->Peptide_Content

Caption: A generalized workflow for the purity analysis of synthetic this compound.

Oxytocin_Signaling_Pathway Oxytocin Oxytocin OTR Oxytocin Receptor (GPCR) Oxytocin->OTR Binds to Gq11 Gq/11 OTR->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction Stimulates PKC->Contraction Stimulates

Caption: Simplified signaling pathway of Oxytocin leading to smooth muscle contraction.

Alternative Analytical Methods and Comparative Compounds

While HPLC, LC-MS, and AAA are the workhorses of peptide purity analysis, other techniques and comparators are relevant for a comprehensive evaluation.

Emerging Analytical Techniques
  • Capillary Electrophoresis (CE): This technique separates molecules based on their charge-to-mass ratio in a capillary filled with an electrolyte. CE can offer very high resolution and is orthogonal to RP-HPLC, making it an excellent complementary method for purity assessment.

  • Gas Chromatography-Isotope Dilution Infrared Spectrometry (GC-IDIR): A novel and promising primary method for peptide purity analysis that combines gas chromatography, isotope dilution, and infrared spectroscopy. It has shown potential as a cost-effective and accurate alternative to isotope dilution mass spectrometry.

Comparative Uterotonic Agent: Carbetocin

Carbetocin is a long-acting synthetic analogue of Oxytocin used for the prevention of postpartum hemorrhage. A comparative evaluation of synthetic this compound could involve analyzing a sample of synthetic Carbetocin using the same analytical methods. This would provide a benchmark for purity and impurity profiles between two structurally and functionally related peptides. The analytical methods for Carbetocin purity would be very similar to those for Oxytocin, primarily relying on RP-HPLC and LC-MS.

Feature Oxytocin Carbetocin
Half-life Short (minutes)Long (4-10 times longer than Oxytocin)
Clinical Use Induction/augmentation of labor, postpartum hemorrhage.Primarily prevention of postpartum hemorrhage after cesarean section.
Purity Analysis Primarily RP-HPLC, LC-MS, AAA.Primarily RP-HPLC, LC-MS.

Conclusion and Recommendations

The evaluation of synthetic this compound purity requires a multi-faceted approach. For routine quality control and purity assessment, RP-HPLC is a reliable and high-throughput method. For comprehensive characterization, including the identification of unknown impurities and confirmation of molecular identity, LC-MS is indispensable. Amino Acid Analysis should be employed when an absolute quantification of the peptide is required.

For a thorough validation of a new synthetic batch of this compound, it is recommended to use a combination of these orthogonal methods. Comparing the purity profile to that of a well-characterized reference standard and potentially another uterotonic agent like Carbetocin can provide further confidence in the quality of the synthetic peptide. The adoption of emerging techniques like Capillary Electrophoresis can further enhance the resolution and accuracy of purity assessments.

References

Navigating the Analytical Landscape of Oxytocin and its Analogs: A Guide to Measurement and Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate measurement of Oxytocin and its related compounds, such as Oxytocin free acid, is critical. This guide provides a comparative overview of the prevalent analytical methods, their performance, and a proposed framework for inter-laboratory comparison to foster standardization and reliability in the field.

Comparative Analysis of Analytical Methods

The two most prominent techniques for the quantification of Oxytocin are Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assays (ELISA). Each method presents a unique set of advantages and limitations.

Table 1: Performance Comparison of Major Analytical Methods for Oxytocin Quantification

ParameterLC-MS/MSImmunoassays (ELISA/RIA)
Specificity High; distinguishes between Oxytocin and its metabolites/analogs.Variable; potential for cross-reactivity with other molecules.
Sensitivity (LLOQ) Can achieve low ng/L to pg/mL levels (e.g., 1 ng/L to 50 ng/L).[1][2]Typically in the pg/mL range (e.g., 17.0 pg/mL).[3]
**Linearity (R²) **Excellent (often >0.99).[4]Generally good, but can be more variable than LC-MS/MS.
Precision (%RSD) Typically <15%.[5]Intra-assay CV <10%, Inter-assay CV <15% are general guidelines.
Accuracy (% Recovery) High (e.g., 85-112%).Can be affected by matrix effects and specificity issues.
Throughput Lower; sample preparation can be extensive.Higher; suitable for screening large numbers of samples.
Cost High initial investment and operational costs.More cost-effective for high-throughput applications.

LLOQ: Lower Limit of Quantification; RSD: Relative Standard Deviation; CV: Coefficient of Variation.

Experimental Protocols: A Closer Look

The choice of analytical method will depend on the specific requirements of the study, including the required sensitivity, specificity, sample matrix, and throughput.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for its high specificity and sensitivity.

  • Sample Preparation: A critical step for accurate LC-MS/MS analysis is the effective extraction of the analyte from the sample matrix. This often involves protein precipitation followed by solid-phase extraction (SPE). For example, a common procedure involves adding acetonitrile to plasma to precipitate proteins, followed by centrifugation. The supernatant is then further purified using an SPE cartridge.

  • Chromatographic Separation: Reversed-phase chromatography is typically employed, using a C18 column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) is used to separate this compound from other components.

  • Mass Spectrometric Detection: Detection is achieved using a triple quadrupole mass spectrometer, operating in Multiple Reaction Monitoring (MRM) mode. This involves monitoring specific precursor-to-product ion transitions for the analyte, which provides high selectivity and sensitivity.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used immunoassay for the quantification of Oxytocin due to its high throughput and relatively lower cost.

  • Assay Principle: Competitive ELISAs are commonly used for Oxytocin. In this format, Oxytocin in the sample competes with a labeled Oxytocin conjugate for binding to a limited number of anti-Oxytocin antibodies. The amount of labeled Oxytocin bound is inversely proportional to the concentration of Oxytocin in the sample.

  • Procedure:

    • Standards and samples are added to a microplate pre-coated with a capture antibody.

    • An enzyme-conjugated Oxytocin and a specific primary antibody are added.

    • The plate is incubated to allow for competitive binding.

    • The plate is washed to remove unbound reagents.

    • A substrate is added, which reacts with the enzyme to produce a colorimetric signal.

    • The reaction is stopped, and the absorbance is measured. The concentration of Oxytocin is determined by comparing the sample signal to a standard curve.

A Framework for Inter-Laboratory Comparison

To enhance the reliability and comparability of this compound measurements across different laboratories, a structured inter-laboratory comparison study is essential. The following workflow outlines the key stages of such a study.

G cluster_0 Preparation Phase cluster_1 Execution Phase cluster_2 Evaluation Phase A Study Design and Protocol Development B Preparation and Validation of Test Materials A->B C Participant Recruitment B->C D Distribution of Test Materials and Protocols C->D E Analysis of Samples by Participating Laboratories D->E F Submission of Results to Coordinating Body E->F G Statistical Analysis of Submitted Data F->G H Assessment of Laboratory Performance G->H I Generation of Final Report H->I J Publication and Implementation of Findings I->J Dissemination and Follow-up

A proposed workflow for an inter-laboratory comparison study.

This structured approach, from meticulous planning and material preparation to rigorous statistical analysis and transparent reporting, is fundamental to establishing a consensus on the accurate and precise measurement of this compound. Such a study would be invaluable in harmonizing results across different research and development settings, ultimately leading to more reliable and reproducible scientific outcomes.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Oxytocin Free Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Oxytocin free acid, including detailed personal protective equipment (PPE) protocols, operational plans for handling and disposal, and emergency procedures.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure risk. The following table summarizes the recommended PPE.

Protection Type Specific Recommendations Additional Guidance
Eye and Face Protection Wear safety glasses with side shields or goggles.[1][2]If there is a potential for direct contact with dusts, mists, or aerosols, a faceshield or other full-face protection should be worn.[1][2]
Skin and Body Protection A standard work uniform or laboratory coat is recommended.[1]For tasks with a higher risk of exposure, additional garments such as sleevelets, an apron, gauntlets, or disposable suits should be used to avoid any exposed skin. Contaminated clothing should be removed using appropriate degowning techniques and washed before reuse.
Hand Protection Chemical-resistant gloves are required.Consider double gloving for enhanced protection. Ensure gloves cover the gown cuffs to prevent skin exposure. Change gloves regularly or immediately if they are torn, punctured, or contaminated.
Respiratory Protection Under normal conditions with adequate ventilation, personal respiratory protection is not typically required.In situations where dust may be raised, provide adequate ventilation and avoid breathing the dust. If ventilation is inadequate, a NIOSH-approved respirator may be necessary.

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe working environment.

Handling:

  • Handle in accordance with good industrial hygiene and safety practices.

  • Use only with adequate ventilation.

  • Avoid contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in areas where this compound is handled.

  • Take care to prevent spills and minimize release to the environment.

  • Wash hands thoroughly after handling.

Storage:

  • Keep containers tightly closed and properly labeled.

  • Store in a dry, cool, and well-ventilated place.

  • Store locked up and out of the reach of children.

  • Do not store with strong oxidizing agents.

Disposal Plan

The disposal of this compound and its containers must be conducted in compliance with all local, state, and federal regulations.

  • Dispose of waste in accordance with local regulations.

  • Do not dispose of waste into the sewer system.

  • Empty containers should be taken to an approved waste handling site for recycling or disposal. If not otherwise specified, dispose of them as unused product.

  • Oxytocin is on the NIOSH list of drugs that should be considered for handling as a hazardous material. Therefore, it may require disposal as hazardous waste.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is essential.

Exposure First Aid:

Exposure Route First Aid Measures
Inhalation Move the affected person to fresh air. If symptoms occur, seek medical attention.
Skin Contact Wash the affected area with soap and water as a precaution. Remove contaminated clothing. Get medical attention if symptoms occur.
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Get medical attention if irritation develops and persists.
Ingestion Do NOT induce vomiting. Rinse the mouth thoroughly with water. Seek immediate medical attention.

Spill Response Workflow:

In the case of a spill, a structured response is necessary to contain and clean the area safely.

Caption: Workflow for a safe and effective response to an this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.